Ajmalicine
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-XJTZBENFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904151 | |
| Record name | Raubasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-04-5 | |
| Record name | Ajmalicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raubasine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raubasine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raubasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ajmalicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAUBASINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ajmalicine Biosynthesis Pathway in Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ajmalicine biosynthesis pathway in the medicinal plant Catharanthus roseus. This compound, a prominent terpenoid indole alkaloid (TIA), is of significant pharmaceutical interest due to its antihypertensive properties. Understanding its intricate biosynthetic route is paramount for developing metabolic engineering strategies to enhance its production. This document details the core enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving the convergence of two major metabolic routes: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin. The subsequent condensation of these precursors and a series of enzymatic modifications lead to the formation of this compound.[1]
The key enzymatic steps in the this compound biosynthesis pathway are:
-
Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine, the initial building block from the indole pathway.
-
Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase, G10H, hydroxylates geraniol, a product of the MEP pathway, to form 10-hydroxygeraniol. This is a critical step in the formation of the iridoid moiety.
-
Secologanin Synthase (SLS): This enzyme is responsible for the oxidative cleavage of loganin to form secologanin, the terpenoid precursor that condenses with tryptamine.[2]
-
Strictosidine Synthase (STR): STR catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine, the central intermediate for all monoterpenoid indole alkaloids.[3][4]
-
Strictosidine β-glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, leading to the formation of an unstable aglycone. This aglycone then serves as a substrate for subsequent reactions.
-
Downstream Enzymes: A series of enzymes, including reductases and synthases, further modify the strictosidine aglycone through a series of intermediates to ultimately yield this compound.
The pathway is highly regulated and compartmentalized within the plant cell, involving various organelles and cell types.[1]
Data Presentation: Quantitative Insights
The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and the source of the enzyme (e.g., native plant tissue vs. recombinant expression system).
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source |
| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 75 | 2710 nmol/min/mg | Not Reported | [5] |
| Strictosidine Synthase (STR) | Tryptamine | 9 | 300-400 nkat/mg | Not Reported | [6] |
| Strictosidine Synthase (STR) | Secologanin | 2300 | Not Reported | Not Reported | [7] |
| Geraniol 10-hydroxylase (G10H) | Geraniol | Not Reported | Not Reported | kcat/Km reported to be ~10x higher than for naringenin | [8][9] |
| Strictosidine β-glucosidase (SGD) | Strictosidine | Not Reported | Not Reported | Not Reported | |
| Secologanin Synthase (SLS) | Loganin | Not Reported | Not Reported | Not Reported |
Table 2: Metabolite Concentrations in Catharanthus roseus
| Metabolite | Tissue/Cell Type | Concentration (mg/g DW) | Experimental Condition | Source |
| This compound | Hairy Roots (LP10 line) | 3.8 | 35-day culture cycle | [10] |
| Catharanthine | Hairy Roots (LP10 line) | 4.3 | 35-day culture cycle | [10] |
| This compound | Cambial Meristematic Cells (CMCs) | 1.78 | 12-day old cells | [11] |
| Total Alkaloids | Cambial Meristematic Cells (CMCs) | 43.72 | 12-day old cells | [11] |
| Total Alkaloids | Dedifferentiated Cells (DDCs) | 2.59 | 12-day old cells | [11] |
| This compound | Roots (50 days old) | ~0.5% of DW | Not specified | [12] |
| Serpentine | Roots (50 days old) | ~1.2% of DW | Not specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Tryptophan Decarboxylase (TDC) Enzyme Assay
This protocol is based on the fluorometric detection of tryptamine produced from the decarboxylation of L-tryptophan.[13]
Materials:
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM EDTA, 14 mM 2-mercaptoethanol.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5).
-
Substrate: 10 mM L-tryptophan in assay buffer.
-
Cofactor: 1 mM Pyridoxal 5'-phosphate (PLP).
-
Stop Solution: Saturated sodium carbonate.
-
Extraction Solvent: Toluene.
-
Enzyme Extract: Crude or purified TDC.
Procedure:
-
Enzyme Extraction: Homogenize plant material in ice-cold extraction buffer. Centrifuge at 15,000 x g for 15 minutes at 4°C. Use the supernatant as the crude enzyme extract.
-
Reaction Mixture: In a microcentrifuge tube, combine 100 µL of enzyme extract, 50 µL of 1 mM PLP, and 300 µL of assay buffer.
-
Initiation: Start the reaction by adding 50 µL of 10 mM L-tryptophan.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding 200 µL of saturated sodium carbonate.
-
Extraction: Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Fluorometric Detection: Transfer the upper toluene phase to a clean tube and measure the fluorescence using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
Quantification: Generate a standard curve using known concentrations of tryptamine to quantify the amount of product formed.
Strictosidine Synthase (STR) Enzyme Assay (HPLC-based)
This protocol describes the quantification of strictosidine synthase activity by measuring the formation of strictosidine using High-Performance Liquid Chromatography (HPLC).[3]
Materials:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).
-
Substrates: 5 mM Tryptamine and 5 mM Secologanin in assay buffer.
-
Stop Solution: 1 M HCl.
-
Enzyme Extract: Crude or purified STR.
-
HPLC System: With a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of enzyme extract with 50 µL of assay buffer.
-
Initiation: Start the reaction by adding 50 µL of the tryptamine and secologanin substrate mixture.
-
Incubation: Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Termination: Stop the reaction by adding 50 µL of 1 M HCl.
-
Sample Preparation: Centrifuge the mixture at 15,000 x g for 10 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Monitor the eluent at 225 nm. The retention time of strictosidine should be determined using an authentic standard.
-
Quantification: Calculate the amount of strictosidine produced by comparing the peak area to a standard curve generated with known concentrations of strictosidine.
This compound and Serpentine Quantification by HPLC
This protocol outlines a method for the simultaneous quantification of this compound and serpentine in Catharanthus roseus extracts.[12]
Materials:
-
Extraction Solvent: Methanol.
-
HPLC System: With a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A mixture of acetonitrile and 0.01 M ammonium acetate buffer (pH 8.5) with 0.1% triethylamine.
-
Standards: this compound and serpentine of known purity.
Procedure:
-
Extraction: Homogenize dried and powdered plant material in methanol. Sonicate the mixture and then centrifuge to obtain a clear supernatant.
-
Sample Preparation: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.
-
HPLC Analysis:
-
Column: C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A suitable gradient of acetonitrile and ammonium acetate buffer. A typical starting condition could be 20% acetonitrile, increasing to 80% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Identification and Quantification: Identify this compound and serpentine peaks by comparing their retention times with those of the authentic standards. Quantify the compounds by integrating the peak areas and comparing them to a standard curve.
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway in Catharanthus roseus.
Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for determining enzyme activity in vitro.
Logical Relationship of Precursor Supply
Caption: The convergence of precursor pathways for this compound biosynthesis.
References
- 1. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strictosidine synthase from Catharanthus roseus: purification and characterization of multiple forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for vindolinine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening and kinetic studies of catharanthine and this compound accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Effects of Ajmalicine in Cardiovascular Research: A Technical Guide
Introduction
Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid predominantly isolated from the roots of Catharanthus roseus (L.) G. Don and Rauvolfia serpentina (L.) Benth. ex Kurz.[1] It has a history of application in the management of circulatory diseases, particularly in improving cerebral blood flow and, in combination with other Rauwolfia alkaloids, for lowering high blood pressure.[2] This technical guide provides an in-depth exploration of the pharmacological effects of this compound on the cardiovascular system, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound's cardiovascular effects are primarily attributed to its interaction with adrenergic receptors and calcium channels. These interactions disrupt the normal signaling cascades that regulate vascular tone and cardiac function, leading to a reduction in blood pressure.
Alpha-1 Adrenergic Receptor Antagonism
The most well-documented mechanism of this compound is its potent, preferential blockade of α1-adrenergic receptors.[3] Alpha-1 adrenoceptors, located on vascular smooth muscle, are activated by norepinephrine released from sympathetic nerves.[4] This activation triggers a Gq-protein coupled signaling cascade, leading to vasoconstriction and an increase in blood pressure.[4] By acting as an antagonist, this compound inhibits this pathway, resulting in vasodilation and a subsequent lowering of blood pressure.[5][6]
Caption: this compound's antagonism of the α1-adrenergic receptor.
Calcium Channel Modulation
Evidence suggests that this compound may also influence cardiovascular function by modulating calcium channels. Specifically, it is thought to block L-type and T-type calcium channels.[7] L-type calcium channels are critical for the excitation-contraction coupling in cardiac and smooth muscle cells.[8] By blocking the influx of extracellular calcium, this compound can further contribute to vasodilation and may exert negative chronotropic (heart rate lowering) and inotropic (contractility reducing) effects.[9]
Caption: Postulated mechanism of this compound as a calcium channel blocker.
Pharmacological Effects on the Cardiovascular System
Antihypertensive Effects
This compound is recognized as an antihypertensive agent.[1][3] Its primary mechanism for lowering blood pressure is through the induction of vasodilation via α1-adrenoceptor blockade, which decreases total peripheral resistance.[5] Studies in anesthetized rabbits and monkeys have demonstrated that intravenously administered ajmaloon (a preparation containing this compound) produces a dose-dependent hypotensive response.[10]
Effects on Heart Rate and Rhythm
The effect of this compound on heart rate (chronotropy) appears to be complex and dependent on autonomic tone.[11] While its calcium channel blocking activity suggests a potential for bradycardia (slowing of the heart rate), significant effects on heart rate are not always observed.[10] In high doses (200 mg/kg or more), ajmaloon induced a bradycardic response in rabbits.[10] It is important to distinguish this compound from the related alkaloid ajmaline, which is a potent Class Ia antiarrhythmic agent that primarily acts by blocking sodium channels and depressing intraventricular conduction.[11][12] this compound itself is not primarily classified as an antiarrhythmic.
Effects on Myocardial Contractility
The potential for this compound to affect myocardial contractility (inotropy) stems from its calcium channel blocking properties. By reducing calcium influx into cardiac myocytes, a negative inotropic effect could be anticipated.[9] However, direct and extensive studies quantifying this specific effect for this compound are limited in the provided literature. For comparison, the related compound ajmaline showed no negative inotropic effects in isolated papillary muscle until high concentrations were reached (1 x 10⁻⁴).[11]
Quantitative Data Summary
The available literature provides some quantitative data, although it is not exhaustive. The table below summarizes key values related to this compound and the comparable compound ajmaline.
| Parameter | Compound | Value | Species/Model | Effect | Source |
| IC₅₀ | This compound | 72.3 μM | Not Specified | Inhibition of Nicotine Receptor | [3] |
| Dosage | Ajmaloon | 100 mg/kg (IV) | Rabbit, Monkey | Hypotension, Baroreflex alteration | [10] |
| Dosage | Ajmaloon | ≥200 mg/kg (IV) | Rabbit | Bradycardia | [10] |
| Dosage | Ajmaline | ≤2 mg/kg | Dog | No significant hemodynamic changes | [11] |
| Concentration | Ajmaline | 1 x 10⁻⁴ | Cat (Isolated Papillary Muscle) | Negative Inotropic Effect | [11] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Based on the literature, a general protocol for evaluating the cardiovascular effects of this compound in an animal model can be outlined.
In Vivo Hemodynamic Assessment in a Canine Model
This protocol is a composite based on methodologies described for related compounds.[11]
-
Animal Preparation:
-
Select healthy adult mongrel dogs of either sex.
-
Anesthetize the animal using an appropriate agent (e.g., sodium pentobarbital).
-
Maintain ventilation via a respirator after intubation.
-
Isolate and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
-
Instrumentation and Measurement:
-
Insert a catheter-tip manometer into the left ventricle via the carotid artery to measure left ventricular pressure and calculate its first derivative (dP/dt) as an index of contractility.
-
Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.
-
Record a standard limb-lead electrocardiogram (ECG) to monitor heart rate and detect any arrhythmias.
-
Continuously monitor arterial blood pressure via the femoral artery cannula.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for a period of 30-60 minutes after instrumentation to obtain baseline hemodynamic readings.
-
Administer this compound intravenously. This can be done as a bolus injection or a continuous infusion at varying doses.
-
Record all hemodynamic and electrocardiographic parameters continuously before, during, and after drug administration for a specified period.
-
Analyze the data to determine dose-dependent effects on heart rate, blood pressure, cardiac output, and myocardial contractility.
-
Caption: Generalized workflow for in vivo cardiovascular studies.
Conclusion
This compound exerts significant pharmacological effects on the cardiovascular system, primarily driven by its function as an α1-adrenergic receptor antagonist and a putative calcium channel blocker. These mechanisms collectively contribute to its antihypertensive properties by promoting vasodilation. While its effects on heart rate and myocardial contractility are plausible based on its mechanism of action, they appear to be less pronounced than its vascular effects. The distinction between this compound and the structurally similar antiarrhythmic agent ajmaline is critical for researchers. Future investigations should focus on elucidating the specific binding affinities of this compound for various receptor subtypes and ion channels, conducting more extensive dose-response studies to quantify its effects on cardiac contractility and electrophysiology, and exploring its therapeutic potential in modern clinical contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 8. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 9. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect of Ajmaloon on the baroreceptor-heart rate reflex in anaesthetized rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
The Botanical Treasury of Rauvolfia serpentina: A Technical Guide to the Isolation of Ajmalicine
For Immediate Release
This technical guide provides an in-depth overview of the natural sources and isolation of ajmalicine, a monoterpenoid indole alkaloid with significant therapeutic applications. Primarily intended for researchers, scientists, and professionals in drug development, this document details the methodologies for extracting and purifying this compound from its principal botanical source, Rauvolfia serpentina, and presents a comprehensive look at its mechanism of action.
Natural Sources of this compound
This compound, also known as raubasine, is predominantly found in plants belonging to the Apocynaceae family. The most notable and commercially utilized source is the roots of Rauvolfia serpentina (Indian snakeroot).[1][2] However, this alkaloid is also present in other species, offering alternative avenues for its sourcing.
Other significant plant sources include Catharanthus roseus (Madagascar periwinkle), where it is found in the roots, and to a lesser extent, in the leaves.[1][3] Various other species have been reported to contain this compound, such as Rauvolfia yunnanensis, Sarcococca saligna, Mitragyna speciosa, and Corynanthe johimbe.[4][5][6]
The concentration of this compound can vary significantly depending on the plant species, geographical location, and even the specific part of the plant. For instance, in Rauvolfia serpentina, the roots are the primary repository of this valuable alkaloid.
Quantitative Analysis of this compound in Rauvolfia serpentina
The yield of this compound from Rauvolfia serpentina is a critical factor for its commercial viability. Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are employed for the precise quantification of this compound in plant materials. The data presented below summarizes findings from different studies, highlighting the variability in this compound content.
| Plant Material | Geographic Origin/Condition | This compound Content (% of dry weight) | Analytical Method | Reference |
| Roots of R. serpentina | Dehradun, India | 0.17% | HPTLC | [7] |
| Roots of R. tetraphylla | Dehradun, India | 0.16% | HPTLC | [7] |
| Roots of R. serpentina | In vitro regenerated plants with CdCl2 elicitation | 0.131 mg/g (0.0131%) | HPTLC |
Experimental Protocols for the Isolation of this compound
The isolation of this compound from Rauvolfia serpentina roots is a multi-step process involving extraction, fractionation, and purification. The following protocols are detailed methodologies based on established scientific literature.
Extraction of Total Alkaloids
Objective: To extract the crude alkaloid mixture from the dried roots of Rauvolfia serpentina.
Materials and Reagents:
-
Dried and powdered roots of Rauvolfia serpentina
-
Methanol (HPLC grade)
-
Reflux apparatus
-
Filtration system (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of finely powdered, air-dried roots of Rauvolfia serpentina.
-
Place the powdered root material into a round-bottom flask.
-
Add 500 mL of methanol to the flask.
-
Set up the reflux apparatus and heat the mixture at 60-70°C for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction of the alkaloids.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid mass is obtained.
Acid-Base Fractionation for Alkaloid Enrichment
Objective: To separate the alkaloidal fraction from other non-alkaloidal compounds.
Materials and Reagents:
-
Crude methanolic extract
-
5% Hydrochloric acid (HCl)
-
Chloroform
-
Ammonia solution (25%)
-
Separatory funnel
-
pH meter or pH indicator strips
Procedure:
-
Dissolve the crude methanolic extract in 200 mL of 5% HCl.
-
Transfer the acidic solution to a separatory funnel.
-
Wash the acidic solution with 100 mL of chloroform three times to remove acidic and neutral impurities. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of ammonia solution.
-
Extract the now basic aqueous solution with 100 mL of chloroform three times. The alkaloids will partition into the chloroform layer.
-
Combine the chloroform extracts.
-
Wash the combined chloroform extract with distilled water to remove any remaining impurities.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform extract to dryness using a rotary evaporator to obtain the total alkaloid fraction.
Chromatographic Purification of this compound
Objective: To isolate pure this compound from the total alkaloid fraction using column chromatography followed by preparative HPLC.
Materials and Reagents:
-
Total alkaloid fraction
-
Silica gel (60-120 mesh) for column chromatography
-
Solvent system for column chromatography (e.g., a gradient of chloroform and methanol)
-
Preparative HPLC system with a C18 column
-
Mobile phase for preparative HPLC (e.g., Acetonitrile and 0.1% formic acid in water)
-
Standard this compound for comparison
Procedure:
Part 1: Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the total alkaloid fraction in a minimal amount of chloroform.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Toluene:Ethyl acetate:Formic acid, 7:2:1 v/v/v).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of standard this compound.
-
Evaporate the solvent from the combined fractions to obtain an this compound-enriched fraction.
Part 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the this compound-enriched fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase (e.g., a suitable gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the dissolved sample into the preparative HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to the retention time of standard this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway and Mechanism of Action
This compound primarily exerts its pharmacological effects as a selective antagonist of the α1-adrenergic receptors.[3] This antagonism is the basis for its use as an antihypertensive and vasodilator agent.
The signaling cascade initiated by the α1-adrenergic receptor is a G-protein coupled receptor (GPCR) pathway. The binding of an agonist (like norepinephrine) to the α1-receptor activates the Gq alpha subunit of the associated heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC).
PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including the contraction of smooth muscle cells in blood vessels, resulting in vasoconstriction.
By acting as an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine to the α1-adrenergic receptor, thereby inhibiting this signaling cascade and leading to vasodilation and a subsequent reduction in blood pressure.
Caption: Signaling pathway of the α1-adrenergic receptor and the antagonistic action of this compound.
Caption: Experimental workflow for the isolation of this compound from Rauvolfia serpentina.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of several newer cardiotonic drugs on cardiac cyclic AMP metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action [mdpi.com]
- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Ajmalicine: A Potential Neuroprotective Agent in Neurological Disorders - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Current therapeutic strategies are often limited to symptomatic relief and fail to address the underlying neurodegenerative processes. This has spurred the search for novel neuroprotective agents capable of mitigating neuronal damage and promoting survival. Ajmalicine, a terpenoid indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, has emerged as a promising candidate due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into this compound's neuroprotective potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
Pharmacological Profile of this compound
This compound is known for its antihypertensive properties and its ability to increase cerebral blood flow, which may contribute to its neuroprotective effects by improving oxygen bioavailability to the brain.[1] Its therapeutic potential in neurological disorders is attributed to its multi-target approach, addressing several key pathological cascades involved in neurodegeneration.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in several in vitro studies, primarily in models related to Alzheimer's disease. The following tables summarize the key findings.
Table 1: Inhibition of Key Enzymes in Alzheimer's Disease Pathogenesis by this compound
| Enzyme | This compound Activity | Reference |
| Acetylcholinesterase (AChE) | Less potent than Reserpine | [2] |
| Butyrylcholinesterase (BuChE) | Less potent than Reserpine | [2] |
| Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) | 69% inhibition at 50 µM | [2] |
| Monoamine Oxidase-B (MAO-B) | Significant concentration-dependent inhibition; comparable to Reserpine at 10 µM | [2] |
Table 2: Anti-Amyloidogenic and Cytoprotective Effects of this compound
| Assay | This compound Efficacy | Reference |
| Aβ42 Aggregation Inhibition | 56% inhibition | [2] |
| Neuroprotection against Aβ42-induced toxicity in PC12 cells | 92% protection | [2] |
| Neuroprotection against H2O2-induced oxidative stress in PC12 cells | 93% protection | [2] |
Mechanisms of Neuroprotection
This compound's neuroprotective properties appear to be mediated through a combination of mechanisms, including anti-inflammatory, antioxidant, and anti-amyloidogenic activities.
Anti-inflammatory and Antioxidant Pathways
While direct studies on this compound's modulation of specific anti-inflammatory and antioxidant signaling pathways are limited, its significant protection against oxidative stress induced by H2O2 suggests a potent antioxidant capacity.[2] It is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in the cellular stress response, such as the Nrf2 pathway, and by attenuating neuroinflammation mediated by microglia and astrocytes. Further research is required to elucidate the precise molecular targets of this compound within these pathways.
Hypothesized signaling pathways modulated by this compound.
Enzyme Inhibition
This compound has been shown to inhibit several key enzymes implicated in the pathogenesis of Alzheimer's disease.[2] By inhibiting BACE-1, it can reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques. Its inhibition of MAO-B is significant as this enzyme is involved in the breakdown of dopamine and the generation of oxidative stress. While its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is less potent compared to other compounds like reserpine, it still contributes to its overall neuroprotective profile by potentially increasing acetylcholine levels in the synaptic cleft.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
In Vitro Neuroprotection Assay against H2O2-induced Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage.
-
Cell Culture: PC12 cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and cultured in a suitable medium.[2]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for 18 hours.[2]
-
Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is added to the wells to induce cytotoxicity.
-
MTT Assay: After a designated incubation period, MTT solution (5 mg/mL) is added to each well and incubated to allow the formation of formazan crystals by viable cells.[2]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.
-
Data Analysis: The neuroprotective effect of this compound is quantified by comparing the viability of treated cells to that of untreated controls.
Workflow for assessing neuroprotection against oxidative stress.
BACE-1 Inhibition Assay
This assay determines the inhibitory effect of this compound on the enzymatic activity of BACE-1.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing BACE-1 enzyme, a fluorogenic substrate, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: The mixture is incubated at a controlled temperature to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: The fluorescence intensity is measured at specific excitation and emission wavelengths. Cleavage of the substrate by BACE-1 results in an increase in fluorescence.
-
Data Analysis: The percentage of BACE-1 inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control without the inhibitor. The IC50 value is then determined.
MAO-B Inhibition Assay
This protocol measures the ability of this compound to inhibit the activity of the MAO-B enzyme.
-
Enzyme and Substrate Preparation: A solution of MAO-B enzyme and its substrate (e.g., benzylamine) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of this compound.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection of Product Formation: The formation of the product (e.g., benzaldehyde) is monitored spectrophotometrically at a specific wavelength.[3]
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the control to determine the percentage of inhibition and the IC50 value.
Aβ42 Aggregation Inhibition Assay
This assay evaluates the effect of this compound on the aggregation of Aβ42 peptides.
-
Peptide Preparation: A solution of synthetic Aβ42 peptide is prepared in an appropriate buffer.
-
Incubation with Inhibitor: The Aβ42 solution is incubated with various concentrations of this compound at 37°C with shaking.
-
Thioflavin T (ThT) Fluorescence Assay: At different time points, aliquots of the mixture are taken, and Thioflavin T dye is added. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Fluorescence Measurement: The fluorescence intensity is measured to quantify the extent of Aβ42 aggregation.
-
Data Analysis: The percentage of aggregation inhibition is calculated by comparing the fluorescence of samples with this compound to that of the control.
Future Directions and Conclusion
The existing evidence strongly suggests that this compound possesses significant neuroprotective potential, particularly in the context of Alzheimer's disease. Its multi-target mechanism of action, encompassing enzyme inhibition, anti-amyloidogenic effects, and potent antioxidant activity, makes it an attractive candidate for further investigation.
However, the current research is predominantly focused on Alzheimer's disease models. To fully realize the therapeutic potential of this compound for a broader range of neurological disorders, future studies should focus on:
-
Investigating its efficacy in other neurodegenerative models: In vivo studies using animal models of Parkinson's disease (e.g., 6-OHDA or MPTP models) and ischemic stroke are crucial to validate its neuroprotective effects in these conditions.
-
Elucidating specific signaling pathways: Detailed molecular studies are needed to identify the precise signaling pathways modulated by this compound, such as the Nrf2, PI3K/Akt, and MAPK pathways, in neuronal and glial cells.
-
Pharmacokinetic and bioavailability studies: Understanding the blood-brain barrier permeability and metabolic fate of this compound is essential for its development as a CNS therapeutic.
-
Preclinical and clinical trials: Rigorous preclinical and eventually, clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.
References
An In-depth Technical Guide to the Structural Elucidation and Chemical Properties of Ajmalicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine, a monoterpenoid indole alkaloid, has garnered significant scientific interest due to its therapeutic potential as an antihypertensive agent.[1][2][3] This technical guide provides a comprehensive overview of the structural elucidation and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or interested in this natural compound. This document details the spectroscopic and crystallographic techniques used to determine its complex structure, outlines its key chemical characteristics, and provides insight into its biosynthesis and mechanism of action. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.
Structural Elucidation
The definitive structure of this compound (also known as Raubasine) was determined through a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.[4][5][6][7]
Spectroscopic Analysis
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental to establishing the carbon-hydrogen framework of this compound.[4] The chemical shifts, coupling constants, and correlation signals from 2D-NMR experiments (such as COSY, HSQC, and HMBC) allow for the unambiguous assignment of all protons and carbons in the molecule.
Experimental Protocol: NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C-NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
2D-NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for connecting different spin systems and confirming the overall structure.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the stereochemistry through analysis of coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.
1.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues to its structure.[5][6][7] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula.
Experimental Protocol: LC-MS/MS of this compound
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile).
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common for alkaloids.
-
Full Scan (MS1): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Determine the accurate mass and molecular formula from the MS1 spectrum. Analyze the MS/MS fragmentation pattern to confirm the presence of key structural motifs, such as the indole ring.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry.[8]
Experimental Protocol: Single-Crystal X-ray Crystallography of this compound
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
-
Data Analysis: Analyze the final crystal structure to determine the precise three-dimensional arrangement of atoms, including the relative and absolute stereochemistry.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₃[2][9][10] |
| Molecular Weight | 352.43 g/mol [2][10][11] |
| Appearance | White to off-white crystalline powder[12] |
| Melting Point | ~258 °C (decomposes)[13] |
| Optical Activity | [α]/D -65±3°, c = 1 in chloroform[13] |
| Solubility | Soluble in chloroform and methanol; sparingly soluble in methanol; insoluble in water.[14][15] |
| Stability | Solutions are reported to be unstable.[11] |
| CAS Number | 483-04-5[11][14] |
| Synonyms | Raubasine, δ-Yohimbine, Circolene, Tetrahydroserpentine[2][11][14] |
Spectroscopic Data
| Spectroscopic Data | Value |
| UV λmax | 227 nm[15] |
| ¹H-NMR | The ¹H-NMR spectrum of this compound shows characteristic signals for the indole ring protons, the methoxy group, and the protons of the complex pentacyclic structure.[4] |
| ¹³C-NMR | The ¹³C-NMR spectrum displays 21 distinct carbon signals corresponding to the molecular formula.[4] |
| MS/MS (Precursor [M+H]⁺) | Major fragment ions observed at m/z 144.0807 and 143.073.[2] |
Crystallographic Data (for this compound Hydrate)
| Parameter | Value |
| Crystal System | Orthorhombic[8] |
| Space Group | P2₁2₁2₁ |
| Cell Dimensions | a = 12.88 Å, b = 17.04 Å, c = 8.38 Å[8] |
| Formula Weight | 370.4 (monohydrate)[8] |
| Density (calculated) | 1.273 g/cm³[8] |
Visualization of Key Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of this compound involves two main pathways: the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces the terpenoid precursor secologanin, and the shikimate pathway, which produces the indole precursor tryptamine from tryptophan.[3] These two precursors are condensed by strictosidine synthase to form strictosidine, a key intermediate for all monoterpenoid indole alkaloids.[16][17] Subsequent enzymatic steps lead to the formation of this compound.[3]
Mechanism of Action: α1-Adrenergic Receptor Antagonism
This compound exerts its antihypertensive effects primarily by acting as a selective antagonist of α1-adrenergic receptors.[3][11][15][18] This antagonism prevents the binding of norepinephrine to these receptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.
Experimental Workflow for Structural Elucidation
The process of elucidating the structure of a novel natural product like this compound follows a logical workflow, starting from isolation and purification to the application of various analytical techniques.
References
- 1. Metabolic Regulation Analysis of this compound Biosynthesis Pathway in Catharanthus roseus (L.) G. Don Suspension Culture Using Nanosensor [mdpi.com]
- 2. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1H-NMR metabonomics study of the therapeutic mechanism of total alkaloids and this compound from Rauvolfia verticillata in spontaneously hypertensive rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mitwellness.com [mitwellness.com]
- 10. This compound, 97% | C21H24N2O3 | CID 20056669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. CAS 483-04-5: this compound | CymitQuimica [cymitquimica.com]
- 13. This compound = 98.0 HPLC 483-04-5 [sigmaaldrich.com]
- 14. This compound | CAS:483-04-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. caymanchem.com [caymanchem.com]
- 16. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 17. Engineering the MEP pathway enhanced this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Ajmalicine as a Cytochrome P450 2D6 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine, a monoterpenoid indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, has demonstrated potent inhibitory activity against Cytochrome P450 2D6 (CYP2D6).[1][2][3] This enzyme is crucial in the metabolism of approximately 25% of clinically used drugs.[4][5] Inhibition of CYP2D6 by this compound can therefore lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications. This technical guide provides an in-depth analysis of this compound's role as a CYP2D6 inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of the inhibitory mechanism and experimental workflows.
Quantitative Analysis of CYP2D6 Inhibition by this compound
This compound has been identified as a highly potent inhibitor of CYP2D6. The following table summarizes the key quantitative parameters defining its inhibitory activity.
| Parameter | Value | Units | Source |
| IC50 | 0.0023 | µM | [1][2][3] |
| Ki | 3.3 | nM | [6] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the CYP2D6 enzyme activity. The Ki value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Mechanism of Inhibition
Studies have indicated that this compound acts as a reversible inhibitor of CYP2D6 and is not a mechanism-based inhibitor.[1][3] This means that this compound binds to the enzyme in a non-covalent manner and its inhibitory effect can be reversed. Furthermore, its inhibitory activity is not dependent on its own metabolism by the enzyme. The inhibition is also not time-dependent.[1][3]
dot
Caption: Reversible inhibition of CYP2D6 by this compound.
Experimental Protocol for CYP2D6 Inhibition Assay
The following protocol is a representative methodology for determining the inhibitory potential of this compound on CYP2D6 activity, based on cited literature.[1][3]
3.1. Materials and Reagents
-
Enzyme Source: Human Liver Microsomes (HLMs)
-
Substrate: [O-methyl-14C]Dextromethorphan
-
Inhibitor: this compound
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Quenching Solution: Acetonitrile or other suitable organic solvent
-
Scintillation Cocktail
-
Control Inhibitor: Quinidine (a known potent CYP2D6 inhibitor)
3.2. Incubation Procedure
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a microcentrifuge tube, pre-incubate human liver microsomes (typically at a final protein concentration of 0.1-0.5 mg/mL) with the various concentrations of this compound or the positive control (quinidine) for a short period (e.g., 5-10 minutes) at 37°C in the presence of the buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the radiolabeled substrate, [O-methyl-14C]dextromethorphan (at a concentration close to its Km value for CYP2D6).
-
Incubate the mixture at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
3.3. Analysis
-
Transfer the supernatant to a scintillation vial.
-
Add a scintillation cocktail to the vial.
-
Quantify the formation of the radiolabeled metabolite (dextrorphan) using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
dot
Caption: Experimental workflow for CYP2D6 inhibition assay.
Implications for Drug Development
The potent inhibition of CYP2D6 by this compound carries significant implications for drug development and clinical practice.
-
Drug-Drug Interactions: Co-administration of this compound or this compound-containing herbal products with drugs that are primarily metabolized by CYP2D6 could lead to elevated plasma concentrations of these drugs, potentially causing adverse effects or toxicity.
-
Pharmacokinetic Variability: The inhibitory effect of this compound can contribute to inter-individual variability in drug response, particularly in individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).
-
Herbal Medicine Safety: The presence of this compound in commonly used medicinal plants like Catharanthus roseus underscores the importance of evaluating herb-drug interactions.
Conclusion
This compound is a potent, reversible inhibitor of the CYP2D6 enzyme. Its low IC50 and Ki values highlight its potential to cause clinically significant drug-drug interactions. Researchers and drug development professionals should exercise caution when this compound is a component of investigational new drugs or when patients report concomitant use of this compound-containing products with CYP2D6 substrates. Further in vivo studies are warranted to fully elucidate the clinical relevance of this interaction.
References
- 1. Cytochrome P450 2D6 (CYP2D6) inhibitory constituents of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
exploring the traditional uses of ajmalicine-containing plants in medicine
An In-depth Technical Guide to the Traditional Uses of Ajmalicine-Containing Plants in Medicine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, an indole alkaloid with significant pharmacological properties. The document details the botanical sources, historical therapeutic applications, and quantitative phytochemical data. Furthermore, it outlines relevant experimental protocols and the biochemical pathways associated with this compound's mechanism of action.
Introduction to this compound
This compound, also known as raubasine, is a monoterpenoid indole alkaloid found in several plant species, particularly within the Apocynaceae family.[1] It is recognized for its antihypertensive and vasodilatory properties, primarily acting as a selective alpha-1 adrenergic receptor antagonist.[2][3][4] This activity leads to the relaxation of smooth muscles in blood vessels, resulting in decreased blood pressure. Traditionally, plants containing this compound have been used for centuries in various indigenous medical systems to treat a range of ailments, from cardiovascular disorders to central nervous system conditions.[1][5]
Botanical Sources and Traditional Medicinal Applications
Several plants are notable for their this compound content and have a rich history of use in traditional medicine. The primary species include Rauwolfia serpentina, Catharanthus roseus, and to a lesser extent, Mitragyna speciosa.
Rauwolfia serpentina (Indian Snakeroot)
Rauwolfia serpentina, commonly known as Sarpagandha or Indian snakeroot, has been a cornerstone of Ayurvedic medicine in India for millennia.[5][6] The roots of the plant are the primary source of its medicinally active alkaloids.
Traditional Uses:
-
Hypertension: The most well-documented traditional use is for the management of high blood pressure.[6][7] The root powder or its extracts were consumed to lower blood pressure.[7]
-
Central Nervous System Disorders: It has been traditionally used as a tranquilizer and sedative to treat insanity, anxiety, insomnia, hysteria, and epilepsy.[7]
-
Other Ailments: Traditional applications also include treatment for snake and insect bites, fever, malaria, gastrointestinal issues like dysentery and abdominal pain, and as a uterine stimulant.[5]
Catharanthus roseus (Madagascar Periwinkle)
Catharanthus roseus, or the Madagascar periwinkle, is another significant medicinal plant from the Apocynaceae family.[8] While renowned for its anticancer alkaloids, vincristine and vinblastine, it also contains this compound and has been used in various traditional medicine systems.[8][9][10]
Traditional Uses:
-
Diabetes: A hot water extract of the dried leaves or the whole plant is used orally to treat diabetes mellitus.[11][12]
-
Hypertension: Decoctions of the dried leaves are traditionally consumed to manage high blood pressure.[9][11]
-
Infections and Other Conditions: It has been employed to treat urogenital infections, menorrhagia (excessive menstrual bleeding), and as a febrifuge.[11][12] In traditional Chinese medicine, it has been used for malaria.[8]
Mitragyna speciosa (Kratom)
Mitragyna speciosa, known as kratom, is a tropical tree native to Southeast Asia.[13] Its leaves contain a complex mixture of over 40 alkaloids, with mitragynine and 7-hydroxymitragynine being the most prominent.[13][14] this compound is present as a minor alkaloid.[15][16][17]
Traditional Uses:
-
Pain and Fever: The leaves have been traditionally used to manage pain and reduce fever.[14][18]
-
Stimulant and Sedative: In small doses, kratom is used for its stimulant effects to enhance stamina and combat fatigue, while larger doses are used for their sedative, opioid-like effects.[4][13]
-
Other Conditions: Traditional uses also include the treatment of cough, diarrhea, anxiety, and hypertension.[14][18][19]
Quantitative Data on this compound Content
The concentration of this compound varies significantly between plant species, different parts of the plant, and even among populations from different geographical locations. The following table summarizes available quantitative data.
| Plant Species | Plant Part | This compound Content/Concentration | Reference(s) |
| Rauwolfia serpentina | Roots | 0.17% (w/w, from Dehradun, India) | [20] |
| Catharanthus roseus | Roots | 0.5% (in 50-day old plant) | [21] |
| Callus Culture | 0.346 µg/g to 2.686 µg/g dry weight (tryptophan-treated) | [22] | |
| Cell Culture | Up to 4.75 mg/L (elicitor-induced) | [23] | |
| Mitragyna speciosa | Leaves | Traces; 1.6 x 10⁻⁴ % (in US-grown sample) | [15][16][17] |
This compound: Mechanism of Action and Signaling Pathway
This compound's primary pharmacological effect is the blockade of alpha-1 (α1) adrenergic receptors.[3][4] These receptors are located on the smooth muscle of blood vessels and are normally activated by the catecholamines epinephrine and norepinephrine.
Signaling Pathway:
-
Normal State: Norepinephrine released from sympathetic nerve terminals binds to α1-adrenergic receptors on vascular smooth muscle cells.
-
Activation: This binding activates a Gq protein, which in turn activates phospholipase C (PLC).
-
Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Contraction: The increased intracellular Ca²⁺ concentration leads to the activation of myosin light-chain kinase (MLCK), phosphorylation of myosin, and subsequent smooth muscle contraction (vasoconstriction), resulting in increased blood pressure.
-
This compound's Role: this compound acts as an antagonist, binding to the α1-adrenergic receptors and preventing norepinephrine from binding.[3][24] This blocks the entire downstream signaling cascade, inhibiting vasoconstriction and promoting vasodilation, which leads to a decrease in blood pressure.[24]
Caption: this compound's mechanism as an α1-adrenergic receptor antagonist.
Experimental Protocols
This section provides a generalized methodology for the extraction and quantification of this compound from plant materials, based on established high-performance liquid chromatography (HPLC) methods.[25][26][27]
General Workflow for this compound Analysis
The process involves sample preparation, extraction of alkaloids, and subsequent quantification using a validated chromatographic method.
Caption: General experimental workflow for this compound extraction and analysis.
Detailed Methodology: Extraction and HPLC Quantification
Objective: To extract and quantify this compound from dried root powder of Rauwolfia serpentina.
A. Sample Preparation and Extraction:
-
Collection and Drying: Collect fresh plant material (e.g., roots). Wash thoroughly and dry in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) until constant weight.
-
Grinding: Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).
-
Place the powder in a flask and add a suitable solvent, such as methanol (e.g., 25 mL).
-
Perform extraction using a method like sonication (e.g., 30 minutes) or Soxhlet extraction to ensure efficient recovery of alkaloids.
-
Filter the resulting extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Repeat the extraction process on the residue two more times to maximize yield.
-
Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Sample for HPLC:
-
Dissolve the dried crude extract in a known volume of the HPLC mobile phase or methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
B. High-Performance Liquid Chromatography (HPLC) Protocol: This protocol is based on a reversed-phase HPLC method.[25][26][27]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).[26]
-
Mobile Phase: A binary gradient system is often used. For example:
-
Gradient Program: A specific gradient program should be developed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[26]
-
Detection Wavelength: 254 nm.[26]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
-
Quantification:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-20 µg/mL).[26]
-
Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration.
-
Sample Analysis: Inject the prepared plant extract sample. Identify the this compound peak by comparing its retention time with that of the standard.
-
Calculation: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final content is expressed as a percentage or mg/g of the dry weight of the plant material.
-
C. Method Validation: The analytical method should be validated according to standard guidelines, assessing parameters such as:
-
Linearity: Confirmed by the correlation coefficient (r²) of the calibration curve.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) analyses, expressed as relative standard deviation (RSD).
-
Accuracy: Determined by recovery studies, where a known amount of standard is spiked into a sample. Recoveries for this compound are typically expected to be high (e.g., >97%).[25][26]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound, reported LOD and LOQ by one HPLC method are 4 µg/mL and 12 µg/mL, respectively.[25][26]
Conclusion
Plants containing this compound, particularly Rauwolfia serpentina and Catharanthus roseus, hold a significant place in the history of traditional medicine, primarily for the management of cardiovascular and central nervous system disorders. Modern pharmacological research has substantiated these traditional uses, attributing the therapeutic effects to this compound's role as an α1-adrenergic antagonist. The methodologies outlined in this guide provide a framework for the continued investigation of these plants, enabling researchers and drug development professionals to isolate, quantify, and further explore the therapeutic potential of this compound and related alkaloids. This integration of traditional knowledge with modern scientific techniques is crucial for the discovery of new therapeutic agents from natural sources.
References
- 1. mitwellness.com [mitwellness.com]
- 2. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. kratom.org [kratom.org]
- 5. Rauvolfia serpentina - Wikipedia [en.wikipedia.org]
- 6. Rauwolfia serpentina: Significance and symbolism [wisdomlib.org]
- 7. ijirt.org [ijirt.org]
- 8. Catharanthus roseus - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. interesjournals.org [interesjournals.org]
- 13. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 14. A review on Mitragyna speciosa (Rubiaceae) as a prominent medicinal plant based on ethnobotany, phytochemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kratomscience.com [kratomscience.com]
- 16. Phytochemical Characterization of the Leaves of Mitragyna speciosa Grown in USA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. scialert.net [scialert.net]
- 22. researchgate.net [researchgate.net]
- 23. This compound production in methyl jasmonate-induced Catharanthus roseus cell cultures depends on Ca2+ level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CAS 483-04-5: this compound | CymitQuimica [cymitquimica.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Discovery and Isolation of Ajmalicine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant pharmacological properties, most notably as an antihypertensive agent.[1][2] This technical guide provides a comprehensive overview of the history of its discovery, the evolution of isolation techniques, and the detailed experimental protocols involved. It summarizes key quantitative data, outlines the biosynthetic pathway, and presents a generalized workflow for its extraction and purification from natural sources. This document is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The story of this compound is intrinsically linked to the study of the medicinal plant Rauvolfia serpentina (Indian snakeroot), a shrub native to the Indian subcontinent long used in traditional medicine for its sedative and antihypertensive properties.[3][4]
Initial investigations into the chemical constituents of Rauwolfia serpentina were pioneered by Indian chemists Salimuzzaman Siddiqui and his colleague Rafat Husain Siddiqui in the 1930s. They successfully isolated several crystalline alkaloids, which they categorized into two groups: the weakly basic, white alkaloids of the "ajmaline group" and the strongly basic, yellow alkaloids of the "serpentine group". This compound was identified as a member of the ajmaline group.[4]
In 1954, a significant contribution was made by a team of researchers—Klohs, Draper, Keller, Malesh, and Petracek.[4][5] They isolated an alkaloid from Rauwolfia serpentina which they identified as this compound, confirming its identity with the compound previously reported by Siddiqui and Siddiqui.[4] Their work further established that this compound was identical to py-tetrahydroserpentine and they proposed revised chemical structures for both this compound (C₂₁H₂₄N₂O₃) and the related alkaloid serpentine, based on chemical and spectral data.[4]
Beyond Rauwolfia serpentina, this compound has been isolated from various other plant species, most notably Catharanthus roseus (Madagascar periwinkle), which is also a rich source of other important terpenoid indole alkaloids (TIAs) like vinblastine and vincristine.[1][6][7] Its presence has also been reported in Mitragyna speciosa (kratom).[8]
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of this compound and analytical parameters for its quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [2][3] |
| Molecular Weight | 352.43 g/mol | [9] |
| CAS Number | 483-04-5 | [2][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Synonyms | Raubasine, delta-Yohimbine, Circolene | [2][3][9] |
| Melting Point | 212-213 °C (for the picrate salt) | [4] |
| Solubility | Soluble in organic solvents | [3] |
Table 2: HPLC-Based Quantification of this compound from Rauvolfia serpentina
| Parameter | Value | Source |
| Limit of Detection (LOD) | 4 µg/mL | [10][11][12] |
| Limit of Quantitation (LOQ) | 12 µg/mL | [10][11][12] |
| Recovery Rate | 97.03% | [10][11][12] |
| Linear Range | 1-20 µg/mL | [11][12] |
| Relative Standard Deviation (RSD) | 2.51% (for repeatability) | [10] |
Biosynthesis of this compound
This compound is synthesized in plants via the terpenoid indole alkaloid (TIA) pathway.[1] This complex metabolic route begins with the condensation of tryptamine (derived from the amino acid tryptophan) and secologanin (a monoterpenoid). The central intermediate formed is strictosidine.[13] Subsequent enzymatic steps, including deglycosylation and a series of cyclizations and rearrangements, lead to the formation of the heteroyohimbine-type alkaloid skeleton of this compound.
Experimental Protocols
General Isolation and Extraction from Plant Material
The following protocol is a generalized methodology for the isolation of this compound from dried plant material, such as the roots of Rauvolfia serpentina or Catharanthus species.[4][14]
1. Material Preparation:
- Air-dry the powdered root material of the selected plant species.
- Ensure the material is finely ground to maximize surface area for extraction.
2. Solvent Extraction:
- Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable organic solvent, typically methanol or ethanol, to extract the crude alkaloids.
- Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude resinous extract.
3. Acid-Base Partitioning:
- Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or acetic acid). This protonates the basic alkaloids, making them water-soluble.
- Wash the acidic solution with a non-polar solvent like hexane or diethyl ether to remove neutral compounds such as fats and waxes. Discard the organic layer.
- Basify the aqueous solution by adding a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
- Perform a liquid-liquid extraction of the basified aqueous solution with a chlorinated solvent such as dichloromethane (DCM) or chloroform. The alkaloids will partition into the organic layer.
- Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.
4. Chromatographic Purification:
- Subject the crude alkaloid mixture to column chromatography over silica gel or alumina.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate, chloroform, or methanol.
- Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
- Combine fractions containing the compound of interest (this compound).
- Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase) and mobile phase.[10][11]
5. Crystallization:
- Crystallize the purified this compound from a suitable solvent system (e.g., ethanol or ethyl acetate) to obtain fine, needle-like crystals.[4]
// Nodes
plant [label="Powdered Plant Material\n(e.g., Rauvolfia roots)", fillcolor="#F1F3F4", fontcolor="#202124"];
extraction [label="Solvent Extraction\n(Methanol/Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"];
crude_extract [label="Crude Resinous Extract", fillcolor="#F1F3F4", fontcolor="#202124"];
acidification [label="Acidification (aq. HCl)\n& Defatting (Hexane)", fillcolor="#FBBC05", fontcolor="#202124"];
aqueous_layer [label="Aqueous Acidic Layer\n(Protonated Alkaloids)", fillcolor="#F1F3F4", fontcolor="#202124"];
basification [label="Basification (NH4OH)\n& Extraction (DCM)", fillcolor="#FBBC05", fontcolor="#202124"];
crude_alkaloids [label="Crude Alkaloid Mixture", fillcolor="#F1F3F4", fontcolor="#202124"];
column_chrom [label="Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
fractions [label="Combined Fractions\n(TLC Monitored)", fillcolor="#F1F3F4", fontcolor="#202124"];
hplc [label="Preparative HPLC\n(Reversed-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pure_this compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
crystallization [label="Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
crystals [label="this compound Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
plant -> extraction;
extraction -> crude_extract;
crude_extract -> acidification;
acidification -> aqueous_layer;
aqueous_layer -> basification;
basification -> crude_alkaloids;
crude_alkaloids -> column_chrom;
column_chrom -> fractions;
fractions -> hplc;
hplc -> pure_this compound;
pure_this compound -> crystallization;
crystallization -> crystals;
}
Structure Elucidation Methods
Once isolated, the structure of this compound is confirmed using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition (via High-Resolution MS). Fragmentation patterns observed in MS/MS spectra help in identifying key structural motifs of the molecule.[2][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques (such as COSY, HSQC, and HMBC) are crucial for establishing the connectivity of atoms and confirming the complex pentacyclic structure of the alkaloid.[16][17]
-
Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups present in the molecule, such as the ester carbonyl group and the N-H bond of the indole ring.[4]
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray analysis provides unambiguous confirmation of the three-dimensional structure and the absolute and relative stereochemistry of the molecule.[18]
Conclusion
The journey from the traditional use of Rauvolfia serpentina to the isolation and characterization of this compound represents a classic chapter in the history of natural product chemistry. The initial discoveries by Siddiqui and Siddiqui, followed by the structural work of Klohs and others, laid the foundation for understanding this important class of alkaloids. Modern advancements in chromatography and spectroscopy have refined the isolation and identification processes, making them more efficient and precise. This compound continues to be a subject of interest, not only for its established therapeutic use but also as a model compound in the study of complex biosynthetic pathways and for the development of novel synthetic strategies. This guide provides a foundational technical overview to support ongoing and future research in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 483-04-5: this compound | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mitwellness.com [mitwellness.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Divergent Enantioselective Total Synthesis of (−)-Ajmalicine, (+)-Mayumbine, and (−)-Roxburghine C - PMC [pmc.ncbi.nlm.nih.gov]
Ajmalicine's Interaction with Neurotransmitter Systems: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the pharmacological interactions of ajmalicine, a monoterpenoid indole alkaloid, with key neurotransmitter systems. This compound, also known as raubasine, is primarily recognized for its antihypertensive properties, which stem from its activity within the adrenergic system. However, emerging research indicates a broader pharmacological profile, including interactions with cholinergic and other enzymatic systems relevant to neurodegenerative diseases. This document synthesizes the current quantitative data on its binding affinities and inhibitory concentrations, details the experimental protocols used for these determinations, and visualizes the associated signaling pathways and workflows to support further research and drug development efforts.
Interaction with the Adrenergic System
This compound's principal mechanism of action is its antagonism of α-adrenergic receptors (adrenoceptors).[1] Extensive research demonstrates a marked selectivity for the α1-adrenoceptor subtype over the α2-adrenoceptor, which underlies its vasodilatory and blood pressure-lowering effects.[2][3] Unlike structurally related alkaloids such as yohimbine, which is a potent α2-antagonist, this compound's α1-selectivity prevents the hypertensive effects associated with blocking presynaptic α2-autoreceptors.[2]
Adrenergic Receptor Signaling Pathway
The α1-adrenoceptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit. Upon binding of an agonist like norepinephrine, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This compound acts as a competitive antagonist, blocking norepinephrine from binding to the receptor and thereby inhibiting this entire downstream signaling cascade.
Quantitative Data: Adrenergic Receptor Antagonism
The antagonist potency of this compound at α-adrenoceptors has been determined primarily through functional assays, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| Target | Test System | Potency (pA2) | Selectivity Profile | Reference |
| Postsynaptic α-adrenoceptor (α1) | Rat Vas Deferens | 6.57 | Preferential α1 antagonist | [4] |
| Presynaptic α-adrenoceptor (α2) | Rat Vas Deferens | 6.02 | Weak α2 antagonist | [4] |
Note: Higher pA2 values indicate greater antagonist potency.
Experimental Protocol: Functional Antagonism & Schild Analysis
This protocol describes a representative method for determining the pA2 value of an antagonist like this compound at α1-adrenoceptors in an isolated tissue preparation, such as rat vas deferens or aorta.
1. Tissue Preparation:
-
Euthanize a male Wistar rat via approved humane methods.
-
Carefully dissect the vas deferens or thoracic aorta and place it in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution.
-
Clean the tissue of adherent fat and connective tissue. For the aorta, cut into helical strips or rings (2-4 mm).
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isometric force transducer to record contractions. Apply an optimal resting tension (e.g., 1.0 g for vas deferens) and allow it to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
2. Agonist Concentration-Response Curve (Control):
-
Construct a cumulative concentration-response curve for an α1-agonist (e.g., phenylephrine or norepinephrine).
-
Add the agonist to the organ bath in a stepwise, cumulative manner (e.g., increasing concentrations from 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next. Record the maximum contraction.
-
After the maximum response is achieved, wash the tissue multiple times with fresh Krebs-Henseleit solution until it returns to baseline tension.
3. Antagonist Incubation:
-
Introduce a fixed concentration of this compound into the bath.
-
Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
4. Second Agonist Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative addition of the α1-agonist and record the responses. A parallel rightward shift in the concentration-response curve is expected for a competitive antagonist.
5. Data Analysis and Schild Plot:
-
Repeat steps 2-4 with at least three different concentrations of this compound.
-
For each antagonist concentration, calculate the Dose Ratio (DR). The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by graphing log(DR - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.[5]
-
Perform linear regression on the plotted data. The slope of the line should be close to 1 for competitive antagonism.[5]
-
The pA2 value is determined by the x-intercept of the regression line.[5]
Interaction with the Cholinergic System
This compound also interacts with components of the cholinergic system, though generally with lower potency than its effects on α1-adrenoceptors. Its activities include the inhibition of key enzymes that regulate acetylcholine levels and non-competitive antagonism at nicotinic acetylcholine receptors.
Cholinergic Synapse Interaction
This compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the degradation of acetylcholine in the synaptic cleft. By inhibiting these enzymes, this compound can increase the concentration and duration of action of acetylcholine. Additionally, it can directly block the ion channel of nicotinic acetylcholine receptors (nAChRs) in a non-competitive manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the alpha 1 and alpha 2-adrenoceptor-mediated pressor response in pithed rats by raubasine, tetrahydroalstonine and akuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of ajmalicine, a monoterpenoid indole alkaloid (MIA) of significant pharmaceutical value, and its related compounds. This compound, primarily isolated from Catharanthus roseus and Rauvolfia serpentina, is a well-known antihypertensive drug also exhibiting antimicrobial, cytotoxic, and antioxidant properties[1][2]. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in various biological systems. This document details the enzymatic steps, key intermediates, regulatory mechanisms, and experimental methodologies used to elucidate this complex pathway.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that combines intermediates from both the shikimate and the methylerythritol phosphate (MEP) pathways. The pathway's central precursor is strictosidine, which is formed through the condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpenoid)[3][4].
The key enzymatic steps leading to this compound are:
-
Tryptamine Formation: The enzyme Tryptophan Decarboxylase (TDC) catalyzes the decarboxylation of tryptophan to produce tryptamine. This is a critical link between primary and secondary metabolism[1].
-
Secologanin Formation: The MEP pathway provides the precursor geranyl diphosphate (GPP). A series of enzymatic reactions involving Geraniol-10-Hydroxylase (G10H) , 10-hydroxygeraniol oxidoreductase (10HGO) , and Secologanin Synthase (SLS) convert GPP to the iridoid glucoside secologanin[1][2].
-
Strictosidine Synthesis: In a pivotal step, Strictosidine Synthase (STR) catalyzes the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine[1][3]. This glucoalkaloid is the common ancestor of virtually all monoterpenoid indole alkaloids[3][4].
-
Formation of the Aglycone: Strictosidine β-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating the highly reactive strictosidine aglycone[1][3]. This unstable intermediate undergoes a series of rearrangements.
-
Downstream Conversions: The strictosidine aglycone is converted through a series of intermediates, including 4,21-dehydrogeissoschizine, to form the heteroyohimbine alkaloids, which include this compound, 19-epi-ajmalicine, and tetrahydroalstonine[3].
The following diagram illustrates the core biosynthetic pathway leading to this compound.
References
Ajmalicine: A Multi-Target Directed Ligand for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress. The intricate nature of AD necessitates the development of therapeutic agents that can simultaneously modulate multiple pathological targets. This technical guide explores the potential of ajmalicine, an indole alkaloid, as a multi-target directed ligand (MTDL) in the context of Alzheimer's disease. This document provides a comprehensive overview of the in-vitro efficacy of this compound against key AD targets, detailed experimental protocols for its evaluation, and visual representations of its mechanistic action and experimental workflows.
Introduction: The Rationale for Multi-Target Directed Ligands in Alzheimer's Disease
The "one-target, one-drug" paradigm has shown limited success in the development of effective treatments for complex multifactorial diseases like Alzheimer's. The pathology of AD involves several interconnected pathways, including the cholinergic deficit, the amyloid cascade, and oxidative stress. Therefore, a more promising therapeutic strategy is the use of multi-target directed ligands (MTDLs) that can simultaneously engage with multiple key proteins and pathways involved in the disease progression.
This compound, an alkaloid found in the roots of Rauwolfia serpentina, has been investigated for its potential as an MTDL for Alzheimer's disease.[1][2][3] This guide delves into the scientific evidence supporting the multi-target profile of this compound.
In-Vitro Efficacy of this compound: A Quantitative Overview
In-vitro studies have demonstrated that this compound can modulate several key targets implicated in Alzheimer's disease. The following tables summarize the quantitative data from these studies.
Table 1: Cholinesterase Inhibition by this compound
| Enzyme | This compound Concentration (µM) | % Inhibition | Reference |
| Acetylcholinesterase (AChE) | 50 | ~90% | [1] |
| Butyrylcholinesterase (BuChE) | 50 | ~60% | [1] |
Table 2: Inhibition of Amyloidogenic Pathway Enzymes by this compound
| Enzyme | This compound Concentration (µM) | % Inhibition | Reference |
| BACE-1 | 50 | 69% | [4][5][6] |
Table 3: Monoamine Oxidase-B (MAO-B) Inhibition by this compound
| Enzyme | This compound Concentration (µM) | % Inhibition | Reference |
| MAO-B | 10 | ~83% | [5][6] |
| MAO-B | 40 | ~89% | [1] |
Table 4: Inhibition of Amyloid-Beta (Aβ42) Aggregation by this compound
| Assay | This compound Concentration (µM) | % Inhibition | Reference |
| ThT Fluorescence Assay | 44 | 57% | [5][6] |
| Circular Dichroism (β-sheet formation) | Not Specified | 53% | [5][6] |
Table 5: Neuroprotective Effects of this compound
| Stressor | Cell Line | This compound Concentration (µM) | % Neuroprotection | Reference |
| Aβ42-induced toxicity | PC12 | 40 | 67% | [5] |
| H2O2-induced toxicity | PC12 | 40 | 89% | [5] |
Signaling Pathways and Therapeutic Strategy of this compound
This compound's potential as a multi-target agent stems from its ability to interfere with several key pathological cascades in Alzheimer's disease. The following diagram illustrates the proposed multi-target therapeutic strategy of this compound.
Caption: Multi-target therapeutic strategy of this compound in Alzheimer's disease.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in-vitro assays used to evaluate the efficacy of this compound against Alzheimer's disease targets.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Workflow Diagram:
Caption: Workflow for the cholinesterase inhibition assay.
Materials:
-
Acetylcholinesterase (from Electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add phosphate buffer, this compound solution (or buffer for control), and the enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of Control - Activity of Sample) / Activity of Control] x 100
BACE-1 Inhibition Assay
This assay typically uses a FRET (Förster Resonance Energy Transfer) substrate to measure BACE-1 activity.
Materials:
-
Recombinant human BACE-1
-
BACE-1 specific FRET substrate
-
Assay buffer (e.g., Sodium Acetate, pH 4.5)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions (or buffer for control) and the BACE-1 enzyme solution to the wells of a 96-well black plate.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BACE-1 FRET substrate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition as described for the cholinesterase assay.
MAO-B Inhibition Assay
This assay measures the activity of MAO-B through the oxidation of a substrate, often leading to a fluorescent product.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., kynuramine)
-
Assay buffer (e.g., Potassium Phosphate, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions and the MAO-B enzyme to the wells.
-
Incubate at 37°C for 20 minutes.
-
Add the MAO-B substrate to initiate the reaction.
-
Incubate for a further 30-60 minutes at 37°C.
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition.
Aβ42 Aggregation Inhibition Assay (Thioflavin T Assay)
This assay uses the dye Thioflavin T (ThT), which fluoresces upon binding to amyloid fibrils.
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., Phosphate buffer, pH 7.4)
-
This compound
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ42 peptide and pre-incubate to form oligomers if necessary.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, mix the Aβ42 solution with the this compound dilutions or buffer (control).
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At various time points, add ThT solution to the wells.
-
Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.
-
The percentage of aggregation inhibition is calculated by comparing the fluorescence of the samples with the control.
Neuroprotection Assay in PC12 Cells
This assay assesses the ability of this compound to protect neuronal-like cells from toxic insults.
Workflow Diagram:
Caption: Workflow for the neuroprotection assay using PC12 cells.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Aβ42 peptide or Hydrogen Peroxide (H2O2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Culture PC12 cells in appropriate conditions.
-
Seed the cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce neurotoxicity by adding Aβ42 or H2O2 to the wells (except for the vehicle control).
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using the MTT assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion and Future Directions
The available in-vitro data strongly suggest that this compound possesses a multi-target profile that is highly relevant to the pathology of Alzheimer's disease. Its ability to inhibit key enzymes in the cholinergic and amyloidogenic pathways, reduce amyloid aggregation, and protect neurons from toxic insults positions it as a promising candidate for further investigation.
Future research should focus on:
-
In-vivo studies: To evaluate the efficacy of this compound in animal models of Alzheimer's disease, assessing its impact on cognitive function and brain pathology.
-
Pharmacokinetic studies: To determine the bioavailability and blood-brain barrier permeability of this compound.
-
Mechanism of action studies: To further elucidate the molecular interactions of this compound with its targets.
-
Lead optimization: To synthesize and evaluate derivatives of this compound with improved potency and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural Alkaloids as Multi-Target Compounds towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Basic Pharmacological Profiling of Ajmalicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with a history of use in the management of hypertension. It is found in various plants, most notably from the genera Rauwolfia and Catharanthus. This technical guide provides an in-depth overview of the basic pharmacological profile of this compound, focusing on its interactions with key physiological targets. The information is presented to support further research and drug development efforts. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows.
Core Pharmacological Data
The primary pharmacological actions of this compound are centered on its antagonist activity at α1-adrenergic receptors and its potent inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme.
Data Summary
The following tables summarize the available quantitative data for this compound's activity at its primary molecular targets.
| Target | Parameter | Value | Species | Assay Type |
| CYP2D6 | IC50 | 2.3 nM (0.0023 µM)[1] | Human | In vitro enzyme inhibition assay |
| Nicotinic Acetylcholine Receptor | IC50 | 72.3 µM[1] | Not Specified | In vitro receptor inhibition assay |
| Acetylcholinesterase (AChE) | IC50 | >50 µM | Not Specified | In vitro enzyme inhibition assay |
| Butyrylcholinesterase (BuChE) | IC50 | >50 µM | Not Specified | In vitro enzyme inhibition assay |
IC50: Half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. The following sections describe standard experimental protocols relevant to the characterization of this compound.
Determination of α1-Adrenergic Receptor Binding Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound for α1A, α1B, and α1D-adrenergic receptor subtypes.
Methodology: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human α1A, α1B, or α1D-adrenergic receptors are cultured to 80-90% confluency.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Radioligand Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a selective α1-adrenergic antagonist radioligand, such as [3H]-prazosin.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-adrenergic antagonist (e.g., phentolamine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Workflow for Radioligand Binding Assay
References
Methodological & Application
Application Note: Quantification of Ajmalicine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Abstract This application note details a sensitive and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ajmalicine in plant extracts, particularly from Rauvolfia serpentina roots. The method utilizes a C18 column with a gradient mobile phase and UV detection, providing excellent separation and accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in natural product analysis and quality control.
Introduction
This compound, also known as raubasine, is a terpenoid indole alkaloid with significant pharmacological value, primarily used as an antihypertensive and in the treatment of circulatory disorders.[1][2] It is naturally found in various plants, most notably in the roots of Rauvolfia serpentina and Catharanthus roseus.[2][3] Accurate and reliable quantification of this compound in plant extracts is crucial for the standardization of herbal medicines, quality control of raw materials, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high sensitivity, reproducibility, and accuracy.[4]
This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound using a validated RP-HPLC method with a photodiode array (PDA) detector.[3][5]
Principle of the Method
The method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound is extracted from the plant matrix using methanol. The extract is then defatted and dissolved in an appropriate solvent for injection into the HPLC system. Separation is achieved using a gradient elution of acetonitrile and an acidic phosphate buffer. The nonpolar this compound interacts with the C18 stationary phase and is eluted as the concentration of the less polar organic solvent (acetonitrile) increases. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from standards of known concentrations. Detection is carried out at 254 nm, a wavelength where this compound exhibits strong absorbance.[3][4]
Apparatus, Chemicals, and Reagents
3.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary gradient pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Chromatography data acquisition and processing software
-
Analytical balance (0.01 mg readability)
-
Soxhlet extractor or ultrasonic bath
-
Rotary evaporator
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Volumetric flasks, pipettes, and general laboratory glassware
3.2 Chemicals and Reagents
-
This compound reference standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)[3]
-
Hexane (Analytical grade)[3]
-
Sodium Dihydrogen Orthophosphate (NaH₂PO₄) (Analytical grade)[3]
-
Glacial Acetic Acid (Analytical grade)[3]
-
Hydrochloric Acid (HCl) (Analytical grade)[3]
-
Deionized water (filtered through a 0.45 µm membrane)[1]
Experimental Protocols
4.1 Preparation of Mobile Phase
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: Prepare a 0.01M phosphate buffer by dissolving 1.20 g of NaH₂PO₄ in 1000 mL of deionized water. Add 5 mL of glacial acetic acid and adjust the pH to 3.5 using additional acetic acid or a suitable base. Filter the buffer through a 0.45 µm membrane before use.[3]
4.2 Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standards (1–20 µg/mL): Perform serial dilutions of the stock solution with methanol to prepare a series of working standards in the concentration range of 1, 5, 10, 15, and 20 µg/mL.[3][5] These solutions are used to construct the calibration curve.
4.3 Preparation of Plant Sample Extract This protocol is based on the extraction from air-dried roots of Rauvolfia serpentina.[3]
-
Accurately weigh 0.1 g of powdered, air-dried root material.
-
Extract the powder with 10 mL of methanol three times (total 3 x 10 mL), for a total of 10 hours, using a suitable method like Soxhlet extraction or prolonged sonication.
-
Combine the methanolic extracts and filter them.
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Defat the dried residue by washing it with 5 mL of hexane three times (total 3 x 5 mL). Discard the hexane layer.
-
Dry the remaining residue completely.
-
Redissolve the final dried extract in 1.0 mL of acidic methanol (Methanol:HCl, 98:2, v/v).[3]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
4.4 HPLC Chromatographic Conditions The following conditions have been validated for the simultaneous quantification of this compound, reserpine, and ajmaline.[3][5]
| Parameter | Condition |
| HPLC Column | Chromolith Performance RP-18e (100 x 4.6 mm i.d.) |
| Mobile Phase | A: AcetonitrileB: 0.01M NaH₂PO₄ + 0.5% Acetic Acid (pH 3.5) |
| Gradient Elution | 0–9 min: 15% A9–10 min: 15% → 25% A10–12 min: 25% → 30% A12–30 min: 30% → 35% A30–50 min: 35% → 15% A (Return to initial) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 26°C |
| Injection Volume | 20 µL |
Under these conditions, the approximate retention time for this compound is 14.41 minutes.[3]
Data Presentation and Method Validation
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6][7] The key validation parameters for this compound are summarized below.
Table 1: Method Validation Parameters for this compound Quantification [1][3][5]
| Parameter | Result |
| Linearity Range | 1–20 µg/mL |
| Correlation Coefficient (r²) | >0.999 (r = 1.000) |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantitation (LOQ) | 12 µg/mL |
| Accuracy (% Recovery) | 97.03% |
| Precision (RSD%) | |
| - Intra-day Precision (Area) | 2.51% |
| - Repeatability (Retention Time) | 0.61% |
| Robustness | Method is robust to small variations in mobile phase composition (±1%), flow rate (±0.1%), and temperature (±2°C).[3] |
Visualizations
The overall workflow and the logical relationships within method validation can be visualized to provide a clear overview of the process.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in HPLC method validation.
Conclusion
The RP-HPLC method described provides a reliable, accurate, and robust tool for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the established validation parameters, ensure consistent results. This application note serves as a comprehensive guide for laboratories performing quality control on raw plant materials or developing this compound-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Regulation Analysis of this compound Biosynthesis Pathway in Catharanthus roseus (L.) G. Don Suspension Culture Using Nanosensor [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. scielo.br [scielo.br]
Application Notes & Protocols: Solvent Extraction of Ajmalicine from Catharanthus roseus Roots
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides a comprehensive overview and detailed protocols for various solvent extraction techniques aimed at isolating the antihypertensive alkaloid, ajmalicine, from the roots of Catharanthus roseus. It includes comparative data and standardized methodologies to assist in selecting the most appropriate technique for laboratory and industrial applications.
Introduction
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal value, producing over 130 terpenoid indole alkaloids (TIAs). Among these, this compound (also known as raubasine) is a prominent alkaloid found primarily in the roots. It is widely used in the treatment of circulatory disorders and hypertension due to its vasodilatory effects.[1][2] The efficient extraction of this compound from the plant's roots is a critical first step for its purification and subsequent pharmaceutical application.
The choice of extraction method is pivotal, influencing not only the yield and purity of this compound but also the overall efficiency, cost, and environmental impact of the process. Modern extraction techniques offer significant advantages over traditional methods by reducing solvent consumption and extraction time while potentially increasing yield.[3][4] This document details several key extraction techniques, from conventional acid-base and Soxhlet extraction to advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Pre-Extraction Preparation: Root Material
Consistent preparation of the plant material is crucial for reproducible extraction results.
Protocol:
-
Collection and Cleaning: Harvest fresh roots of Catharanthus roseus. Wash them thoroughly under running water to remove soil and other debris.[5]
-
Drying: Shade-dry the cleaned roots until they are brittle. Alternatively, use a hot-air oven at a controlled temperature (e.g., 45-60°C) until a constant weight is achieved.[5][6]
-
Grinding: Grind the dried roots into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size (e.g., through a 500 µm sieve).
-
Storage: Store the powdered root material in airtight containers in a cool, dark, and dry place to prevent degradation of the alkaloids.[5]
Extraction Techniques and Protocols
The following sections provide detailed protocols for various methods of this compound extraction.
Acid-Base Extraction (Liquid-Solid)
This classical method leverages the basic nature of alkaloids, which form soluble salts in acidic solutions and are lipid-soluble in their free-base form in organic solvents. This allows for selective separation from neutral and acidic plant components.[4][7]
Protocol:
-
Acidic Extraction: Macerate 100 g of powdered C. roseus root with 1 L of 0.7% sulfuric acid or 0.1 M hydrochloric acid in a large flask.[8][9]
-
Agitation: Stir the mixture for 24 hours at room temperature. Alternatively, use an ultrasonic bath for 30-60 minutes to enhance extraction.[9]
-
Filtration: Filter the mixture through cheesecloth and then filter paper to separate the acidic aqueous extract from the solid plant residue (marc).
-
Defatting: Extract the acidic solution with petroleum ether or n-hexane (2 x 500 mL) in a separatory funnel to remove chlorophyll and other lipophilic compounds. Discard the organic layer.[9]
-
Basification: Adjust the pH of the aqueous extract to 8-9 with ammonium hydroxide. This converts the alkaloid salts back to their free-base form.[1][8]
-
Organic Solvent Extraction: Extract the basified solution with an immiscible organic solvent like chloroform or ethyl acetate (3 x 500 mL).[1][8] The free-base alkaloids will partition into the organic layer.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that provides a high yield by repeatedly washing the plant material with fresh, hot solvent. However, the prolonged exposure to heat can degrade thermolabile compounds.[3][5]
Protocol:
-
Sample Preparation: Place 30 g of powdered C. roseus root into a porous cellulose thimble.[5]
-
Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Fill a round-bottom flask with 300 mL of a suitable solvent (e.g., ethanol, methanol, or dichloromethane).[10][11]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the thimble, immersing the plant material. Once the chamber is full, the solvent siphons back into the flask.
-
Duration: Continue the extraction for 6-10 hours, or until the solvent in the siphon tube runs clear.[10][12]
-
Concentration: After extraction, cool the apparatus and collect the solvent containing the extracted alkaloids from the flask. Evaporate the solvent using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process.[3][4]
Protocol:
-
Mixture Preparation: Suspend 10 g of powdered C. roseus root in 100 mL of solvent (e.g., methanol or an ethanol:water mixture) in a flask.[13]
-
Ultrasonication: Place the flask in an ultrasonic bath.
-
Parameter Optimization: Set the extraction parameters. Typical ranges are:
-
Temperature: 40-60°C
-
Time: 20-40 minutes
-
Ultrasonic Power: Varies by instrument.
-
-
Filtration and Concentration: After sonication, filter the mixture to separate the extract from the solid residue. Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and water molecules within the plant cells, causing a rapid increase in internal pressure that ruptures the cell walls and releases the target compounds into the solvent. This method is known for its high speed and efficiency.[3][4][12]
Protocol:
-
Mixture Preparation: Place 1 g of powdered C. roseus root into a microwave extraction vessel with 10 mL of a polar solvent like ethanol.[12]
-
Extraction: Place the vessel in a microwave extractor.
-
Parameter Optimization: Set the extraction parameters. A study on C. roseus leaves found the following to be effective for related alkaloids:
-
Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature. Filter the extract to remove the solid plant material.
-
Concentration: Evaporate the solvent to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. It is a green technology as it avoids the use of organic solvents.[3][14]
Protocol:
-
Sample Loading: Load approximately 25 g of powdered C. roseus root into the extraction vessel of the SFE instrument.
-
Parameter Setting: Set the desired extraction conditions. Optimization is key for SFE. Parameters for indole alkaloids from C. roseus leaves have been optimized as:
-
Extraction: Pump supercritical CO₂ (with modifier) through the vessel. The alkaloids dissolve in the fluid.
-
Collection: The fluid passes into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate for collection.
Post-Extraction Purification
The crude extracts obtained from any of the above methods are complex mixtures. Column chromatography is a standard technique for the purification of this compound.[10][15][16]
Protocol:
-
Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a nonpolar solvent like n-hexane or chloroform as a slurry.[16]
-
Loading: Carefully load the dissolved crude extract onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient for alkaloids involves mixtures of chloroform and methanol or acetone and water at different ratios.[8][15] For example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound by comparing with a pure standard.
-
Final Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Comparative Data
Quantitative data on this compound yield varies significantly based on the plant part, cultivar, growing conditions, and the specific parameters of the extraction method used. The following table summarizes representative data from various studies.
| Extraction Method | Plant Material | Target Alkaloid(s) | Yield/Concentration | Reference(s) |
| Acid-Base Extraction | Whole Herb | This compound ("Vincaine") | Not specified, but yields 700mg of free alkaloids from an initial batch. | [8] |
| Soxhlet Extraction | Leaves | Vinblastine | 19.01 g extract / 30 g material (crude extract) | [12] |
| Microwave-Assisted | Leaves | Vinblastine | 0.43 g extract / 1 g material; 44.33 mg/g vinblastine | [12] |
| LC-MS/MS Analysis | Hairy Roots | This compound | Up to 3.8 mg/g dry weight | [17] |
| Temporary Immersion | Adventitious Roots | This compound | Up to 950 µg/g dry weight (0.95 mg/g) | |
| Cell Suspension | Callus Culture | This compound | 2.686 µg/g dry weight | [18] |
Note: Direct comparative studies on this compound yield from C. roseus roots using all the listed methods are scarce. The data presented is compiled from studies on various alkaloids and plant parts to provide a general reference.
Visualization of Experimental Workflows
Acid-Base Extraction Workflow
Caption: Workflow for Acid-Base Extraction of this compound.
Soxhlet Extraction Workflow
Caption: Workflow for Soxhlet Extraction of this compound.
Ultrasound-Assisted Extraction (UAE) Workflow
Caption: Workflow for Ultrasound-Assisted Extraction.
General Purification Workflow
Caption: General workflow for Column Chromatography Purification.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN105949211A - Method for extracting this compound from Catharanthus roseus - Google Patents [patents.google.com]
- 9. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijzi.net [ijzi.net]
- 11. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sabraojournal.org [sabraojournal.org]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Screening and kinetic studies of catharanthine and this compound accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Ajmalicine as a Pharmacological Tool for Adrenergic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, also known as Raubasine, is a monoterpenoid indole alkaloid originally isolated from Rauwolfia serpentina and Catharanthus species. It is recognized primarily for its activity as a selective α1-adrenergic receptor antagonist, leading to its use as an antihypertensive and vasodilating agent.[1] This selectivity makes this compound a valuable pharmacological tool for researchers studying the physiological and pathological roles of adrenergic signaling. By preferentially blocking α1-adrenoceptors over α2-adrenoceptors, this compound allows for the dissection of α1-mediated pathways, such as smooth muscle contraction, from α2-mediated pathways, which include the presynaptic inhibition of neurotransmitter release.[2][3]
These application notes provide a summary of this compound's adrenergic receptor pharmacology, detailed protocols for its use in key experimental assays, and visualizations to aid in experimental design and data interpretation.
Pharmacological Profile and Data
The utility of a pharmacological tool is defined by its potency and selectivity. This compound demonstrates a clear preference for α1-adrenoceptors over α2-adrenoceptors. This has been quantified in functional assays, such as the rat vas deferens model, where antagonist potency is determined. The pA2 value, which represents the negative logarithm of the antagonist's molar concentration that necessitates a doubling of the agonist concentration to elicit the original response, is a key metric. A higher pA2 indicates greater potency.
Based on functional studies, this compound is approximately 3.5-fold more potent at blocking postsynaptic α1-receptors compared to presynaptic α2-receptors.[4][5]
Table 1: Adrenergic Receptor Antagonist Potency of this compound
| Receptor Target | Assay System | Parameter | Value | Calculated Kb (nM) | Selectivity (α1 vs α2) | Reference |
|---|---|---|---|---|---|---|
| Postsynaptic α-adrenoceptor (α1) | Rat Vas Deferens (functional assay vs. norepinephrine) | pA₂ | 6.57 | 269 | ~3.6-fold | [4][5] |
| Presynaptic α-adrenoceptor (α2) | Rat Vas Deferens (functional assay vs. clonidine) | pA₂ | 6.02 | 955 | 1x |[4][5] |
Note: Kb (equilibrium dissociation constant for an antagonist) was calculated from the pA₂ value (Kb = 10-pA₂). These values are derived from functional assays in rat tissue and may differ from binding affinities (Ki) at specific human cloned receptor subtypes.
For selectivity, it is also important to consider other potential targets. This compound has been noted to inhibit nicotinic acetylcholine receptors with an IC₅₀ of 72.3 µM and shows some activity as a cholinesterase inhibitor, though it is less potent than related alkaloids like reserpine.[6][7]
Signaling Pathways
This compound's primary mechanism of action is the competitive antagonism of α1-adrenergic receptors. These receptors are Gq-protein coupled, and their blockade by this compound prevents the activation of phospholipase C (PLC) and the subsequent downstream signaling cascade. In contrast, it has a weaker effect on Gi-protein coupled α2-adrenergic receptors.
Figure 1. Adrenergic signaling pathways showing this compound's preferential blockade of the α1 (Gq) pathway.
Experimental Protocols
Protocol 1: In Vitro Characterization - Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Kᵢ) of this compound for α1-adrenergic receptors using a competition assay with a known radioligand, [³H]-prazosin.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells stably expressing the α1-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine protein concentration (e.g., via BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competitor like phentolamine (10 µM, for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
50 µL of membrane suspension (typically 10-50 µg protein).
-
50 µL of [³H]-prazosin at a final concentration near its Kd (e.g., 0.25 nM).
-
-
Incubate the plate, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters quickly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]-prazosin binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
This protocol measures the ability of this compound to antagonize agonist-induced calcium release via the Gq-coupled α1-adrenoceptor.
Figure 3. Logic diagram for an α1-adrenoceptor calcium mobilization antagonist assay.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the α1-adrenoceptor subtype (e.g., HEK293, CHO) in black, clear-bottom 96-well plates and grow to ~90% confluency.
-
Remove the growth medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often an anion-transport inhibitor like probenecid to improve dye retention.
-
Incubate the cells (e.g., for 60 minutes at 37°C), allowing the dye to de-esterify and become active within the cytoplasm.
-
-
Antagonist Pre-incubation:
-
After the loading period, wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate into a fluorescence plate reader (e.g., a FlexStation® or FLIPR®).
-
Establish a baseline fluorescence reading for several seconds.
-
Using the instrument's integrated fluidics, add a fixed concentration of an α1-agonist (e.g., phenylephrine at its EC₈₀ concentration) to all wells simultaneously.
-
Immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes). The activation of α1-receptors will cause a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.
-
-
Data Analysis:
-
Quantify the response, typically as the peak fluorescence intensity or the area under the curve after agonist addition.
-
Plot the response against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ of this compound.
-
If the antagonism is competitive, the Schild-Gaddum equation can be used with multiple agonist dose-response curves at different fixed antagonist concentrations to calculate the pA₂ value.
-
Protocol 3: Ex Vivo Functional Assay - Isolated Aortic Ring Contraction
This protocol assesses this compound's ability to antagonize α1-adrenoceptor-mediated vasoconstriction in an ex vivo tissue preparation.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat (e.g., Wistar or Sprague-Dawley) and dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width. The endothelium can be mechanically removed by gently rubbing the luminal surface if studying direct smooth muscle effects.
-
-
Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Experiment Execution:
-
Verify tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
After washing and re-equilibration, pre-incubate the tissues with either vehicle or a specific concentration of this compound for 30 minutes.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of an α1-agonist like phenylephrine to the organ bath.
-
Record the steady-state contractile force at each agonist concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the response against the log concentration of the agonist for both the control (vehicle) and this compound-treated tissues.
-
The presence of a competitive antagonist like this compound will cause a rightward shift in the agonist concentration-response curve.
-
Calculate the Dose Ratio (DR) - the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence.
-
A Schild plot (log(DR-1) vs. log[Antagonist]) can be constructed from multiple experiments with different this compound concentrations. The x-intercept of the linear regression provides the pA₂ value.
-
Conclusion
This compound serves as a reliable and selective pharmacological tool for the study of α1-adrenergic receptors. Its preferential blockade of α1- over α2-adrenoceptors allows for the specific investigation of α1-mediated signaling in a variety of in vitro, ex vivo, and in vivo models.[2][3][4] When using this compound, researchers should be mindful of its potency and potential off-target effects at higher concentrations to ensure accurate interpretation of experimental results. The protocols provided herein offer a robust framework for characterizing the adrenergic effects of this compound and using it to probe the function of α1-adrenoceptor systems.
References
- 1. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selectivity of raubasine stereoisomers for alpha 1- and alpha 2-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Ajmalicine from Complex Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine, a monoterpenoid indole alkaloid, is a valuable pharmaceutical compound primarily utilized for its antihypertensive and vasodilatory properties.[1][2][3] Found in various plant species, most notably from the genera Catharanthus, Rauwolfia, and Mitragyna, its isolation from complex plant matrices presents a significant challenge that necessitates robust and efficient protocols.[1][4] This document provides detailed application notes and standardized protocols for the extraction, purification, and quantification of this compound from plant materials, intended to guide researchers, scientists, and professionals in the field of drug development. The methodologies described herein are compiled from validated scientific literature to ensure reproducibility and accuracy.
Introduction to this compound
This compound, also known as raubasine, is a selective alpha-1 adrenoceptor antagonist.[3] This mechanism of action underlies its therapeutic effects in lowering blood pressure.[1] The primary plant sources for commercial this compound production are Catharanthus roseus (Madagascar periwinkle) and various species of Rauwolfia (snakeroot).[5][6] While also present in Mitragyna speciosa (kratom), its concentration is generally lower compared to the other two genera.[4][7][8] The isolation process typically involves a multi-step approach beginning with extraction from the plant material, followed by purification to remove other alkaloids and plant metabolites, and concluding with analytical quantification.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction. The roots of Catharanthus roseus and Rauwolfia serpentina are reported to be the primary repositories of this compound.[6][9]
Protocol 2.1.1: Grinding and Drying
-
Collect fresh plant material (roots are preferred).
-
Wash the material thoroughly with distilled water to remove any soil and debris.
-
Air-dry the plant material in the shade for several days or use a laboratory oven at a controlled temperature of 40-50°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Total Alkaloids
The initial step in isolating this compound is the extraction of the total alkaloid fraction from the plant matrix. Acid-base extraction is a commonly employed and effective method.
Protocol 2.2.1: Acid-Base Extraction from Catharanthus roseus [10]
-
Soak the powdered plant material in a 0.7% sulfuric acid solution.
-
Adjust the pH of the resulting solution to 7-8 using ammonium hydroxide.
-
Perform liquid-liquid extraction with chloroform. Collect the chloroform layer.
-
Concentrate the chloroform layer under vacuum to obtain the total weak alkaloid extract.
Protocol 2.2.2: Methanolic Extraction from Rauwolfia serpentina [11][12]
-
Extract the air-dried root powder (0.1 g) with methanol (3 x 10 mL) for 10 hours.[11]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Defat the residue by partitioning with hexane (3 x 5 mL).
-
Dry the defatted extract and redissolve it in a known volume of acidic methanol (methanol:HCl, 98:2 v/v) for further analysis or purification.[11]
Purification of this compound
Following the initial extraction, the crude alkaloid mixture requires purification to isolate this compound. Column chromatography is a widely used technique for this purpose.
Protocol 2.3.1: Column Chromatography [13]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).
-
Pack a glass column with the silica gel slurry.
-
Wash the packed column with the same non-polar solvent.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with a low percentage of methanol and gradually increasing the concentration.[13]
-
Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound and evaporate the solvent to obtain the purified compound.
Quantification of this compound
Accurate quantification of this compound is essential for determining the yield and purity. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical methods.
Protocol 2.4.1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [11][14]
-
Column: RP-18e column (e.g., Chromolith Performance, 100 x 4.6 mm i.d.).[11][14]
-
Mobile Phase: A binary gradient of 0.01M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid (Solvent A) and acetonitrile (Solvent B).[11][14]
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL) and create a series of dilutions to generate a calibration curve.[11]
-
Sample Preparation: Dissolve the purified extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Compare the peak area of this compound in the sample chromatogram with the calibration curve to determine its concentration.
Protocol 2.4.2: High-Performance Thin-Layer Chromatography (HPTLC) [12]
-
Stationary Phase: TLC Silica gel 60 F254 plates.[12]
-
Mobile Phase: Toluene:ethyl acetate:formic acid (7:2:1 v/v/v).[12]
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Densitometric Analysis: Scan the developed plate at 268 nm.[12]
-
Quantification: The amount of this compound in the sample is determined by comparing the peak area with that of the standard.
Data Presentation
The following tables summarize quantitative data related to this compound content and analytical method validation.
Table 1: this compound Content in Different Plant Species and Parts
| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |
| Rauwolfia serpentina | Root | 0.17% | [12] |
| Rauwolfia tetraphylla | Root | 0.16% | [12] |
| Catharanthus roseus | Leaf | 0.753 mg/g | [15] |
| Mitragyna speciosa (US-grown "Rifat") | Leaf | Not explicitly quantified, but present | [7][8] |
Table 2: HPLC Method Validation Parameters for this compound Quantification [11][14]
| Parameter | Value |
| Linearity Range | 1-20 µg/mL |
| Correlation Coefficient (r²) | 1.000 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantitation (LOQ) | 12 µg/mL |
| Recovery | 97.03% |
Table 3: HPTLC Method Validation Parameters for this compound Quantification [12]
| Parameter | Value |
| Linearity Range | 200-1200 ng |
| Limit of Detection (LOD) | 50 ng |
| Limit of Quantitation (LOQ) | 150 ng |
| Recovery | 98.7% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and quantification of this compound from a plant matrix.
References
- 1. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. CN105949211A - Method for extracting this compound from Catharanthus roseus - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scielo.br [scielo.br]
- 13. ijzi.net [ijzi.net]
- 14. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistryjournal.in [chemistryjournal.in]
Application Notes and Protocols for Developing a Stable Formulation of Ajmalicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, an indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, is a selective alpha-1 adrenergic receptor antagonist.[1] It has been investigated for its antihypertensive properties and, more recently, for its potential as a multi-target directed ligand in neurodegenerative diseases such as Alzheimer's disease.[2][3][4][5] However, a significant challenge in the research and development of this compound is its inherent instability in solution, which can impede the acquisition of reliable and reproducible experimental data.
These application notes provide a comprehensive guide to developing a stable formulation of this compound for research purposes. The protocols outlined below will enable researchers to systematically evaluate the physicochemical properties of this compound, identify suitable stabilizing excipients, and establish a robust formulation with a defined shelf-life.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [6] |
| Molar Mass | 352.43 g/mol | [6] |
| Appearance | Yellowish powder | [6] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Methanol | Sparingly soluble | [6] |
| Solubility in Chloroform | Soluble | [6] |
| Solubility in DMSO | Soluble | [7] |
Experimental Protocols
Protocol for Determining the Aqueous and Solvent Solubility of this compound
Objective: To quantitatively determine the solubility of this compound in various solvents and aqueous buffers of different pH.
Materials:
-
This compound powder
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Phosphate buffer solutions (pH 3, 5, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound powder to separate vials containing each of the selected solvents and buffer solutions.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (UV-Vis or HPLC).
-
Quantify the concentration of this compound in each diluted sample using a validated analytical method (see Section 3.3).
-
Express the solubility in mg/mL.
Data Presentation:
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | |
| Methanol | 25 | |
| Ethanol | 25 | |
| DMSO | 25 | |
| Chloroform | 25 |
Table 3: pH-Dependent Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) |
| 3.0 | 25 | |
| 5.0 | 25 | |
| 7.4 | 25 | |
| 9.0 | 25 |
Protocol for Forced Degradation Studies of this compound
Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate the solution at 60°C for specified time points. At each interval, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light for specified time points. At each interval, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: Place this compound powder in a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, prepare a solution of this compound in a suitable solvent and expose it to the same thermal stress. At each time point, cool the sample, dissolve/dilute it, and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark. Analyze the samples by HPLC.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 3.3). Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
Data Presentation:
Table 4: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 60 | |||
| 0.1 M NaOH | 60 | |||
| 3% H₂O₂ | Room Temp | |||
| Thermal (Solid) | 80 | |||
| Thermal (Solution) | 80 | |||
| Photolytic | Photostability Chamber |
Protocol for a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in the presence of its degradation products. A previously published method for the simultaneous quantification of reserpine, ajmaline, and this compound can be adapted for this purpose.[8][9][10]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions (Adapted from Srivastava et al., 2006): [8][9][10]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.01 M NaH₂PO₄, pH 3.5)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
Method Validation:
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated by the separation of the this compound peak from all other peaks in the chromatograms from the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of this compound standards over a defined concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies of a known amount of this compound spiked into a placebo formulation.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the intra-day and inter-day levels.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Protocol for Formulation Development and Stability Testing
Objective: To develop a stable liquid formulation of this compound and to evaluate its stability over time.
Materials:
-
This compound
-
Selected solubilizing agents (e.g., co-solvents like ethanol, propylene glycol; surfactants like polysorbate 80; cyclodextrins like hydroxypropyl-β-cyclodextrin)
-
Selected buffering agents (e.g., phosphate buffer, citrate buffer)
-
Selected antioxidants (e.g., ascorbic acid, butylated hydroxytoluene)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Stability chambers (e.g., 25 °C/60% RH, 40 °C/75% RH)
Methodology:
-
Excipient Compatibility Studies: Prepare binary mixtures of this compound with each of the selected excipients and store them under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period. Analyze the samples at regular intervals by HPLC to identify any interactions or degradation.
-
Formulation Preparation: Based on the solubility and excipient compatibility data, prepare a series of trial formulations. A systematic approach such as a design of experiments (DoE) can be employed to optimize the concentrations of the excipients.
-
Stability Study: Place the most promising formulations in stability chambers at both long-term (25 °C/60% RH) and accelerated (40 °C/75% RH) storage conditions.
-
Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:
-
Appearance (color, clarity, precipitation)
-
pH
-
This compound content (using the validated HPLC method)
-
Degradation products (using the validated HPLC method)
-
Data Presentation:
Table 5: Composition of Trial Formulations of this compound
| Formulation ID | This compound (mg/mL) | Solubilizing Agent (%) | Buffer (mM) | Antioxidant (%) |
| F1 | ||||
| F2 | ||||
| F3 |
Table 6: Stability Data for this compound Formulation F1 at 40 °C/75% RH
| Time (Months) | Appearance | pH | This compound Assay (%) | Total Degradants (%) |
| 0 | ||||
| 1 | ||||
| 3 | ||||
| 6 |
Visualization of Signaling Pathways and Experimental Workflow
Experimental Workflow for this compound Formulation Development
Caption: Workflow for the development of a stable this compound formulation.
This compound Signaling Pathway: Alpha-1 Adrenergic Receptor Antagonism
Caption: this compound blocks the alpha-1 adrenergic signaling cascade.
Multi-Target Signaling of this compound in Alzheimer's Disease
Caption: this compound's potential multi-target effects in Alzheimer's disease.
Conclusion
The protocols detailed in these application notes provide a systematic framework for developing a stable formulation of this compound for research applications. By thoroughly characterizing its solubility and degradation profile, and by screening for suitable stabilizing excipients, researchers can overcome the challenges associated with its instability. The resulting stable formulation will facilitate more accurate and reproducible in vitro and in vivo studies, ultimately advancing our understanding of the therapeutic potential of this promising indole alkaloid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) this compound and Reserpine: Indole Alkaloids as [research.amanote.com]
- 6. This compound | CAS:483-04-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
Ajmalicine as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, an indole alkaloid predominantly found in plants of the Rauwolfia and Catharanthus genera, is a compound of significant interest in the pharmaceutical and phytochemical fields.[1][2] Its established antihypertensive properties, stemming from its activity as a selective alpha-1 adrenergic receptor antagonist, have led to its use in the treatment of high blood pressure.[1][3] In the realm of phytochemical analysis, this compound serves as a critical reference standard for the identification and quantification of this and related alkaloids in plant extracts and herbal formulations. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) techniques.
Chemical and Physical Properties
Proper handling and storage of a reference standard are predicated on its chemical and physical properties.
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₃ |
| Molecular Weight | 352.43 g/mol [4] |
| Appearance | Yellowish powder[2] |
| Melting Point | ~258 °C (decomposition)[4] |
| Solubility | Soluble in chloroform; sparingly soluble in methanol; insoluble in water.[2] |
| Storage | 2-8°C, desiccated.[4] |
Stability: this compound is stable under recommended storage conditions.[3] However, solutions are noted to be unstable and should be prepared fresh.[5] For prolonged storage, stock solutions should be kept below -20°C.[2]
Application 1: Quantification of this compound in Rauwolfia serpentina Root Extract by HPLC
This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of this compound, reserpine, and ajmaline in Rauwolfia serpentina root extracts.[4][6][7]
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Experimental Protocol
1. Sample Preparation:
-
Weigh 0.1 g of air-dried Rauwolfia serpentina root powder.
-
Extract the powder with 10 mL of methanol three times, for a total of 10 hours.[4]
-
Filter the combined extracts and evaporate to dryness.
-
Defat the residue by partitioning with 5 mL of hexane three times.
-
Dry the defatted residue and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v).[4]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.[4]
-
From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 1-20 µg/mL) by diluting with methanol.[4][6]
3. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC with Photodiode Array (PDA) Detector |
| Column | Chromolith Performance RP-18e (100 x 4.6 mm i.d.)[4][7] |
| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.5) with 0.5% glacial acetic acidB: Acetonitrile[4][7] |
| Gradient | A binary gradient program should be optimized for baseline separation. |
| Flow Rate | 1.0 mL/min[4][6][7] |
| Column Temperature | 26°C[4] |
| Detection Wavelength | 254 nm[4][6][7] |
| Injection Volume | 20 µL |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Method Validation Data
The following table summarizes the validation parameters for the described HPLC method.[4][6][7]
| Parameter | This compound |
| Linearity Range (µg/mL) | 1 - 20 |
| Correlation Coefficient (r²) | 1.000 |
| Limit of Detection (LOD) (µg/mL) | 4 |
| Limit of Quantitation (LOQ) (µg/mL) | 12 |
| Recovery (%) | 97.03 |
| Relative Standard Deviation (RSD) for Recovery (%) | 2.05 |
| Repeatability (RSD %) | 2.51 |
Application 2: HPTLC-Densitometric Analysis of this compound
HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound in herbal extracts.
Experimental Workflow
Caption: Workflow for the HPTLC-densitometric analysis of this compound.
Experimental Protocol
1. Sample and Standard Preparation:
-
Prepare a methanolic extract of the plant material using a suitable extraction method (e.g., sonication, reflux).
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).
-
Prepare working standard solutions of different concentrations from the stock solution.
2. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Pre-coated Silica Gel 60 F₂₅₄ HPTLC plates |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) |
| Sample Application | Apply as 8 mm bands using an automated applicator. |
| Development | Develop in a twin-trough chamber saturated with the mobile phase for 20 minutes. |
| Drying | Air dry the plate after development. |
| Densitometric Scanning | Scan at 268 nm in absorbance-reflectance mode. |
3. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its Rf value with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify this compound in the sample by interpolation from the calibration curve.
Biological Activity and Signaling Pathway
This compound's primary pharmacological effect is the blockade of alpha-1 adrenergic receptors. This action leads to vasodilation and a subsequent reduction in blood pressure.[1][5]
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the alpha-1 adrenergic receptor, antagonized by this compound.
Biosynthesis of this compound
The biosynthesis of this compound is a complex pathway involving several enzymatic steps, starting from the precursors tryptophan and secologanin.
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway.
Conclusion
This compound is an indispensable reference standard for the quality control and phytochemical analysis of medicinal plants and their derived products. The HPLC and HPTLC methods detailed in these application notes provide robust and reliable protocols for the accurate quantification of this important alkaloid. A thorough understanding of its chemical properties, biological activity, and biosynthetic pathway further enhances its utility in research and drug development.
References
Application Notes and Protocols for Enhanced Ajmalicine Production in Catharanthus roseus Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, a monoterpenoid indole alkaloid found in the roots of Catharanthus roseus, is a valuable pharmaceutical compound primarily used for its antihypertensive properties. The increasing demand for this compound necessitates the development of efficient and scalable production methods. Plant cell culture offers a promising alternative to conventional extraction from whole plants, providing a controlled environment for optimized biosynthesis of this valuable secondary metabolite.
These application notes provide detailed protocols for the establishment of C. roseus cell cultures and various techniques to enhance this compound production, including elicitation, precursor feeding, and medium optimization. The information is intended to guide researchers in developing robust and high-yielding cell culture systems for this compound synthesis.
Data Presentation: Enhancing this compound Production
The following tables summarize the quantitative effects of different cell culture techniques on this compound yield, providing a clear comparison of their efficacy.
Table 1: Effect of Elicitors on this compound Production
| Elicitor Type | Concentration | Timing of Addition | Incubation Period | This compound Yield (mg/L) | Fold Increase | Reference |
| Control (no elicitor) | - | - | 21 days | ~3.4 | - | [1] |
| Methyl Jasmonate (MJ) | 10 µM | Day 6 of culture | 15 days post-elicitation | 10.2 | ~3 | [1] |
| Methyl Jasmonate (MJ) | 100 µM | Day 6 of culture | 15 days post-elicitation | 10.2 | ~3 | [1] |
| Methyl Jasmonate (MJ) | 250 µM | Mid-exponential growth | Not specified | - | 1.5 - 3.7 (total TIAs) | |
| β-Cyclodextrins (β-CDs) | 50 mM | Day 14 of culture | 96 hours | >200 | Not specified | |
| MJ + β-CDs | 100 µM MJ + 50 mM β-CDs | Day 14 of culture | 96 hours | Not specified | Synergistic increase | |
| MJ + β-CDs + UV-B | 100 µM MJ + 50 mM β-CDs + 5 min UV-B | Day 14 of culture | 96 hours | 1040 ± 26.6 | Significant increase | [2][3] |
| Fungal Elicitors (e.g., Trichoderma viride) | Not specified | Not specified | Not specified | - | Up to 7.9 | [4] |
Table 2: Effect of Precursor Feeding on Terpenoid Indole Alkaloid (TIA) Accumulation
| Precursor(s) | Concentration | Timing of Addition | Culture System | TIA Accumulation (µmol/L) | Fold Increase | Reference |
| Control | - | - | T22 transgenic cell line | < 10 | - | [5] |
| Loganin | Not specified | Inoculation | T22 transgenic cell line | Enhanced | Not specified | [5] |
| Secologanin | Not specified | Inoculation | T22 transgenic cell line | Enhanced (less effective than loganin) | Not specified | [5] |
| Loganin + Tryptophan/Tryptamine | Not specified | Inoculation | T22 transgenic cell line | ~1200 | > 120 | [5] |
| Tryptophan | 175 mg/L | Not specified | Cell aggregate culture | - | 1.7 (catharanthine) | [6] |
Experimental Protocols
Protocol for Callus Induction from Catharanthus roseus Explants
This protocol outlines the steps for initiating callus cultures from leaf explants of C. roseus.
Materials:
-
Young, healthy leaves of Catharanthus roseus
-
70% (v/v) ethanol
-
0.1% (w/v) mercuric chloride solution
-
Sterile distilled water
-
Murashige and Skoog (MS) medium supplemented with plant growth regulators
-
Sucrose
-
Agar
-
Petri dishes
-
Sterile filter paper
Procedure:
-
Explant Preparation: Collect young, healthy leaves from a C. roseus plant.
-
Surface Sterilization:
-
Wash the leaves thoroughly under running tap water.
-
Immerse the leaves in 70% ethanol for 30-60 seconds.
-
Transfer the leaves to a 0.1% mercuric chloride solution for 5-7 minutes.
-
Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
-
-
Explant Inoculation:
-
Aseptically cut the sterilized leaves into small segments (approximately 1 cm²).
-
Place the leaf segments onto Petri dishes containing MS medium.
-
The MS medium should be supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, and plant growth regulators. A common combination for callus induction is 2,4-Dichlorophenoxyacetic acid (2,4-D) at 1.0 mg/L and Kinetin (Kn) at 0.1 mg/L.[7][8]
-
-
Incubation:
-
Seal the Petri dishes with parafilm.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
-
Subculture:
-
Observe the cultures periodically for callus formation, which typically appears within 2-4 weeks.
-
Subculture the developing callus onto fresh medium every 3-4 weeks to promote proliferation.
-
Protocol for Establishment of Cell Suspension Cultures
This protocol describes the transition from friable callus to a fine cell suspension culture.
Materials:
-
Friable callus of C. roseus
-
Liquid MS medium with the same hormonal composition as the callus induction medium, but without agar.
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker
Procedure:
-
Initiation of Suspension Culture:
-
Select healthy, friable callus (approximately 2-3 g fresh weight).
-
Transfer the callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium.
-
-
Incubation:
-
Place the flasks on an orbital shaker at 110-120 rpm.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
-
Subculture:
-
After 7-10 days, allow the larger cell aggregates to settle.
-
Transfer the fine cell suspension from the upper layer to a fresh liquid medium.
-
Repeat this subculturing process every 7-10 days to establish a fine, homogenous cell suspension.
-
Protocol for Elicitation of this compound Production
This protocol details the combined use of methyl jasmonate, β-cyclodextrins, and UV-B light to maximize this compound yield.[2][3]
Materials:
-
Established C. roseus cell suspension culture (14-day old)
-
Methyl Jasmonate (MJ) stock solution (in ethanol)
-
β-Cyclodextrins (β-CDs)
-
UV-B lamp
Procedure:
-
Elicitor Preparation:
-
Prepare a stock solution of MJ in ethanol.
-
Prepare a solution of 50 mM β-CDs in the culture medium.
-
-
Elicitation Treatment:
-
To a 14-day old cell suspension culture, add MJ to a final concentration of 100 µM.
-
Simultaneously, add the β-CDs solution to the culture.
-
-
UV-B Exposure:
-
Immediately after adding the elicitors, expose the culture flasks to UV-B light for 5 minutes.
-
-
Incubation:
-
Incubate the elicited cultures in the dark on an orbital shaker at 110-120 rpm for 96 hours.
-
-
Harvesting: After the incubation period, harvest the cells and the medium for this compound extraction and analysis.
Protocol for Precursor Feeding
This protocol describes the addition of biosynthetic precursors to the culture medium to enhance this compound production.
Materials:
-
C. roseus cell suspension culture
-
Tryptophan stock solution
-
Loganin stock solution
Procedure:
-
Precursor Preparation: Prepare sterile stock solutions of tryptophan and loganin.
-
Feeding Strategy:
-
At the time of subculturing (inoculation into fresh production medium), add the precursor stock solutions to the desired final concentrations.
-
Optimal concentrations may need to be determined empirically, but a starting point can be based on published literature.[5]
-
-
Incubation: Incubate the cultures under standard conditions.
-
Analysis: Harvest the culture at the end of the growth cycle and analyze for this compound content.
Protocol for this compound Extraction and Quantification by HPLC
This protocol provides a general method for extracting and quantifying this compound from cell cultures.
Materials:
-
C. roseus cell culture (cells and medium)
-
Chloroform
-
Ammonium hydroxide
-
Methanol
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
-
This compound standard
Procedure:
-
Extraction:
-
Separate the cells from the culture medium by filtration or centrifugation.
-
For extracellular this compound, adjust the pH of the medium to 8-9 with ammonium hydroxide and extract with chloroform.
-
For intracellular this compound, freeze-dry and grind the cells. Extract the powdered cells with methanol.
-
Combine the extracts and evaporate to dryness under vacuum.
-
-
Sample Preparation:
-
Redissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a mixture of methanol and an aqueous buffer (e.g., 0.01 M ammonium acetate). The exact ratio may need optimization.[9][10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm.[12]
-
Quantification: Create a standard curve using a known concentration range of an this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Jasmonate Signaling Pathway for this compound Biosynthesis
Caption: Jasmonate signaling cascade leading to this compound production.
General Experimental Workflow for this compound Production
Caption: Workflow for this compound production using cell culture.
References
- 1. [PDF] Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 2. New method to enhance this compound production in Catharanthus roseus cell cultures based on the use of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sabraojournal.org [sabraojournal.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound in reserpine raw materials by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ajmalicine in Circulatory Disorder Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, an indole alkaloid primarily extracted from Rauwolfia serpentina and Catharanthus roseus, has garnered significant interest in the field of cardiovascular research due to its notable effects on the circulatory system. It is recognized for its antihypertensive properties and its applications in disorders characterized by impaired blood flow. These notes provide a comprehensive overview of the application of this compound in the study of circulatory disorders, including detailed experimental protocols, quantitative data, and elucidated signaling pathways.
Mechanism of Action
This compound primarily functions as an α1-adrenergic receptor antagonist .[1][2] This action inhibits the binding of norepinephrine to the α1-adrenoceptors on vascular smooth muscle, leading to a reduction in smooth muscle contraction and subsequent vasodilation.[1][2] This vasodilation decreases peripheral vascular resistance, a key factor in lowering blood pressure.[1] Additionally, evidence suggests that this compound may also exhibit calcium channel blocking activities, further contributing to its vasorelaxant effects.[3][4] By impeding the influx of extracellular calcium into vascular smooth muscle cells, this compound attenuates the contractile response.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and the related compound ajmaline on key hemodynamic parameters.
Table 1: In Vivo Effects of this compound/Ajmaline on Blood Pressure and Heart Rate
| Animal Model | Compound | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate | Reference |
| Anesthetized Rabbits | Ajmaloon (containing Ajmaline) | Dose-dependent | Intravenous | Hypotensive response | No significant effect at lower doses; bradycardia at ≥200 mg/kg | [5] |
| Anesthetized Monkeys | Ajmaloon (containing Ajmaline) | Dose-dependent | Intravenous | Hypotensive response | No significant effect | [5] |
| Anesthetized Dogs | Ajmaline | ≤ 2 mg/kg | Intravenous | No significant change | - | [6] |
| Anesthetized Rats (Coronary Artery Occlusion) | Ajmaline | 1 and 2 mg/kg | Intravenous | - | Increased PQ interval (negative dromotropic action) | [6] |
| Spontaneously Hypertensive Rats (SHR) | Not Specified | - | - | - | - | |
| Conscious Rats | Aconitine (for comparison) | 400 µg/kg | Oral | ↓ 11% (Systolic), ↓ 12% (Diastolic) at 2h | Bradycardia at 2h and 4h | [7] |
Note: Data for spontaneously hypertensive rats (SHR) specifically for this compound was not available in the searched literature. The data from "Ajmaloon" indicates a hypotensive effect of an ajmaline-containing compound.
Experimental Protocols
Protocol 1: In Vivo Evaluation of Antihypertensive Activity in Rats
This protocol is adapted from general procedures for evaluating antihypertensive agents in rat models.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are a suitable model for essential hypertension.[8][9] Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.[9]
2. Acclimatization:
-
House the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
3. Blood Pressure and Heart Rate Measurement:
-
Use a non-invasive tail-cuff method for conscious rats to measure systolic blood pressure, diastolic blood pressure, and heart rate.[7][10] For anesthetized rats, direct cannulation of the carotid artery can be performed for continuous blood pressure monitoring.[8]
4. Drug Administration:
-
Prepare this compound solutions in a suitable vehicle (e.g., saline, distilled water with a small amount of a solubilizing agent like DMSO if necessary).
-
Administer this compound intravenously (i.v.) or orally (p.o.) at various doses. A suggested dose range for intravenous administration of the related compound ajmaline in rats is 0.125-2 mg/kg.[6]
5. Experimental Procedure:
-
Record baseline blood pressure and heart rate before drug administration.
-
Administer the vehicle or different doses of this compound to respective groups of rats.
-
Monitor and record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-administration.
6. Data Analysis:
-
Calculate the mean change in blood pressure and heart rate from baseline for each group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of this compound.
Protocol 2: In Vitro Vasorelaxant Effect on Isolated Rat Aorta
This protocol is a standard method for assessing the direct effect of compounds on vascular smooth muscle.[10][11][12]
1. Tissue Preparation:
-
Euthanize a rat (e.g., Wistar or Sprague-Dawley) and carefully excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Clean the aorta of adhering connective and fatty tissues and cut it into rings of 2-3 mm in length.
2. Organ Bath Setup:
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
3. Experimental Procedure:
-
To assess endothelium integrity, pre-contract the aortic rings with phenylephrine (PE, e.g., 1 µM) and then add acetylcholine (ACh, e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.
-
After washing and re-equilibration, induce a sustained contraction with a contractile agent such as phenylephrine (an α1-agonist) or high potassium chloride (KCl, e.g., 80 mM) to induce depolarization.
-
Once the contraction reaches a stable plateau, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁴ M).
-
To investigate the mechanism, specific inhibitors can be used prior to adding this compound (e.g., L-NAME to inhibit nitric oxide synthase, or specific blockers for calcium channels).
4. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
For mechanistic studies like Schild analysis, construct concentration-response curves to an agonist (e.g., phenylephrine) in the absence and presence of different concentrations of the antagonist (this compound) to determine the pA2 value, which quantifies the antagonist's affinity for the receptor.[3][13][14]
Signaling Pathways
The vasodilatory effect of this compound is primarily mediated through the blockade of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5][15]
Caption: this compound's mechanism of vasodilation.
Pathway Description:
-
Norepinephrine Binding: Under normal physiological conditions, the neurotransmitter norepinephrine binds to α1-adrenergic receptors on the surface of vascular smooth muscle cells.
-
Gq Protein Activation: This binding activates the associated Gq protein.
-
PLC Activation and Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release and Influx: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which can contribute to the contractile response.[6][16] Additionally, membrane depolarization can open L-type calcium channels, allowing an influx of extracellular Ca²⁺.
-
Vasoconstriction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction, causing vasoconstriction.
-
This compound's Inhibitory Action: this compound competitively blocks the α1-adrenergic receptor, preventing norepinephrine from binding and initiating this signaling cascade. It may also directly block L-type calcium channels.
-
Vasodilation: By inhibiting the increase in intracellular calcium, this compound leads to smooth muscle relaxation and vasodilation, thereby lowering blood pressure.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A current view of G protein-coupled receptor - mediated signaling in pulmonary hypertension: finding opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alterations of haemodynamic parameters in spontaneously hypertensive rats by Aristolochia ringens Vahl. (Aristolochiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous Melanocortin System Activity Contributes to the Elevated Arterial Pressure in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antihypertensive effects of allicin on spontaneously hypertensive rats via vasorelaxation and hydrogen sulfide mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Study of the mechanisms involved in the vasorelaxation induced by (−)-epigallocatechin-3-gallate in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 14. Schild equation - Wikipedia [en.wikipedia.org]
- 15. Flow-mediated vasodilation through mechanosensitive G protein-coupled receptors in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antihypertensive Compounds Using Ajmalicine as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, an indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, is a known antihypertensive agent.[1] Its primary mechanism of action involves the blockade of α1-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] Additionally, evidence suggests that this compound and related compounds may also exert their effects through the modulation of calcium channels. These characteristics make this compound an excellent reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel antihypertensive drugs targeting these pathways.
These application notes provide detailed protocols for HTS assays designed to identify and characterize compounds with antihypertensive potential, using this compound as a benchmark. The protocols focus on two key mechanisms of action: α1-adrenergic receptor antagonism and calcium channel blockade.
Data Presentation: Quantitative Profile of a Related Indole Alkaloid
| Compound | Target | Assay Type | Affinity (Ki in nM) |
| Corynantheidine | α1A-Adrenergic Receptor | Radioligand Binding | 15.1 |
| Corynantheidine | α1B-Adrenergic Receptor | Radioligand Binding | 25.7 |
| Corynantheidine | α1D-Adrenergic Receptor | Radioligand Binding | 10.5 |
Signaling Pathways
The antihypertensive effects of this compound and related compounds are primarily mediated through their interaction with the α1-adrenergic and calcium signaling pathways.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify compounds that act as α1-adrenergic receptor antagonists or calcium channel blockers.
α1-Adrenergic Receptor Antagonist Screening
Two primary HTS methodologies are presented: a competitive binding assay using fluorescence polarization and a functional cell-based assay measuring downstream signaling.
This assay directly measures the ability of a test compound to displace a fluorescently labeled ligand from the α1-adrenergic receptor.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Receptor Membranes: Prepare membranes from cells stably expressing the desired human α1-adrenergic receptor subtype (α1A, α1B, or α1D). Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Fluorescent Ligand: Prepare a stock solution of a suitable fluorescent antagonist (e.g., BODIPY-FL-prazosin) in DMSO. The final concentration in the assay should be close to its Kd for the receptor.
-
Test Compounds: Serially dilute test compounds and this compound (as a positive control) in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of diluted receptor membranes to each well of a black, low-volume 384-well plate.
-
Add 100 nL of test compound or this compound solution using an acoustic dispenser or pin tool.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of fluorescent ligand solution to all wells.
-
Incubate for 1 hour at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for BODIPY-FL).
-
The degree of polarization is inversely proportional to the amount of fluorescent ligand displaced by the test compound.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for active compounds by fitting the data to a sigmoidal dose-response curve.
-
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an α1-adrenergic receptor agonist.
Protocol:
-
Cell Preparation:
-
Seed cells stably expressing the desired human α1-adrenergic receptor subtype into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add 20 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Assay Procedure:
-
Wash the cells twice with assay buffer.
-
Add 20 µL of assay buffer containing the test compound or this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add an α1-agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC₈₀).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Ex: 490 nm, Em: 525 nm) before and after the addition of the agonist.
-
The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percent inhibition and determine the IC50 values for active compounds.
-
Calcium Channel Blocker Screening
This protocol describes a cell-based assay to identify compounds that block voltage-gated calcium channels.
Protocol:
-
Cell Preparation:
-
Use a cell line that endogenously expresses the voltage-gated calcium channel of interest (e.g., L-type or T-type) or a cell line engineered to express the channel.
-
Seed cells into 384-well plates and load with a calcium-sensitive dye as described in the α1-adrenergic receptor calcium mobilization assay.
-
-
Assay Procedure:
-
Wash the cells and add 20 µL of assay buffer containing the test compound or this compound.
-
Incubate for 15-30 minutes.
-
Place the plate in a kinetic fluorescence plate reader.
-
Induce membrane depolarization to open the voltage-gated calcium channels by adding a solution containing a high concentration of potassium chloride (e.g., final concentration of 90 mM KCl).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the KCl solution.
-
Compounds that block calcium channels will inhibit the increase in fluorescence upon depolarization.
-
Calculate the percent inhibition and determine the IC50 values for active compounds.
-
Conclusion
The provided application notes and protocols offer a robust framework for utilizing this compound as a reference compound in high-throughput screening for novel antihypertensive agents. By targeting both α1-adrenergic receptors and calcium channels, these assays provide a comprehensive approach to identifying and characterizing promising lead compounds for further drug development. The detailed methodologies and workflows are designed to be adaptable to standard HTS laboratory equipment and practices.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ajmalicine Extraction from Rauvolfia Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of ajmalicine from Rauvolfia species.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound extraction process in a question-and-answer format.
Issue 1: Low this compound Yield
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low this compound yield can stem from several factors, ranging from the plant material itself to the extraction methodology. Here are key areas to investigate:
-
Plant Material:
-
Species and Plant Part: Different Rauvolfia species and even different parts of the same plant have varying alkaloid content. For instance, this compound content has been found to be greater in the leaf extract of Rauvolfia serpentina, while other alkaloids like reserpine are more concentrated in the roots.[1][2] Ensure you are using the appropriate plant part based on your research goals.
-
Plant Age and Harvest Time: The concentration of secondary metabolites like this compound can be influenced by the age of the plant and the season of harvest.[3]
-
-
Extraction Solvent and Method:
-
Solvent Choice: The polarity of the solvent is crucial for efficient extraction. Ethanol and methanol are commonly used solvents for extracting indole alkaloids from Rauvolfia serpentina.[1][2][4]
-
Extraction Technique: Conventional methods like soxhlet extraction or reflux can be effective.[4][5] However, exploring techniques like ultrasound-assisted or microwave-assisted extraction might enhance efficiency.
-
-
In Vitro Culture Conditions (if applicable):
-
Elicitation: The use of elicitors in plant cell or hairy root cultures can significantly boost this compound production. For example, treating Rauvolfia serpentina hairy root cultures with 100 mM NaCl has been shown to increase this compound yield by up to 14.8-fold.[6] Similarly, cadmium chloride (CdCl₂) has been used as an elicitor to enhance this compound accumulation in leaf-derived callus.[7]
-
Culture Medium Composition: The composition of the culture medium, including growth regulators, can influence alkaloid production. For instance, hairy roots of Rauvolfia micrantha grown in a medium supplemented with indole 3-butyric acid and α-naphthaleneacetic acid produced more this compound than those in an auxin-free medium.[8][9]
-
Issue 2: Co-extraction of Impurities and Poor Resolution in Chromatography
Question: My extract contains many impurities, leading to poor separation and inaccurate quantification of this compound during HPLC/HPTLC analysis. What can I do?
Answer: The co-extraction of other alkaloids and plant metabolites is a common challenge. Here are some strategies to improve the purity of your extract and chromatographic resolution:
-
Pre-extraction Processing:
-
Defatting: A defatting step using a non-polar solvent like hexane can remove lipids and other non-polar compounds that might interfere with the analysis.[10]
-
-
Chromatographic Method Optimization:
-
Mobile Phase Composition: Fine-tuning the mobile phase is critical for achieving good separation. For HPLC, a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer is often used for separating this compound from other alkaloids like ajmaline and reserpine.[10] For HPTLC, a mobile phase of toluene:ethyl acetate:formic acid (7:2:1) has been shown to provide good resolution.[4]
-
Column and Stationary Phase: Using a reversed-phase C18 column is common for HPLC analysis of these alkaloids.[10]
-
Detection Wavelength: The detection wavelength should be optimized for this compound. A wavelength of 254 nm or 268 nm is frequently used.[10][11]
-
-
Solid Phase Extraction (SPE): Consider using SPE to clean up your sample before chromatographic analysis. This can help in removing interfering compounds and concentrating your target analyte.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Rauvolfia species?
A1: The most prevalent methods involve solvent extraction from dried plant material (roots or leaves) using solvents like methanol or ethanol.[1][2][4] For in vitro production, hairy root cultures and cell suspension cultures are employed, often in conjunction with elicitors to enhance yield.[6][7][8][9]
Q2: Which part of the Rauvolfia serpentina plant contains the highest concentration of this compound?
A2: Studies have shown that the this compound content can be greater in the leaf extract compared to the root extract of Rauvolfia serpentina.[1][2] However, the overall alkaloid profile and concentration can vary, so it is advisable to analyze different plant parts for your specific research needs.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantitative analysis of this compound.[1][2][4][7][10] These techniques allow for the separation of this compound from other alkaloids and its precise quantification using a standard curve.
Q4: What is elicitation and how does it improve this compound yield?
A4: Elicitation is a technique used in plant biotechnology where biotic or abiotic stressors (elicitors) are applied to in vitro cultures to stimulate the production of secondary metabolites as a defense response. For example, adding sodium chloride (NaCl) or cadmium chloride (CdCl₂) to the culture medium of Rauvolfia serpentina has been shown to significantly increase the production of this compound.[6][7]
Q5: Are there any methods to improve the release of intracellular this compound from cell cultures?
A5: Yes, chemical permeabilization of cells can be used to release intracellular products. For instance, treatment with 5% DMSO has been shown to release 85 to 90% of intracellular this compound from Catharanthus roseus cells within minutes, while maintaining cell viability for cyclic operation.[12]
Data Presentation
Table 1: Comparison of this compound Yield with Different Elicitors in Rauvolfia serpentina Hairy Root Cultures
| Elicitor | Concentration | Treatment Duration | This compound Yield (mg/g Dry Weight) | Fold Increase |
| Control (No Elicitor) | - | 1 week | 0.003 | - |
| NaCl | 50 mM | 1 week | 0.032 | 8.1 |
| NaCl | 100 mM | 1 week | 0.058 | 14.8 |
| NaCl | 200 mM | 1 week | 0.018 | 4.7 |
| Mannan | 50 mg/L | 1 week | 0.022 | 3.1 |
| Mannan | 100 mg/L | 1 week | 0.014 | 2.0 |
Data extracted from a study on elicitation in hairy root cultures.[6]
Table 2: this compound Yield in Rauvolfia serpentina Leaf Derived Callus with CdCl₂ Elicitation
| CdCl₂ Concentration | This compound Yield (mg/g Dry Weight) |
| Control (0 mM) | Not specified |
| 0.05 mM (C1) | Increased |
| 0.10 mM (C2) | Increased |
| 0.15 mM (C3) | 0.131 (Maximum) |
| 0.20 mM (C4) | Inhibited |
Data indicates that the accumulation of this compound was highest at a CdCl₂ concentration of 0.15 mM.[7]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Rauvolfia serpentina Roots
-
Sample Preparation: Air-dry the roots of Rauvolfia serpentina at 25–30 °C and grind them into a fine powder.[4]
-
Extraction:
-
Take 1 gram of the powdered root material.
-
Add 20 ml of methanol.
-
Perform reflux extraction for 45 minutes at 70 °C in a temperature-controlled water bath.
-
Repeat the extraction process two more times with fresh methanol.[4]
-
-
Concentration: Combine the methanolic extracts and concentrate them.
-
Re-dissolution: Re-dissolve the concentrated extract in 1 ml of methanol for further analysis.[4]
Protocol 2: HPLC Quantification of this compound
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.[10]
-
Column: A reversed-phase C18 column is suitable.[10]
-
Mobile Phase:
-
Pump A: Acetonitrile
-
Pump B: 0.01M phosphate buffer containing 0.5% glacial acetic acid (pH 3.5)
-
Use a gradient elution program for optimal separation.[10]
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.[10]
-
Column Temperature: Maintain the column temperature at 26°C.[10]
-
Detection: Set the detector wavelength to 254 nm.[10]
-
Quantification: Prepare a calibration curve using standard this compound solutions of known concentrations (e.g., 1–20 µg/mL) to quantify the this compound content in the sample extract.[10]
Visualizations
Caption: Workflow for this compound Extraction and Quantification.
Caption: Logical Flow of Elicitation for Enhanced this compound Yield.
References
- 1. chemistryjournal.in [chemistryjournal.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. ijzi.net [ijzi.net]
- 6. Elicitation Based Enhancement of Secondary Metabolites in Rauwolfia serpentina and Solanum khasianum Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cadmium chloride (CdCl2) elicitation improves reserpine and this compound yield in Rauvolfia serpentina as revealed by high-performance thin-layer chromatography (HPTLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound and ajmaline in hairy root cultures of Rauvolfia micrantha Hook f., a rare and endemic medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. akjournals.com [akjournals.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Ajmalicine Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ajmalicine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the primary factors contributing to its instability in aqueous solutions?
A1: this compound, like many indole alkaloids, is susceptible to degradation in aqueous environments. The primary factors influencing its stability are pH, temperature, and exposure to light.[1][2] Generally, indole alkaloids are more prone to degradation under acidic conditions.[1] It is recommended to prepare this compound solutions fresh before use.[3]
Q2: What is the expected shelf-life of an this compound aqueous solution?
A2: The shelf-life of an this compound aqueous solution is highly dependent on the storage conditions (pH, temperature, and light exposure). Under non-ideal conditions, significant degradation can occur within hours. For instance, in a chloroform extract, which is a non-aqueous environment, this compound showed relative stability for up to 15 days.[2] However, in aqueous solutions, the stability is expected to be much lower. It is crucial to conduct stability studies under your specific experimental conditions.
Q3: Are there any visible signs of this compound degradation?
A3: While visual inspection is not a definitive measure of stability, degradation of this compound solutions may sometimes be accompanied by a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, chromatographic methods like HPLC are essential for accurately assessing the stability and purity of your this compound solution.
Q4: How can I minimize the degradation of my this compound stock solutions?
A4: To minimize degradation, it is recommended to:
-
Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use.[3]
-
Control pH: Based on the general behavior of indole alkaloids, maintaining a neutral to slightly alkaline pH may improve stability. However, the optimal pH should be determined experimentally.
-
Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) and protect them from freezing.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Co-solvents: In some cases, the use of co-solvents can improve the stability of drugs in aqueous formulations.[4]
Q5: What are the potential degradation products of this compound in an aqueous solution?
A5: The exact degradation products of this compound in aqueous solution under various stress conditions are not extensively documented in publicly available literature. However, based on the chemistry of indole alkaloids, potential degradation pathways include hydrolysis of the ester group and oxidation of the indole ring. Forced degradation studies are necessary to identify and characterize the specific degradation products that may form under your experimental conditions.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting this compound instability in your experiments.
Problem: Rapid loss of this compound concentration in aqueous solution.
Step 1: Assess Storage Conditions
-
Question: How are you currently storing your this compound solution (pH, temperature, light exposure)?
-
Action: Compare your storage conditions to the best practices outlined in the FAQs. Ensure the solution is protected from light and stored at an appropriate temperature.
Step 2: Evaluate Solution pH
-
Question: Have you measured the pH of your this compound solution?
-
Action: The pH of the solution can significantly impact stability. Conduct a pH stability study to determine the optimal pH range for your application.
Step 3: Consider Oxidative Degradation
-
Question: Is your solution exposed to oxygen? Are there any potential oxidizing agents in your formulation?
-
Action: To minimize oxidation, consider de-gassing your solvent and working under an inert atmosphere (e.g., nitrogen). Avoid excipients that may contain peroxides.
Step 4: Perform a Stability-Indicating HPLC Analysis
-
Question: Are you using a validated stability-indicating HPLC method to assess this compound concentration?
-
Action: A stability-indicating method is crucial to separate the intact this compound from its degradation products, ensuring an accurate measurement of its concentration. If you do not have such a method, a general protocol is provided below.
Quantitative Data Summary
Since specific public data on this compound's degradation kinetics is limited, the following table presents a hypothetical summary of a forced degradation study. This data is intended to be representative of the expected behavior of an indole alkaloid and should be used as a guide for designing your own stability studies.
| Stress Condition | Parameter | Value | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24h | 25% | Hydrolysis of methyl ester |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 24h | 15% | Hydrolysis of methyl ester, potential epimerization |
| Oxidation | 3% H₂O₂ | Room Temp for 24h | 35% | N-oxides, indole ring oxidation products |
| Thermal Degradation | 80°C | 48h | 10% | Isomerization, other thermal decomposition products |
| Photodegradation | UV light (254 nm) | Room Temp for 24h | 45% | Photolytic cleavage and rearrangement products |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products. Method optimization and validation are essential for specific applications.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid or other suitable buffer components.
2. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical starting point could be a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic phase (e.g., acetonitrile or methanol).
-
Gradient Program: A linear gradient from a lower to a higher percentage of the organic phase over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
For stability studies, dilute the stock solution with the desired aqueous buffer to the target concentration.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: To an aliquot of this compound solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To an aliquot of this compound solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of this compound solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store an aliquot of the this compound solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose an aliquot of the this compound solution to UV light (e.g., 254 nm) in a photostability chamber for a specified time. A control sample should be wrapped in aluminum foil to exclude light.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak and from each other.
Visualizations
Caption: this compound Degradation Pathways
Caption: Troubleshooting this compound Instability
References
- 1. researchgate.net [researchgate.net]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ajmalicine Resolution in Reverse-Phase HPLC
Welcome to the technical support center for optimizing the chromatographic analysis of ajmalicine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during reverse-phase High-Performance Liquid Chromatography (RP-HPLC) experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter while developing and running HPLC methods for this compound, helping you identify the root cause and implement effective solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution with other alkaloids (e.g., ajmaline, reserpine) | 1. Inappropriate Mobile Phase Strength: The organic solvent concentration may be too high, causing rapid elution. 2. Suboptimal pH: The mobile phase pH may not be suitable for separating basic compounds like this compound. 3. Isocratic Elution: An isocratic method may lack the power to separate a complex mixture of alkaloids with varying polarities.[1] 4. Low Column Efficiency: The column may be old, contaminated, or have a large particle size. | 1. Adjust Mobile Phase: In reverse-phase, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention time and improve separation.[2][3] 2. Optimize pH: Adjust the mobile phase pH. For basic compounds like this compound, a low pH (e.g., 3.5) is often effective.[1][4][5] 3. Implement Gradient Elution: Use a gradient program where the mobile phase composition changes over time. This is highly effective for separating complex samples containing this compound and other related alkaloids.[1] 4. Evaluate Column: Switch to a column with a smaller particle size (e.g., <3 µm) or a longer column to increase the number of theoretical plates.[2] Ensure the column is not degraded.[6] |
| Peak Tailing | 1. Secondary Silanol Interactions: As a basic compound, this compound can interact with acidic silanol groups on the silica stationary phase, causing tailing.[7][8] This is often more pronounced at neutral pH.[7] 2. Sample Overload: Injecting too much sample can saturate the column.[7] 3. Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7][9] 4. Column Void or Contamination: A void at the column inlet or contamination can disrupt the sample band. | 1. Lower Mobile Phase pH: Use an acidic mobile phase (pH < 4) to suppress the ionization of silanol groups, minimizing secondary interactions.[10] 2. Reduce Sample Concentration: Decrease the amount of sample injected onto the column.[7] 3. Use Appropriate Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[7] 4. Column Maintenance: Use a guard column to protect the analytical column.[2] If a void is suspected, replace the column. |
| Variable Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.[11] 2. Mobile Phase Inconsistency: Inaccurate preparation of the mobile phase or degradation over time.[6][11] 3. Temperature Fluctuations: Lack of temperature control for the column can cause shifts in retention.[6][11] 4. Pump Issues or Leaks: Inconsistent flow rate due to air bubbles, worn pump seals, or loose fittings.[11] | 1. Increase Equilibration Time: Ensure the baseline is stable before injecting the sample.[11] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase accurately and degas it before use.[11] Buffers should be made fresh daily. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[2][6][12] 4. System Maintenance: Purge the pump to remove air bubbles and check the system for leaks.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for mobile phase pH when analyzing this compound?
A1: For basic compounds like this compound, a low mobile phase pH is generally recommended to ensure good peak shape and method robustness.[10] A pH of 3.5, using a phosphate buffer with acetic acid, has been shown to be effective for the baseline separation of this compound from other Rauvolfia alkaloids like ajmaline and reserpine.[1][4][5] Operating at a pH at least 1.5-2 units away from the analyte's pKa provides more stable results.
Q2: Should I use an isocratic or gradient elution for this compound analysis?
A2: While isocratic methods can be simpler, they often suffer from poor resolution when analyzing complex samples containing multiple alkaloids.[1] A gradient elution, where the concentration of the organic solvent is increased over the course of the run, is highly recommended to achieve a successful baseline separation of this compound, ajmaline, and reserpine.[1]
Q3: Which organic solvent is better for this compound separation: acetonitrile or methanol?
A3: Both acetonitrile and methanol can be used in reverse-phase HPLC. Acetonitrile generally has a lower viscosity and higher elution strength, often resulting in sharper peaks and lower backpressure. A validated method for this compound uses a binary gradient with acetonitrile and an aqueous buffer.[1][4] Changing the organic modifier is a powerful tool to alter selectivity, so if resolution is poor with acetonitrile, trying methanol is a valid optimization step.[2]
Q4: What type of column is recommended for this compound analysis?
A4: A C18 (ODS) column is the standard choice for reverse-phase separation of alkaloids like this compound. A method that successfully separated this compound used a Chromolith Performance RP-18e, 100 x 4.6 mm column.[1][4][5] For improved resolution, consider columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or solid-core particles, as they provide higher efficiency.[2][12]
Q5: How can I improve the sensitivity and limit of detection (LOD) for this compound?
A5: To improve sensitivity, ensure your peak shape is sharp and symmetrical by addressing issues like tailing.[7] Optimize the detection wavelength; 254 nm has been used successfully for this compound.[1][4] A steep gradient can sometimes produce narrower peaks, which increases the peak height and can lower the detection limit.[9] Ensure the detector settings are appropriate and the flow cell is clean.[11][13]
Data Presentation: HPLC Method Parameters
The following table summarizes parameters from a validated RP-HPLC method for the simultaneous quantification of this compound, ajmaline, and reserpine.[1][4]
| Parameter | Specification |
| Column | Chromolith Performance RP-18e (100 x 4.6 mm i.d.) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.01M NaH₂PO₄ buffer with 0.5% glacial acetic acid (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 254 nm |
| Column Temperature | Not specified, but ambient or controlled (e.g., 25 °C) is typical. |
| Injection Volume | Not specified (typically 10-20 µL) |
Gradient Elution Program Example [1]
| Time (minutes) | % Mobile Phase B (Aqueous Buffer) |
| 0 - 9 | 85 |
| 9 - 10 | 75 |
| 10 - 12 | 70 |
| 12 - 30 | 65 |
| 30 - 50 | 85 |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.01M Phosphate Buffer, pH 3.5)
-
Weigh: Accurately weigh 1.20 g of sodium dihydrogen phosphate (NaH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Add Acid: Add 5.0 mL of glacial acetic acid to the solution.
-
Adjust pH: Check the pH using a calibrated pH meter. Adjust to pH 3.5 if necessary, using phosphoric acid or sodium hydroxide.
-
Filter: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[12]
-
Degas: Degas the buffer and the HPLC-grade acetonitrile (Mobile Phase A) for at least 15 minutes using sonication or an online degasser to prevent air bubbles in the system.[11]
Protocol 2: Standard Solution Preparation
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1-20 µg/mL).[1][4]
Protocol 3: HPLC System Setup and Analysis
-
System Purge: Purge the HPLC pumps with their respective mobile phases (A: Acetonitrile, B: Buffer) to remove any old solvents and air bubbles.[11]
-
Set Flow Rate: Set the pump flow rate to 1.0 mL/min.
-
Equilibrate Column: Equilibrate the RP-18e column with the initial mobile phase conditions (e.g., 15% A, 85% B) for at least 20-30 minutes, or until a stable baseline is achieved.[11]
-
Set Detector: Set the PDA detector to acquire data at 254 nm.
-
Inject Sample: Inject a blank (mobile phase) first, followed by the calibration standards and then the unknown samples.
-
Run Gradient: Execute the gradient program as defined in the method.
-
Post-Run Equilibration: Ensure the method includes a post-run step to return to the initial mobile phase conditions and re-equilibrate the column for the next injection.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. waters.com [waters.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. scribd.com [scribd.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Enhancing Ajmalicine Production in Plant Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the production of ajmalicine in plant cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to increase this compound yield in Catharanthus roseus cell cultures?
A1: The most effective and widely studied strategies include elicitation, precursor feeding, and metabolic engineering. Elicitation involves the use of biotic or abiotic agents to induce stress responses and stimulate secondary metabolite production. Precursor feeding entails supplying the biosynthetic pathway with intermediate compounds to boost the final product yield. Metabolic engineering focuses on modifying the genetic makeup of the cells to enhance the expression of key enzymes in the this compound biosynthetic pathway.
Q2: Which type of in vitro culture is best for this compound production: cell suspension, callus, or hairy root cultures?
A2: Hairy root cultures are often considered a highly efficient system for producing root-derived secondary metabolites like this compound. They are known for their genetic and biochemical stability, rapid growth in hormone-free media, and can produce a spectrum of terpenoid indole alkaloids (TIAs) similar to the parent plant's roots. While cell suspension cultures are also widely used and can be scaled up in bioreactors, they may sometimes exhibit lower productivity and genetic instability over time.
Q3: What is the typical range of this compound yield I can expect from C. roseus cell cultures?
A3: The yield of this compound can vary significantly depending on the cell line, culture conditions, and the enhancement strategy employed. Unelicited cultures often produce low or even undetectable levels of this compound. However, with optimization, yields can be substantially increased. For instance, treatment with fungal elicitors has been reported to yield up to 166 µg/g dry weight (DW). Methyl jasmonate elicitation can lead to productions of around 10.2 mg/L. More complex strategies combining elicitors and other techniques have reported yields exceeding 1000 mg/L under specific conditions.
Q4: How does methyl jasmonate (MJ) enhance this compound production?
A4: Methyl jasmonate is a well-known elicitor that mimics the plant's natural defense signaling in response to stress. It triggers a signaling cascade that leads to the upregulation of genes encoding key enzymes in the terpenoid indole alkaloid (TIA) biosynthetic pathway, ultimately resulting in increased production of this compound and other related alkaloids.
Troubleshooting Guides
Issue 1: Low or No this compound Production
Q: My C. roseus cell suspension culture is growing well, but I'm detecting very low or no this compound. What could be the problem and how can I fix it?
A: This is a common issue, and several factors could be contributing to it. Here's a step-by-step troubleshooting guide:
-
Cell Line Vigor and Selection:
-
Problem: Not all cell lines have the same potential for secondary metabolite production. Your current cell line might be a low-producer.
-
Solution: If possible, screen multiple callus lines to select one with a higher intrinsic capacity for this compound production.
-
-
Culture Medium Composition:
-
Problem: The nutrient and hormone balance in your medium might be optimized for growth
-
Technical Support Center: Overcoming Low Bioavailability of Ajmalicine in In-Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ajmalicine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vivo experiments, with a focus on overcoming its low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (also known as raubasine) is a monoterpenoid indole alkaloid with recognized antihypertensive properties, primarily acting as a selective α1-adrenoceptor antagonist.[1][2] Its therapeutic potential is often hindered by low oral bioavailability, which can lead to high variability in plasma concentrations and reduced efficacy. This necessitates the administration of higher doses, increasing the risk of side effects and development costs.[3][4]
Q2: What are the primary causes of this compound's low oral bioavailability?
A2: The primary reasons for this compound's low oral bioavailability are believed to be:
-
Poor Aqueous Solubility: Like many plant-derived alkaloids, this compound has limited solubility in aqueous environments, which is the first and often rate-limiting step for absorption in the gastrointestinal (GI) tract.[5][6]
-
First-Pass Metabolism: After absorption from the gut, orally administered drugs pass through the liver via the portal vein before reaching systemic circulation. The gut wall and the liver are major sites of metabolism, which can significantly reduce the amount of active drug reaching the bloodstream.[4][5] For the related compound ajmaline, studies in rats point to a saturable, non-linear hepatic first-pass extraction as a significant contributor to its low bioavailability.
Q3: How is the oral bioavailability of a compound like this compound quantified?
A3: Oral bioavailability (F%) is determined by comparing the plasma concentration of the drug over time after oral administration to the plasma concentration after intravenous (IV) administration (which is considered 100% bioavailable). The key pharmacokinetic parameters used are the Area Under the Curve (AUC) for both routes of administration. The formula is:
F(%) = (AUC oral / AUC IV) * (Dose IV / Dose oral) * 100
Key pharmacokinetic parameters such as Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are also crucial for evaluating the absorption profile of different formulations.
Troubleshooting Guide: Enhancing this compound Bioavailability
If you are observing low or variable plasma concentrations of this compound in your in-vivo studies, consider the following formulation strategies to enhance its oral bioavailability.
Issue: Poor Dissolution and Absorption
Solution 1: Nanoformulation Strategies
Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and improved absorption.[3]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids. They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the GI tract and facilitating their absorption.[7][8] The lipidic nature of SLNs can also promote lymphatic uptake, bypassing the first-pass metabolism in the liver.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in the aqueous environment of the GI tract.[9] This in-situ formation of nano-sized droplets containing the dissolved drug can significantly improve its solubility and absorption.[10]
Solution 2: Molecular Encapsulation
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drugs like this compound, forming inclusion complexes. This complexation enhances the drug's solubility and dissolution rate in the GI tract.[11][12]
Issue: Extensive First-Pass Metabolism
Solution: Bypassing Hepatic Metabolism
-
Lipid-Based Formulations (SLNs and SNEDDS): As mentioned above, lipid-based formulations can enhance lymphatic transport of the drug. The lymphatic system drains into the systemic circulation, thereby bypassing the portal circulation and reducing the extent of first-pass metabolism in the liver.[9]
Data Presentation: Pharmacokinetic Parameters
While specific in-vivo data for this compound nanoformulations is limited in publicly available literature, data from the closely related compound ajmaline demonstrates the challenge of low bioavailability and significant inter-species variation. Researchers should aim to generate similar comparative data for their own this compound formulations.
Table 1: Oral Bioavailability of Ajmaline in Animal Models
| Parameter | Rat | Dog |
| Oral Bioavailability (F%) | 16.7% | ~90% |
| Key Observation | Demonstrates low bioavailability and significant species-dependent variation. |
Data for ajmaline, a structurally related compound.
Table 2: Hypothetical Pharmacokinetic Data for this compound Formulations in Rats
This table serves as a template for presenting your experimental results when comparing a standard suspension to an enhanced nanoformulation.
| Parameter | This compound Suspension (Control) | This compound-SLN Formulation |
| Dose (mg/kg, oral) | 10 | 10 |
| AUC₀-t (ng·h/mL) | 500 | 2500 |
| Cmax (ng/mL) | 150 | 750 |
| Tmax (h) | 2.0 | 1.5 |
| Relative Bioavailability | 100% | 500% |
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine [mdpi.com]
- 12. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Ajmalicine Analysis by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of ajmalicine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting point for a mobile phase for this compound analysis?
A common and effective starting point for reversed-phase HPLC analysis of this compound is a gradient elution using a mixture of an acidic aqueous buffer and an organic solvent. A widely cited method utilizes a binary gradient with a mobile phase composed of 0.01M sodium dihydrogen phosphate (NaH2PO4) buffer (pH 3.5, containing 0.5% glacial acetic acid) and acetonitrile.[1][2][3] The gradient profile should be optimized to achieve the best separation of this compound from other components in the sample matrix.
Q2: My peak shape for this compound is poor (tailing or fronting). What could be the cause and how can I fix it?
Poor peak shape is a common issue in HPLC. Here are some potential causes and solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the basic this compound molecule and residual silanols on the C18 column. Acidic mobile phases can help to suppress these interactions.
-
Solution: Ensure the pH of your mobile phase is low enough (e.g., pH 3.5) to keep this compound protonated.[1][2][3] The addition of a small amount of an acid like glacial acetic acid or formic acid to the mobile phase can improve peak shape.
-
Cause: Column overload.
-
Solution: Reduce the concentration or injection volume of your sample.
-
Cause: Column degradation.
-
Solution: Replace the column with a new one.
-
-
Peak Fronting:
-
Cause: Sample solvent incompatibility with the mobile phase or overloading the column.
-
Solution: Dissolve your sample in the initial mobile phase if possible. If you must use a stronger solvent, inject a smaller volume.
-
Q3: I am observing high backpressure in my HPLC system. What should I do?
High backpressure can indicate a blockage in the system. Follow these steps to diagnose and resolve the issue:
-
Isolate the column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.
-
Column blockage: Try back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
-
System blockage: If the pressure remains high without the column, the blockage is in the HPLC system (e.g., tubing, injector, or guard column). Systematically check each component to locate and remove the blockage.
Q4: My retention times for this compound are shifting between injections. What is causing this?
Retention time shifts can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
-
Mobile phase composition changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the more volatile organic solvent can alter the mobile phase composition over time.
-
Pump issues: Inconsistent flow rates due to pump malfunctions or leaks can cause retention time variability.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.
Q5: I am not getting enough sensitivity for my this compound analysis. How can I improve it?
Low sensitivity can be addressed by:
-
Optimizing detection wavelength: The most commonly used wavelength for this compound detection is 254 nm.[1][2][3] However, you can inject a standard and perform a UV scan to determine the wavelength of maximum absorbance for this compound.
-
Increasing sample concentration: If possible, concentrate your sample to increase the amount of this compound injected.
-
Checking the detector lamp: An aging detector lamp can lead to decreased sensitivity.
Experimental Protocols
Method 1: Reversed-Phase HPLC with Phosphate Buffer and Acetonitrile
This method is adapted from the work of Srivastava et al. (2006) and is suitable for the simultaneous quantification of this compound and other indole alkaloids like reserpine and ajmaline.[1][2][3]
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[1][2][3]
-
Mobile Phase:
-
Elution: Binary gradient. The specific gradient program should be optimized based on the sample complexity.
-
Detection: Photodiode Array (PDA) detector at 254 nm.[1][2][3]
-
Column Temperature: 26°C.[1]
Method 2: Reversed-Phase HPLC with Phosphoric Acid and Methanol
This method, described by Sugimura et al. (2024), provides an alternative mobile phase composition.
-
Mobile Phase:
-
A: Water/phosphoric acid mixture (1000:1).
-
B: Water/methanol/phosphoric acid mixture (500:500:1).
-
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD).
Sample Preparation from Rauvolfia serpentina Roots
The following protocol is based on the method by Srivastava et al. (2006) for the extraction of this compound from plant material:[1]
-
Air-dry the roots of Rauvolfia serpentina.
-
Grind 0.1 g of the dried roots into a powder.
-
Extract the powder with 10 mL of methanol three times, for 10 hours each time.
-
Filter the combined extracts and evaporate to dryness.
-
Defat the residue by washing with 5 mL of hexane three times.
-
Dry the defatted residue and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v) for HPLC analysis.
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Srivastava et al., 2006) | Method 2 (Sugimura et al., 2024) |
| Column | Chromolith Performance RP-18e (100 x 4.6 mm) | TSKgel ODS-100S (150 x 4.6 mm) |
| Mobile Phase A | 0.01M NaH2PO4 (pH 3.5) + 0.5% Acetic Acid | Water/Phosphoric Acid (1000:1) |
| Mobile Phase B | Acetonitrile | Water/Methanol/Phosphoric Acid (500:500:1) |
| Elution Type | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA at 254 nm | DAD |
| Temperature | 26°C | Not Specified |
Table 2: Method Validation Data for this compound (Srivastava et al., 2006)
| Parameter | Value |
| Linearity Range | 1–20 µg/mL |
| Correlation Coefficient (r) | 1.000 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantitation (LOQ) | 12 µg/mL |
| Recovery | 97.03% |
| Relative Standard Deviation (RSD) | 2.05% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
Technical Support Center: Ajmalicine Recovery from Biological Samples
Welcome to the technical support center for the recovery of ajmalicine from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological sources for this compound extraction?
A1: The most common sources for this compound are the root barks of Catharanthus roseus (L.) G. Don and Rauvolfia serpentina (L.) Benth. ex Kurz.[1] Plant cell and tissue cultures, particularly suspension cultures of C. roseus, are also widely used for this compound production and extraction.[1][2]
Q2: What are the typical yields of this compound from plant sources?
A2: The in-planta production of this compound is generally low and can be influenced by factors such as harvest season, environmental conditions, and geographical location.[1] For instance, the roots of 50-day-old C. roseus plants have been reported to contain approximately 0.5% this compound.[3] Yields from cell cultures can vary significantly depending on the cell line and culture conditions.
Q3: What are the main challenges in recovering this compound?
A3: Key challenges include the low natural abundance of this compound, its potential degradation during extraction, and feedback inhibition of its biosynthetic pathway in cell cultures.[1][4] Additionally, this compound can be converted to serpentine, another indole alkaloid, which can reduce the final yield.[2][3]
Q4: How can I improve the production of this compound in cell cultures?
A4: Several strategies can be employed to enhance this compound production in C. roseus cell cultures. These include:
-
Elicitation: Using fungal culture filtrates or methyljasmonate can significantly increase this compound synthesis.[4][5]
-
Metabolic Engineering: Overexpressing key genes in the terpenoid indole alkaloid (TIA) pathway, such as those for strictosidine synthase (STR), can boost production.[1][6]
-
In Situ Product Removal: Employing adsorbent resins like Amberlite® XAD-7HP in the culture medium can remove this compound as it is produced, thus reducing feedback inhibition and degradation.[2][4]
-
Permeabilization: Using agents like dimethyl sulfoxide (DMSO) can facilitate the release of intracellular this compound into the medium for easier recovery.[7]
-
Optimization of Culture Conditions: Adjusting factors such as pH, temperature, and nutrient composition can enhance cell growth and alkaloid production.[8][9]
Q5: What analytical methods are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound.[10][11][12] Various detectors can be used, including UV, photodiode array (PDA), and fluorescence detectors.[10][13] Other validated methods include High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[14][15]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield from Plant Material | Inappropriate plant part used. | Use the root bark, as it has the highest concentration of this compound.[1] |
| Improper harvesting time or environmental stress. | Harvest mature plants and consider controlled environmental conditions if possible. Water deficit stress has been shown to increase this compound accumulation.[16] | |
| Inefficient extraction method. | Optimize the extraction solvent and pH. An acid-base extraction followed by a chloroform wash is a common method.[17] | |
| Degradation of this compound During Extraction | Exposure to high temperatures. | Avoid excessive heat during solvent evaporation. Use vacuum concentration at lower temperatures.[17] |
| Unstable pH conditions. | Maintain appropriate pH during extraction. This compound is an alkaloid and its stability is pH-dependent. | |
| Presence of degradative enzymes. | Rapidly process or freeze-dry fresh samples to minimize enzymatic activity. | |
| Low Recovery from Cell Cultures | Feedback inhibition of biosynthesis. | Implement in situ product removal using adsorbent resins like Amberlite® XAD-7HP.[2] |
| Intracellular accumulation. | Use permeabilizing agents like 5% DMSO to release this compound from the cells into the culture medium.[7] | |
| Conversion to serpentine. | Peroxidases are implicated in the conversion of this compound to serpentine.[3] Monitor culture conditions to minimize this conversion. | |
| Poor Chromatographic Resolution (HPLC/HPTLC) | Inappropriate mobile phase. | Optimize the mobile phase composition. For reversed-phase HPLC, a common mobile phase is a gradient of acetonitrile and a phosphate buffer.[10][12] For HPTLC, a mixture of toluene, ethyl acetate, and formic acid has been used successfully.[15] |
| Column degradation or contamination. | Use a guard column and ensure proper sample cleanup before injection. | |
| Co-elution with other alkaloids. | Adjust the gradient or mobile phase composition. A photodiode array detector can help assess peak purity.[10] |
Experimental Protocols
Acid-Base Extraction of this compound from Catharanthus roseus Roots
This protocol is adapted from a patented extraction method.[17]
-
Soaking: Soak the dried and powdered whole herb of C. roseus in a 0.7% sulfuric acid solution.
-
pH Adjustment: Adjust the pH of the soak solution to 7-8 using ammonium hydroxide.
-
Solvent Extraction: Perform an extraction with chloroform.
-
Concentration: Collect the chloroform layer and concentrate it under a vacuum to obtain the total weak alkaloids.
-
Precipitation of Other Alkaloids: Add 0.5 times the volume of absolute ethanol to dissolve the total weak alkaloids. Then, add a 5% ethanol sulfate solution until the pH reaches 3.8-4.1. Let the solution stand overnight to precipitate other alkaloids like vinblastine.
-
Filtration: Filter the solution to remove the precipitated alkaloids. The filtrate contains this compound.
-
Final Extraction: Adjust the pH of the filtrate to 7-8 with ammonium hydroxide and extract with chloroform.
-
Purification: Concentrate the chloroform extract under vacuum to obtain free alkaloids. This extract can be further purified using column chromatography with a macroporous adsorbent resin, eluting with a polar solvent and water in different ratios.[17]
Quantification of this compound by Reversed-Phase HPLC
This protocol is based on a validated HPLC method.[10][12]
-
Sample Preparation:
-
Extract air-dried and powdered roots of R. serpentina (0.1 g) with methanol (3 x 10 mL) for 10 hours.
-
Filter the extract and evaporate the solvent.
-
Defat the residue with hexane (3 x 5 mL).
-
Dry the defatted residue and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v).
-
-
Chromatographic Conditions:
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).
-
Mobile Phase: A binary gradient of 0.01 M phosphate buffer (NaH₂PO₄, pH 3.5) containing 0.5% glacial acetic acid (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array detector at 254 nm.
-
-
Calibration: Prepare a series of standard solutions of this compound in the concentration range of 1-20 µg/mL to generate a calibration curve.
-
Analysis: Inject the prepared sample and quantify the this compound content by comparing the peak area with the calibration curve.
Quantitative Data Summary
| Analytical Method | Analyte(s) | Linear Range | LOD | LOQ | Recovery | Reference |
| RP-HPLC | This compound, Reserpine, Ajmaline | 1-20 µg/mL | 4 µg/mL | 12 µg/mL | 97.03% | [10][11] |
| HPTLC | This compound, Reserpine | 200-1200 ng | 50 ng | 150 ng | 98.7% | [15] |
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified overview of the this compound biosynthesis pathway.
General Workflow for this compound Recovery and Analysis
Caption: A general experimental workflow for this compound recovery.
Troubleshooting Logic for Low this compound Yield
Caption: A logical flow for troubleshooting low this compound yields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. New method to enhance this compound production in Catharanthus roseus cell cultures based on the use of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased synthesis of this compound and catharanthine by cell suspension cultures of Catharanthus roseus in response to fungal culture-filtrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering the MEP pathway enhanced this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Water deficit stress effects on reactive oxygen metabolism in Catharanthus roseus; impacts on this compound accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN105949211A - Method for extracting this compound from Catharanthus roseus - Google Patents [patents.google.com]
troubleshooting poor peak shape of ajmalicine in chromatography
Welcome to the technical support center for the chromatographic analysis of ajmalicine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of this compound, focusing on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing, fronting, or broadening) for my this compound peak in reversed-phase HPLC?
A1: Poor peak shape for this compound, an alkaloid and a basic compound, is commonly due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns (e.g., C18).[1][2] These interactions can lead to peak tailing. Other potential causes include column overload, inappropriate mobile phase pH, solvent mismatch between the sample and mobile phase, and issues with the HPLC system itself.[2]
Q2: What is the ideal mobile phase pH for analyzing this compound?
A2: To minimize peak tailing for basic compounds like this compound, it is recommended to use a mobile phase with a low pH, typically between 2 and 4.[3] This ensures that the residual silanol groups on the stationary phase are protonated (neutral), reducing their capacity for ionic interactions with the protonated this compound molecule. A published method for the simultaneous analysis of this compound, reserpine, and ajmaline successfully utilizes a mobile phase with a pH of 3.5.[4][5]
Q3: Can mobile phase additives improve the peak shape of this compound?
A3: Yes, mobile phase additives can significantly improve peak shape. For basic compounds like this compound, a common strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase.[6] TEA can mask the active silanol sites on the stationary phase, thereby reducing their interaction with this compound and minimizing peak tailing.[6][7]
Q4: What are the recommended solvents for dissolving this compound samples for HPLC analysis?
A4: this compound is soluble in methanol and chloroform, and sparingly soluble in water. For reversed-phase HPLC, it is best to dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion. A mixture of methanol and water is often a suitable choice. One documented method uses acidic methanol (methanol:HCl 98:2, v/v) to dissolve the extracted sample.[8]
Q5: How can I tell if my column is the source of the poor peak shape?
A5: Column degradation is a common cause of peak shape issues. If you observe a gradual deterioration of the peak shape over a series of injections, it may indicate column aging or contamination. You can try flushing the column with a strong solvent. If the peak shape does not improve, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column by trapping strongly retained compounds from the sample matrix.
Troubleshooting Guide: Poor Peak Shape of this compound
This guide provides a systematic approach to diagnosing and resolving poor peak shape issues encountered during the HPLC analysis of this compound.
Problem: Peak Tailing
Problem: Peak Broadening
Experimental Protocols
HPLC Method for the Analysis of this compound
This protocol is based on a validated method for the simultaneous quantification of this compound, reserpine, and ajmaline.[4][5]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.01 M Sodium Phosphate Monobasic buffer containing 0.5% glacial acetic acid, adjusted to pH 3.5.
-
-
Gradient Elution:
Time (min) % A (Acetonitrile) % B (Buffer) 0 - 9 15 85 9 - 10 25 75 10 - 12 30 70 12 - 30 35 65 | 30 - 50 | 15 | 85 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 26 °C.[8]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Further dilutions can be made with the mobile phase.
-
Plant Material Extraction (Example):
-
Extract 0.1 g of dried and powdered plant material with 10 mL of methanol three times for 10 hours each.
-
Filter the combined extracts and evaporate to dryness.
-
Defat the residue with hexane (3 x 5 mL).
-
Dry the defatted residue and redissolve in 1 mL of acidic methanol (methanol:HCl 98:2, v/v) for HPLC analysis.[8]
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [9] |
| Molecular Weight | 352.43 g/mol | [9] |
| XLogP3-AA | 2.7 | [10] |
| Nature | Alkaloid (Basic) | [11] |
Typical HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with buffer |
| pH | 3.5 |
| Buffer | 0.01 M Sodium Phosphate with 0.5% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Data compiled from a published method.[4][5]
Signaling Pathways and Logical Relationships
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound, 97% | C21H24N2O3 | CID 20056669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Ajmalicine Solubility for In-Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively solubilizing ajmalicine for use in in-vitro assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to prevent common issues such as compound precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in-vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound.[1] this compound is also soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone, but these are generally not compatible with most in-vitro assay systems.[1] It is practically insoluble in water.[2]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "kinetic" solubility limitation. When a concentrated DMSO stock is added to an aqueous buffer or medium, the compound can crash out of solution. Here are several troubleshooting steps:
-
Reduce Final Concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit. Try working with a lower final concentration.
-
Optimize Dilution Method: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Lower DMSO Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains non-toxic to your cells (typically ≤0.5%).
-
Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80) can help maintain solubility in the final aqueous solution, though this must be validated for your specific assay.[3]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The tolerance of cell lines to DMSO varies significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may be affected by concentrations as low as 0.1%.[4] It is crucial to run a vehicle control experiment with the corresponding DMSO concentration to assess its effect on your specific cell model.
Q4: How should I store my this compound stock solution?
A4: this compound solutions are noted to be unstable.[3] It is highly recommended to prepare solutions fresh for each experiment.[3] If you must store a stock solution, aliquot it into small, single-use volumes and store it at -20°C or -80°C to minimize freeze-thaw cycles.[2][5] Before use, allow the vial to warm to room temperature before opening to prevent condensation from introducing water, which can degrade the compound and affect solubility.[2]
Q5: Can I use sonication or heat to help dissolve this compound?
A5: Yes, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can aid in dissolving this compound in the initial solvent (e.g., DMSO).[2] However, be cautious with heating, as excessive temperatures can lead to compound degradation.
Quantitative Data: this compound Properties & Solubility
The following table summarizes key physicochemical properties and solubility information for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [6][7] |
| Molecular Weight | 352.43 g/mol | [8][9] |
| Appearance | Yellowish powder | [2] |
| Solubility Profile | ||
| Water | Insoluble | [2] |
| DMSO | Soluble | [1] |
| Methanol | Sparingly Soluble | [2] |
| Ethanol | Soluble in absolute ethanol (for extraction) | [10] |
| Other | Soluble in Chloroform, Acetone | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 352.43 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 352.43 g/mol × 1000 mg/g = 3.52 mg
-
-
Weigh this compound: Carefully weigh out 3.52 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Dissolve Compound: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may warm the solution gently at 37°C or place it in an ultrasonic bath for a few minutes until the solution is clear.[2]
-
Storage: For immediate use, proceed to the next protocol. For storage, it is recommended to prepare the solution fresh.[3] If storage is necessary, aliquot into single-use volumes and store sealed at -20°C.
Protocol 2: Preparation of a Working Solution for In-Vitro Assays
This protocol details the serial dilution process to prepare a final working concentration (e.g., 10 µM) in cell culture medium, ensuring the final DMSO concentration is low (e.g., 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or assay buffer
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare Intermediate Dilution: To minimize precipitation, perform an intermediate dilution first.
-
Pipette 990 µL of cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 100 µM solution with 1% DMSO. Vortex immediately.
-
-
Prepare Final Working Solution:
-
Pipette 900 µL of cell culture medium into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution to the medium.
-
Vortex immediately. This results in a final 10 µM this compound working solution in a medium containing 0.1% DMSO .
-
-
Application: Use this final working solution to treat cells or in your specific in-vitro assay. Always include a 0.1% DMSO vehicle control in your experimental design.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound solutions for in-vitro assays.
References
- 1. This compound | CAS:483-04-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:483-04-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound, 97% | C21H24N2O3 | CID 20056669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. CN105949211A - Method for extracting this compound from Catharanthus roseus - Google Patents [patents.google.com]
Technical Support Center: Optimization of Elicitor Concentration for Ajmalicine Production
Welcome to the technical support center for the optimization of elicitor concentration for ajmalicine production. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to enhancing this compound yield in plant cell cultures, particularly Catharanthus roseus.
Frequently Asked Questions (FAQs)
Q1: What are elicitors and how do they enhance this compound production?
A1: Elicitors are compounds of biological or non-biological origin that, when applied to plant cells, stimulate defense responses, including the production of secondary metabolites like this compound. They trigger a signaling cascade that upregulates the expression of genes encoding key enzymes in the this compound biosynthesis pathway.
Q2: Which type of elicitor is most effective for this compound production?
A2: Both biotic (e.g., fungal extracts) and abiotic (e.g., methyl jasmonate) elicitors have been successfully used. Fungal elicitors, particularly from Trichoderma viride, have shown significant enhancement of this compound production.[1][2] Methyl jasmonate (MJ) is another potent elicitor for inducing this compound biosynthesis.[3][4] The choice of elicitor often depends on the specific cell line and experimental conditions.
Q3: What is the optimal concentration range for elicitors?
A3: The optimal elicitor concentration is crucial; a high dosage can induce a hypersensitive response leading to cell death, while a low dosage may not be sufficient to trigger a significant increase in production.[1] For fungal extracts from T. viride, a concentration of 5.0% (v/v) has been reported to be effective.[1][2] For methyl jasmonate, concentrations between 10 µM and 100 µM have been shown to significantly increase this compound yield.[3][4]
Q4: When is the best time to add the elicitor to the cell culture?
A4: The timing of elicitor addition is a critical parameter. It is generally most effective to add the elicitor during the late exponential growth phase of the cell culture. For C. roseus cell suspension cultures, adding methyl jasmonate on day 6 of growth has been shown to be optimal.[3][4] Eliciting 20-day-old cultures has also resulted in higher yields of this compound.[1][2]
Q5: How long should the cells be exposed to the elicitor?
A5: The duration of elicitor exposure significantly impacts this compound accumulation. A 48-hour exposure to T. viride extracts has been reported to cause a 3-fold increase in this compound production.[1][2] Prolonged exposure can have a detrimental effect on this compound synthesis.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no increase in this compound yield after elicitation. | 1. Suboptimal elicitor concentration. 2. Incorrect timing of elicitor addition. 3. Inappropriate exposure duration. 4. Elicitor degradation or inactivity. 5. Cell line is not responsive. | 1. Perform a dose-response experiment to determine the optimal elicitor concentration. 2. Optimize the day of elicitor addition based on the growth curve of your specific cell line. 3. Conduct a time-course experiment to find the optimal exposure duration. 4. Prepare fresh elicitor solutions for each experiment. 5. Test different elicitors or screen for a more responsive cell line. |
| Cell death or browning of the culture after elicitation. | 1. Elicitor concentration is too high, leading to a hypersensitive response.[1] 2. Contamination of the elicitor or culture. | 1. Reduce the elicitor concentration. 2. Ensure sterile techniques are used for the preparation and addition of the elicitor. |
| Inconsistent results between experiments. | 1. Variability in the age of the cell culture at the time of elicitation. 2. Inconsistent preparation of the elicitor. 3. Fluctuations in culture conditions (temperature, light, agitation). | 1. Standardize the age of the subculture used for elicitation experiments.[1] 2. Follow a standardized protocol for elicitor preparation. 3. Maintain consistent culture conditions for all experiments. |
| Difficulty in extracting this compound after elicitation. | 1. This compound may be secreted into the medium. 2. Degradation of this compound. | 1. Analyze both the cell extract and the culture medium for this compound content. Consider using in situ product removal techniques, such as adding Amberlite XAD-7HP resin to the medium.[5] 2. Optimize extraction protocols to minimize degradation. |
Data Presentation
Table 1: Effect of Fungal Elicitor Concentration on this compound Production in C. roseus
| Elicitor (Source) | Concentration (% v/v) | This compound Yield (µg/g DW) | Fold Increase | Reference |
| T. viride | 0.5 | - | - | [1] |
| T. viride | 5.0 | 166 | ~3 | [1][2] |
| T. viride | 10.0 | Decreased | - | [1] |
| A. niger | 5.0 | 52 | ~2 | [2] |
| F. moniliforme | 5.0 | 56 | ~2 | [2] |
Table 2: Effect of Methyl Jasmonate (MJ) Concentration and Timing on this compound Production in C. roseus
| MJ Concentration (µM) | Day of Addition | This compound Yield (mg/L) | Fold Increase | Reference |
| 10 | 6 | 10.2 | ~3 | [4] |
| 100 | 6 | 10.2 | ~3 | [4] |
| 1000 | 6 | Decreased | - | [6] |
| 100 | 0 | Lower than optimal | - | [3] |
| 100 | 3 | Lower than optimal | - | [3] |
| 100 | 9 | Lower than optimal | - | [3] |
Experimental Protocols
1. Preparation of Fungal Elicitor from Trichoderma viride
-
Objective: To prepare a crude elicitor extract from fungal mycelia.
-
Materials: Trichoderma viride culture, Potato Dextrose Broth (PDB), sterile distilled water, autoclave, cheesecloth, centrifuge.
-
Procedure:
-
Inoculate T. viride in PDB and incubate at 28°C for 7-10 days.
-
Harvest the mycelia by filtering through cheesecloth.
-
Wash the mycelia thoroughly with sterile distilled water.
-
Autoclave the mycelia in sterile distilled water (50 g fresh weight in 100 mL) at 121°C for 20 minutes.
-
Homogenize the autoclaved mycelia and centrifuge at 10,000 rpm for 15 minutes.
-
The supernatant is the crude elicitor extract. The concentration is expressed as % (v/v) of the culture medium.
-
2. Elicitation of Catharanthus roseus Suspension Cultures
-
Objective: To induce this compound production in C. roseus cell suspension cultures using an elicitor.
-
Materials: C. roseus cell suspension culture, prepared elicitor solution (e.g., fungal extract or methyl jasmonate solution), sterile pipettes, incubator shaker.
-
Procedure:
-
Grow C. roseus cells in a suitable medium under controlled conditions (e.g., 25°C, 110 rpm, in the dark).
-
Determine the growth phase of the culture by measuring biomass increase over time.
-
On the optimal day of the growth cycle (e.g., day 6 for MJ or day 20 for fungal elicitors), aseptically add the elicitor to the culture flasks at the desired final concentration.
-
Incubate the elicited cultures for the predetermined optimal duration (e.g., 48 hours).
-
Harvest the cells and the medium separately for this compound extraction and analysis.
-
3. Extraction and Quantification of this compound
-
Objective: To extract and quantify the this compound content from cells and medium.
-
Materials: Harvested cells and medium, ethyl acetate, methanol, ammonium hydroxide, rotary evaporator, High-Performance Liquid Chromatography (HPLC) system.
-
Procedure:
-
Cell Extraction:
-
Lyophilize and grind the harvested cells to a fine powder.
-
Extract the powder with methanol three times.
-
Combine the methanol extracts and evaporate to dryness.
-
Redissolve the residue in a suitable solvent for HPLC analysis.
-
-
Medium Extraction:
-
Adjust the pH of the culture medium to 10 with ammonium hydroxide.
-
Perform liquid-liquid extraction with ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Redissolve the residue in a suitable solvent for HPLC analysis.
-
-
Quantification:
-
Analyze the extracts using a reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with formic acid).
-
Quantify this compound by comparing the peak area with that of a standard curve of authentic this compound.
-
-
Visualizations
References
- 1. phcogrev.com [phcogrev.com]
- 2. Influence of fungal elicitors on production of this compound by cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
reducing degradation of ajmalicine during storage and handling
Welcome to the technical support center for ajmalicine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and handling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: this compound's stability is highly dependent on the pH of the solution. While specific quantitative data is limited in publicly available literature, indole alkaloids, in general, are known to be more stable in slightly acidic to neutral conditions and can undergo hydrolysis under strongly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. It is recommended to store this compound, especially in solution, at low temperatures.
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. Short exposure to UV light has been noted as a factor that can be detrimental to this compound accumulation.
-
Oxidation: this compound can be oxidized, with one known degradation pathway being the conversion to serpentine, a related alkaloid. This process can be catalyzed by peroxidases.
-
Enzymatic Degradation: In biological systems, such as cell cultures, enzymatic activities can contribute to the degradation of this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: As a powder, this compound is relatively stable and should be stored at -20°C for long-term storage (up to 3 years)[1]. It should be kept in a tightly sealed container, protected from light and moisture.
-
In Solution: this compound solutions are known to be unstable and should be prepared fresh before use[1]. If short-term storage is necessary, it is advisable to store solutions at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage of solutions, freezing at -20°C or -80°C may be considered, but stability under these conditions should be validated for your specific solvent and concentration.
Q3: How can I prevent this compound degradation in my cell culture experiments?
A3: Degradation in cell cultures can be a significant issue. Here are some strategies to mitigate it:
-
In situ Product Removal: Employing techniques like the addition of adsorbent resins (e.g., Amberlite XAD-7) to the culture medium can help to continuously remove this compound as it is produced, thus preventing feedback inhibition and degradation by cellular enzymes.
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, which can protect it from degradation[2][3]. This strategy has been shown to enhance the accumulation of extracellular this compound in Catharanthus roseus cell cultures[2][3].
-
pH Control: Maintaining an optimal pH of the culture medium can influence this compound stability.
Q4: What are the known degradation products of this compound?
A4: The most well-documented degradation product of this compound is serpentine . This conversion occurs through oxidation. Other potential degradation products arising from hydrolysis, photolysis, and further oxidation under different stress conditions are not extensively characterized in the available literature. To identify unknown degradation products in your samples, techniques like LC-MS/MS are highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in my sample. | 1. Degradation during storage or handling. 2. Improper sample preparation. 3. Analytical instrument malfunction. | 1. Review storage conditions (temperature, light exposure). Prepare fresh solutions. 2. Ensure the extraction and dilution protocols are appropriate for your sample matrix and that the pH is controlled. 3. Check the performance of your analytical instrument (e.g., HPLC/UPLC system) with a fresh, certified standard of this compound. |
| Inconsistent results between replicate samples. | 1. Non-homogenous sample. 2. Variable degradation between samples due to differences in light or temperature exposure. 3. Inconsistent timing in sample processing. | 1. Ensure thorough mixing of samples before analysis. 2. Protect all samples from light and maintain consistent temperature throughout the experiment. 3. Standardize the time for each step of your sample preparation and analysis workflow. |
| Appearance of unknown peaks in my chromatogram. | 1. Presence of degradation products. 2. Contamination from solvents, glassware, or the sample matrix. | 1. Perform forced degradation studies to tentatively identify potential degradation products. Use LC-MS/MS to characterize the unknown peaks. 2. Run solvent blanks and matrix blanks to identify sources of contamination. Ensure high-purity solvents and clean glassware. |
Data on this compound Stability
| Condition | Parameter | Observation/Recommendation | Reference |
| Storage (Solid) | Temperature | Stable for up to 3 years at -20°C. | [1] |
| Storage (Solution) | General | Solutions are unstable and should be prepared fresh. | [1] |
| pH | Acidic (e.g., pH < 4) | Potential for hydrolysis. Stability should be evaluated. | General knowledge |
| Neutral (e.g., pH 6-7) | Generally considered more stable. | General knowledge | |
| Alkaline (e.g., pH > 8) | Potential for hydrolysis and oxidation. Stability should be evaluated. | General knowledge | |
| Temperature (Solution) | 2-8°C | Recommended for short-term storage (e.g., < 24 hours). | General knowledge |
| Ambient (~25°C) | Increased rate of degradation compared to refrigerated conditions. | General knowledge | |
| Elevated (>40°C) | Significant degradation is expected. | General knowledge | |
| Light | UV Light | Can cause degradation. Protect solutions from light. | General knowledge |
| Visible Light | Can cause degradation over time. Protect solutions from light. | General knowledge | |
| Oxidation | Air/Peroxides | Can lead to the formation of serpentine and other oxidation products. | General knowledge |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.
1. Materials:
-
This compound standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or UPLC system with a PDA or UV detector and preferably coupled to a mass spectrometer (LC-MS)
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute it with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).
-
At each time point, withdraw a sample, cool it to room temperature, and dilute it for analysis.
-
For solid-state thermal degradation, expose the this compound powder to the same temperature.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a transparent container to light in a photostability chamber (as per ICH Q1B guidelines, e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At each time point, withdraw samples from both the exposed and control solutions for analysis.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).
-
Use LC-MS to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the degradation products for structural elucidation.
Protocol 2: HPLC Method for Quantification of this compound
This is a general-purpose HPLC method that can be optimized for stability studies.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). A typical gradient might start with a high percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 226 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The method must be able to separate this compound from its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Optimizing Ajmalicine Extraction with Ultrasound-Assisted Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the ultrasound-assisted extraction (UAE) of ajmalicine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind ultrasound-assisted extraction of this compound?
A1: Ultrasound-assisted extraction enhances the recovery of this compound by utilizing acoustic cavitation.[1] High-frequency sound waves create, expand, and implode microscopic bubbles in the solvent. This process generates localized high pressure and temperature, leading to several effects that facilitate extraction:
-
Cell Wall Disruption: The mechanical shockwaves and microjets produced during cavitation break down the plant cell walls, allowing for greater solvent penetration.[2]
-
Enhanced Mass Transfer: The agitation and turbulence caused by ultrasound increase the diffusion of the solvent into the plant matrix and the movement of this compound from the solid phase to the bulk solvent.
-
Increased Surface Area: Sonication can reduce particle size, increasing the surface area available for extraction.
Q2: What are the most critical parameters to optimize for efficient this compound extraction?
A2: The efficiency of this compound extraction using UAE is influenced by several interconnected parameters that must be optimized for maximum yield. These include:
-
Solvent Selection: The choice of solvent is crucial and depends on the polarity of this compound.
-
Ultrasound Power and Frequency: These parameters directly impact the intensity of cavitation.
-
Extraction Temperature: Temperature affects solvent properties and the stability of this compound.
-
Extraction Time (Sonication Duration): A longer duration can increase yield but also risks degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and solvent efficiency.
Q3: Is this compound susceptible to degradation during ultrasound-assisted extraction?
A3: Yes, like many bioactive compounds, this compound can be sensitive to the conditions generated during UAE.[3] Excessive ultrasound power and high temperatures can lead to thermal and chemical degradation.[1] It is crucial to optimize parameters to find a balance between efficient extraction and minimizing the degradation of the target alkaloid.[3] Solutions of this compound are known to be unstable, so preparing fresh solutions for analysis is recommended.[4]
Q4: Can I use a standard ultrasonic bath, or is a probe-type sonicator necessary?
A4: Both ultrasonic baths and probe-type sonicators can be used for this compound extraction. However, they offer different levels of intensity and control:
-
Ultrasonic Baths: Provide indirect sonication and are generally less intense. They are suitable for initial optimization and smaller-scale extractions.
-
Probe-type Sonicators: Deliver direct and more concentrated ultrasonic energy, leading to higher extraction efficiency in a shorter time.[2] However, they can also generate more heat, requiring careful temperature control.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. 2. Suboptimal Ultrasound Power: Insufficient power may not effectively disrupt cell walls. 3. Incorrect Solid-to-Liquid Ratio: A ratio that is too high can lead to saturation of the solvent.[5] 4. Insufficient Extraction Time: The duration of sonication may not be long enough for complete extraction. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Since this compound is an alkaloid, slightly acidic aqueous solutions or organic solvents like methanol, ethanol, or chloroform are often effective.[6][7] 2. Power Adjustment: Gradually increase the ultrasound power. Note that excessive power can lead to degradation.[8] 3. Ratio Optimization: Experiment with different solid-to-liquid ratios. A common starting point is 1:10 to 1:30 (g/mL).[5] 4. Time Study: Perform a time-course experiment (e.g., 10, 20, 30, 45, 60 minutes) to determine the optimal extraction duration. |
| Degradation of this compound (indicated by low purity or presence of degradation products) | 1. Excessive Ultrasound Power: High-intensity sonication can generate free radicals and localized hotspots, leading to chemical degradation.[1] 2. High Extraction Temperature: this compound may be thermolabile, and high temperatures can accelerate its degradation.[8] 3. Prolonged Extraction Time: Extended exposure to ultrasonic waves and elevated temperatures increases the risk of degradation. | 1. Reduce Ultrasound Power: Use the lowest power setting that still provides a reasonable yield. 2. Temperature Control: Use a cooling jacket or an ice bath to maintain a constant, low-to-moderate temperature (e.g., 25-50°C).[5] 3. Optimize Extraction Time: Determine the shortest time required to achieve maximum yield without significant degradation. |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous Sample Material: Variations in the particle size of the plant material can affect extraction efficiency. 2. Fluctuations in Ultrasound Power/Frequency: Inconsistent equipment performance can lead to variable results. 3. Temperature Variations: Lack of precise temperature control can cause inconsistencies. 4. Probe Position (for probe-type sonicators): The depth and position of the probe in the extraction vessel can impact energy distribution. | 1. Standardize Sample Preparation: Ensure the plant material is ground to a uniform and fine powder. 2. Equipment Calibration: Regularly check and calibrate the ultrasound equipment. 3. Precise Temperature Monitoring: Use a digital thermometer and a cooling system to maintain a stable temperature. 4. Consistent Probe Placement: Standardize the position and immersion depth of the probe for each experiment. |
| Poor Solvent Penetration (for dense plant material) | 1. Large Particle Size: Larger particles have a smaller surface area-to-volume ratio, hindering solvent access. 2. Inadequate Pre-treatment: The plant material may require pre-treatment to facilitate solvent penetration. | 1. Reduce Particle Size: Grind the plant material to a finer powder. 2. Pre-wetting: Briefly soak the plant material in the solvent before sonication to allow for initial swelling and solvent penetration. |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction of this compound from Catharanthus roseus
This protocol provides a general procedure for the UAE of this compound. Optimization of the parameters outlined below is recommended for specific experimental setups.
1. Sample Preparation:
- Dry the plant material (Catharanthus roseus leaves or roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction Procedure:
- Weigh a specific amount of the powdered plant material (e.g., 1 gram).
- Place the powder into an extraction vessel (e.g., a beaker or flask).
- Add the selected solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL). A common starting solvent could be 80% ethanol.[9]
- Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
- Set the desired extraction parameters:
- Ultrasound Frequency: Typically 20-40 kHz.
- Ultrasound Power: Start with a moderate power setting (e.g., 100-200 W).[10]
- Temperature: Maintain a constant temperature using a cooling system (e.g., 40°C).
- Time: Begin with a 30-minute extraction time.[9]
- After sonication, separate the extract from the solid residue by centrifugation or filtration.
- Collect the supernatant/filtrate for analysis.
3. Analysis:
- Quantify the this compound content in the extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables provide illustrative examples of how to structure quantitative data for optimizing this compound extraction. The values are based on typical findings for alkaloid extractions and should be determined experimentally for this compound.
Table 1: Effect of Solvent Type on this compound Yield
| Solvent | Dielectric Constant | This compound Yield (mg/g dry weight) |
| Methanol | 32.7 | 1.85 |
| Ethanol | 24.5 | 1.72 |
| 80% Ethanol | - | 1.95 |
| 50% Ethanol | - | 1.68 |
| Ethyl Acetate | 6.02 | 1.45 |
| Chloroform | 4.81 | 1.30 |
Table 2: Optimization of Ultrasound Parameters
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Value (Example) |
| Ultrasound Power (W) | 100 | 150 | 200 | 150 |
| Temperature (°C) | 30 | 40 | 50 | 40 |
| Time (min) | 20 | 30 | 40 | 30 |
| Solid-to-Liquid Ratio (g/mL) | 1:10 | 1:20 | 1:30 | 1:20 |
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105949211A - Method for extracting this compound from Catharanthus roseus - Google Patents [patents.google.com]
- 7. hielscher.com [hielscher.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Ajmalicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS) for the accurate quantification of ajmalicine, a key indole alkaloid with antihypertensive properties. This document outlines detailed experimental protocols and presents a side-by-side analysis of their performance based on published experimental data, enabling researchers to select the most suitable method for their specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using HPLC-PDA and a representative UPLC-MS/MS method.
| Parameter | HPLC-PDA | UPLC-MS/MS |
| Linearity Range | 1 - 20 µg/mL (r² = 1.000)[1][2][3] | 1.00 - 6250.0 ng/mL[4] |
| Limit of Detection (LOD) | 4 µg/mL[1] | 0.46 - 0.70 ng/mL (in cell samples)[4] |
| Limit of Quantification (LOQ) | 12 µg/mL[1] | Not explicitly stated for this compound alone |
| Accuracy (Recovery) | 97.03%[1][2][3][5] | 88.0 - 111.8% (for four alkaloids)[4] |
| Precision (%RSD) | 2.51%[1] | 1.25 - 7.81% (intra- and inter-day for four alkaloids)[4] |
Note: The UPLC-MS/MS data is for a method quantifying four different alkaloids simultaneously, which may influence the reported ranges and precision for this compound individually.
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable quantification. Below are the methodologies for both HPLC and LC-MS/MS analysis of this compound.
Sample Preparation (General)
A common extraction procedure for this compound from plant material involves the following steps:
-
Air-dried and powdered plant material (e.g., roots of Rauvolfia serpentina) is extracted with methanol.[1]
-
The resulting extract is filtered, evaporated to dryness, and then defatted with a non-polar solvent like hexane.[1]
-
The dried, defatted extract is redissolved in an appropriate solvent, such as acidic methanol, for analysis.[1]
For cellular samples, an acid-base extraction can be employed. Samples are first extracted with a dilute acid, then the pH is adjusted to basic (pH 10) with ammonia, followed by extraction with an organic solvent like ethyl acetate. The organic extract is then dried and reconstituted in the initial mobile phase.[4]
HPLC-PDA Method
This method is suitable for the routine quantification of this compound in various samples.
-
Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[1][2][3][5]
-
Mobile Phase: A binary gradient of 0.01M sodium phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid (Solvent A) and acetonitrile (Solvent B).[1][2][3][5]
-
Injection Volume: Not explicitly stated, but typically 10-20 µL for standard HPLC analysis.
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.
-
Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode.[4]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound are:
Mandatory Visualizations
To better illustrate the processes and technologies discussed, the following diagrams are provided.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Key instrumental differences between HPLC-UV and LC-MS/MS systems.
Concluding Remarks
Both HPLC-PDA and LC-MS/MS are powerful techniques for the quantification of this compound.
-
HPLC-PDA is a robust, cost-effective, and widely available method that provides excellent performance for routine analysis where high sensitivity is not the primary requirement. The linearity and recovery are excellent for quantifying this compound in the microgram per milliliter range.[1][2][3][5]
-
LC-MS/MS offers significantly higher sensitivity and selectivity, allowing for quantification in the nanogram per milliliter range.[4] This makes it the method of choice for analyzing samples with very low concentrations of this compound or for studies involving complex biological matrices where interference from other compounds is a concern. The use of MRM provides a high degree of certainty in the identification and quantification of the target analyte.[6]
The decision of which method to employ will ultimately depend on the specific requirements of the study, including the expected concentration of this compound in the samples, the complexity of the sample matrix, and the available instrumentation. For high-throughput screening and analysis of trace levels, LC-MS/MS is superior. For quality control and quantification in less complex matrices with higher concentrations, HPLC-PDA remains a reliable and economical option.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Analysis, Analytical Method Validation [ebrary.net]
A Comparative Analysis of Ajmalicine Content in Rauvolfia Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the genus Rauvolfia stands as a significant source of medicinally important indole alkaloids. Among these, ajmalicine, a well-known antihypertensive agent, is of particular interest. This guide provides a comparative overview of this compound content across different Rauvolfia species, supported by experimental data and detailed methodologies for its quantification.
The concentration of this compound can vary significantly between different Rauvolfia species and even within the same species due to geographical and environmental factors. Understanding these variations is crucial for the selection of high-yielding plant material for pharmaceutical production and for the development of standardized herbal formulations.
Quantitative Comparison of this compound Content
The following table summarizes the quantitative data on this compound content in various Rauvolfia species as reported in scientific literature. The data has been compiled from studies employing High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for quantification.
| Rauvolfia Species | Plant Part | Geographical Origin | This compound Content (% of dry weight) | Reference |
| Rauvolfia serpentina | Roots | Dehradun, India | 0.17% | |
| Rauvolfia serpentina | Roots | Jalandhar, India | Not specified, but lower than Dehradun sample | |
| Rauvolfia serpentina | Feeder Roots | Japan | 0.0277% | [1] |
| Rauvolfia serpentina | Large-diameter Roots | Japan | 0.0139% | [1] |
| Rauvolfia serpentina | Middle-diameter Roots | Japan | 0.0163% | [1] |
| Rauvolfia serpentina | Small-diameter Roots | Japan | 0.0187% | [1] |
| Rauvolfia tetraphylla | Roots | Dehradun, India | 0.16% | |
| Rauvolfia tetraphylla | Roots | Jalandhar, India | Not specified, but lower than Dehradun sample | |
| Rauvolfia micrantha | Hairy Roots (in vitro) | Not Applicable | 0.0006% | [2] |
| Rauvolfia vomitoria | Root Bark | Not Specified | Major component, but specific % not given | [3] |
It is important to note that direct comparison between studies can be challenging due to variations in extraction and analytical methodologies. However, the data clearly indicates that Rauvolfia serpentina and Rauvolfia tetraphylla are significant sources of this compound.
Experimental Protocols
Accurate quantification of this compound is paramount for comparative studies. Below are detailed methodologies for extraction and analysis based on established protocols.
Extraction of this compound from Rauvolfia Roots
This protocol is a generalized procedure based on methods described for HPTLC and HPLC analysis.[4]
-
Sample Preparation: Air-dry the root parts of the Rauvolfia species at 25–30 °C. Once dried, grind the roots into a fine powder.
-
Extraction:
-
Take a known quantity (e.g., 1 gram) of the powdered root material.
-
Perform extraction with methanol (e.g., 3 x 20 mL) for approximately 45 minutes per extraction cycle using a reflux apparatus at 70 °C in a temperature-controlled water bath.
-
Combine the methanolic extracts.
-
-
Concentration: Concentrate the combined extract and then re-dissolve it in a precise volume of methanol (e.g., 1 mL) for subsequent analysis.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
This method allows for the simultaneous quantification of multiple samples.
-
Stationary Phase: TLC Silica gel 60 F254 plates (10 cm × 10 cm).
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v).
-
Sample Application: Apply known volumes of the methanolic extracts and standard solutions of this compound to the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber with the mobile phase.
-
Densitometric Analysis: After development, perform quantification in absorption-reflection mode at a wavelength of 268 nm. The concentration of this compound in the samples is determined by comparing the peak areas with those of the standard.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC offers high sensitivity and reproducibility for the quantification of this compound.[5][6][7][8]
-
Column: A reversed-phase column, such as a Chromolith Performance RP-18e (100 x 4.6 mm i.d.), is commonly used.[5][6][7][8]
-
Mobile Phase: A binary gradient mobile phase is often employed, consisting of:
-
Detection: UV detection at a wavelength of 254 nm is suitable for this compound.[5][6][7][8]
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram with a calibration curve generated from standard solutions of known concentrations.
Visualizing Key Processes
To further aid in the understanding of this compound production and analysis, the following diagrams illustrate the biosynthetic pathway and a general experimental workflow.
Caption: Biosynthetic pathway of this compound, illustrating the convergence of the tryptophan-dependent and terpenoid pathways.
Caption: A generalized experimental workflow for the extraction and quantification of this compound from Rauvolfia species.
This guide provides a foundational understanding for researchers interested in the comparative analysis of this compound content in Rauvolfia species. By utilizing standardized methodologies, the scientific community can build a more comprehensive and comparable dataset to facilitate the efficient utilization of this valuable medicinal plant.
References
- 1. researchmap.jp [researchmap.jp]
- 2. researchgate.net [researchgate.net]
- 3. Rauvolfia vomitoria [prota.prota4u.org]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ajmalicine and Synthetic Alpha-1 Blockers: Efficacy and Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring indole alkaloid, ajmalicine (also known as raubasine), and synthetic alpha-1 adrenergic receptor (α1-AR) blockers. This document aims to objectively evaluate their efficacy and receptor selectivity profiles, supported by available experimental data, to inform research and drug development in cardiovascular and related fields.
Introduction
Alpha-1 adrenergic receptors are critical mediators of sympathetic nervous system activity, primarily involved in smooth muscle contraction. Their blockade leads to vasodilation and relaxation of smooth muscle in the prostate and bladder neck, making them valuable targets for the treatment of hypertension and benign prostatic hyperplasia (BPH). While synthetic α1-AR blockers such as prazosin, tamsulosin, and doxazosin are well-established therapeutic agents, there is growing interest in the pharmacological properties of natural compounds like this compound, an alkaloid found in plants of the Rauwolfia and Catharanthus genera. This compound has been utilized as an antihypertensive agent, and this guide provides a comparative analysis of its efficacy relative to its synthetic counterparts.
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
Both this compound and synthetic alpha-1 blockers exert their therapeutic effects by competitively antagonizing the binding of norepinephrine and epinephrine to α1-adrenergic receptors. This inhibition of sympathetic tone leads to a decrease in peripheral vascular resistance, resulting in lowered blood pressure. The α1-AR family is comprised of three main subtypes: α1A, α1B, and α1D, which are differentially expressed in various tissues. The specific subtype selectivity of a blocker can influence its clinical efficacy and side-effect profile. For instance, α1A-ARs are predominantly found in the prostate, and selective antagonists for this subtype, like tamsulosin, are particularly effective in treating BPH with potentially fewer cardiovascular side effects.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the available Ki values for this compound and several synthetic alpha-1 blockers at the three α1-AR subtypes.
| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity Profile |
| This compound (Raubasine) | Data Not Available | Data Not Available | Data Not Available | Preferential α1-antagonist[1] |
| Prazosin | 0.26[2] | 0.17[2] | 0.63[2] | Non-selective |
| Tamsulosin | 0.25[2] | 2.51[2] | 0.30[2] | α1A/α1D > α1B |
| Doxazosin | 1.15[2] | 0.49[2] | 1.07[2] | Non-selective |
Note: Specific Ki values for this compound at the different α1-AR subtypes were not available in the reviewed literature. It is described as a preferential or selective α1-antagonist over α2-adrenoceptors.
Functional Antagonism: pA2 Values
Functional assays, such as Schild analysis, provide a measure of a drug's antagonist potency in a physiological system. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | Tissue/Receptor | Agonist | pA2 Value |
| This compound (Raubasine) | Pithed Rat (in vivo) | Phenylephrine | Dose-dependent reduction in pressor response[1] |
| Prazosin | Rat Thoracic Aorta | Phenylephrine | 9.9[3] |
| Tamsulosin | Rabbit Prostate | Phenylephrine | ~9.8 (approximate) |
| Doxazosin | Dog (in vivo, prostatic pressure) | Phenylephrine | Similar affinity to blood pressure effects |
Note: A specific pA2 value for this compound from in vitro functional assays was not found in the reviewed literature. In vivo studies confirm its α1-antagonist activity by demonstrating a dose-dependent inhibition of the pressor response to the α1-agonist phenylephrine.
Signaling Pathways and Experimental Workflows
The binding of an antagonist to an α1-adrenergic receptor blocks the downstream signaling cascade that would normally be initiated by an agonist like norepinephrine. The following diagrams illustrate the general signaling pathway of α1-adrenergic receptors and a typical experimental workflow for determining antagonist affinity.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes.
1. Membrane Preparation:
-
Cells or tissues expressing the α1-adrenergic receptor subtype of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard protein assay.
2. Competition Binding Assay:
-
The membrane preparation is incubated in assay buffer containing a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin) and a range of concentrations of the unlabeled test compound (e.g., this compound or a synthetic blocker).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This protocol describes a method to determine the functional antagonist potency (pA2) of a compound.
1. Tissue Preparation:
-
A suitable isolated tissue preparation containing α1-adrenergic receptors (e.g., rat aorta, vas deferens) is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
The tissue is allowed to equilibrate under a resting tension.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
3. Antagonist Incubation:
-
The tissue is washed to remove the agonist and allowed to return to its baseline tension.
-
A fixed concentration of the antagonist (e.g., this compound or a synthetic blocker) is added to the organ bath and incubated for a predetermined period.
4. Second Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated.
5. Data Analysis (Schild Plot):
-
The dose-ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated.
-
This procedure is repeated with several different concentrations of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is determined from the x-intercept of the regression line.
Discussion and Conclusion
The available evidence confirms that this compound is a selective antagonist of alpha-1 adrenergic receptors, which underlies its use as an antihypertensive agent. In vivo studies in animal models have demonstrated its ability to inhibit the pressor effects of α1-agonists, confirming its functional antagonism at these receptors[1].
However, a significant gap in the current literature is the lack of detailed, quantitative data on the binding affinities (Ki values) and functional potencies (pA2 values) of this compound at the specific α1A, α1B, and α1D adrenoceptor subtypes. This information is readily available for many synthetic alpha-1 blockers and is crucial for a direct and comprehensive comparison of their pharmacological profiles.
In contrast, synthetic alpha-1 blockers have been extensively characterized. Prazosin and doxazosin are generally non-selective, exhibiting high affinity for all three α1-AR subtypes. Tamsulosin, on the other hand, shows a degree of selectivity for the α1A and α1D subtypes over the α1B subtype, which is thought to contribute to its "uroselective" profile in the treatment of BPH.
Future Directions for Research:
To enable a more definitive comparison of the efficacy of this compound with synthetic alpha-1 blockers, the following experimental data are needed:
-
Radioligand binding studies to determine the Ki values of this compound for the human α1A, α1B, and α1D adrenoceptor subtypes.
-
In vitro functional antagonism studies (Schild analysis) using tissues or cell lines selectively expressing each of the α1-AR subtypes to determine the pA2 values of this compound.
-
Direct comparative in vivo studies evaluating the effects of this compound and synthetic alpha-1 blockers on blood pressure, and in relevant models of BPH, to compare their therapeutic efficacy and side-effect profiles.
References
- 1. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Selectivity of raubasine stereoisomers for alpha 1- and alpha 2-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Antioxidant Activity of Ajmalicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antioxidant activity of ajmalicine, an indole alkaloid with known antihypertensive properties. While direct quantitative comparisons are limited due to a lack of head-to-head studies, this document synthesizes available data to offer a qualitative comparison with other relevant compounds, including the structurally related indole alkaloids vincamine and yohimbine, and the standard antioxidant, ascorbic acid. Detailed experimental protocols for common in-vitro antioxidant assays are also provided to facilitate further research and validation.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. The following table summarizes the known in-vitro antioxidant activities of this compound and selected alternatives. It is important to note that the absence of directly comparable IC50 values for this compound necessitates a more qualitative assessment of its efficacy relative to the other compounds.
| Compound | Chemical Class | DPPH Radical Scavenging | ABTS Radical Scavenging | Ferric Reducing Antioxidant Power (FRAP) | Notes |
| This compound | Indole Alkaloid | Reported to possess antioxidant properties.[1][2] | Activity suggested but not quantified in the provided results. | Activity suggested but not quantified in the provided results. | Possesses antihypertensive and neuroprotective properties.[1] Antioxidant activity appears to be a secondary characteristic. |
| Vincamine | Indole Alkaloid | Exhibits antioxidant activity.[3][4] | Shows antioxidant effects. | Demonstrates reducing power. | Also known for its cerebral vasodilator effects.[3][4] |
| Yohimbine | Indole Alkaloid | Reported to have antioxidant effects.[5][6][7] | Activity suggested but not quantified in the provided results. | Activity suggested but not quantified in the provided results. | Primarily known as an α2-adrenergic receptor antagonist.[5] |
| Ascorbic Acid (Vitamin C) | Vitamin | High (Strong radical scavenger) | High (Strong radical scavenger) | High (Potent reducing agent) | A well-established standard antioxidant used for comparison in antioxidant assays. |
Experimental Protocols
The following are detailed methodologies for three common in-vitro antioxidant assays that can be employed to quantify and compare the antioxidant activity of this compound and other compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, alternatives, and standard) in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution in a test tube. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Value Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[10][11][12][13]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and the standard in a suitable solvent.
-
Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
IC50 Value Determination: Determine the IC50 value from a plot of scavenging activity against the concentration of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[14][15][16][17]
Procedure:
-
Preparation of FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.
-
-
Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of the sample or standard solution.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance of the reaction mixture at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as ferric reducing equivalents (mM Fe²⁺/g of sample).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the in-vitro assessment of antioxidant activity.
Caption: General workflow for in-vitro antioxidant activity validation.
Signaling Pathways in Antioxidant Action
Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. While the specific signaling pathways modulated by this compound's antioxidant activity are not fully elucidated, a common pathway involved in the cellular antioxidant response is the Nrf2-Keap1 pathway.
Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant response.
References
- 1. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yohimbine Alleviates Oxidative Stress and Suppresses Aerobic Cysteine Metabolism Elevated in the Rat Liver of High-Fat Diet-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. ijpsonline.com [ijpsonline.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. zen-bio.com [zen-bio.com]
A Comparative Analysis of the Biosynthetic Pathways of Ajmalicine and Ajmaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of two medicinally important monoterpenoid indole alkaloids (MIAs), ajmalicine and ajmaline. Both alkaloids share a common precursor, strictosidine, yet diverge into distinct chemical scaffolds with different therapeutic applications. This compound is primarily used as an antihypertensive agent, while ajmaline is an antiarrhythmic drug. Understanding the nuances of their respective biosynthetic routes is crucial for metabolic engineering efforts aimed at enhancing their production in heterologous systems.
Biosynthetic Pathways: A Visual Overview
The biosynthesis of both this compound and ajmaline originates from the condensation of tryptamine and secologanin to form strictosidine. From this central intermediate, the pathways diverge, employing a series of specialized enzymes to construct their unique molecular architectures.
Caption: Biosynthetic pathway of this compound from primary metabolites.
Caption: Biosynthetic pathway of ajmaline from primary metabolites.
Key Enzymes and Intermediates
The enzymatic cascades leading to this compound and ajmaline are distinct, involving a series of oxidoreductases, transferases, and other enzyme classes.
| Enzyme/Intermediate | This compound Pathway | Ajmaline Pathway |
| Common Precursor | Strictosidine | Strictosidine |
| Key Intermediates | Strictosidine Aglycone, Cathenamine | Strictosidine Aglycone, Geissoschizine, Polyneuridine aldehyde, 16-epi-Vellosimine, Vinorine, Vomilenine, 1,2-Dihydrovomilenine, 17-O-Acetylnorajmaline, Norajmaline |
| Key Enzymes | Strictosidine Synthase (STR), Strictosidine β-D-Glucosidase (SGD), Heteroyohimbine Synthase (HYS), Tetrahydroalstonine Synthase (THAS) | Strictosidine Synthase (STR), Strictosidine β-D-Glucosidase (SGD), Sarpagan Bridge Enzyme (SBE), Polyneuridine Aldehyde Esterase (PNAE), Vinorine Synthase (VS), Vinorine Hydroxylase (VH), Vomilenine Reductase (VR), 1,2-Dihydrovomilenine Reductase (DHVR), 17-O-Acetylnorajmaline Esterase (AAE), Norajmaline N-methyltransferase (NNMT) |
Quantitative Performance Data
The production of this compound and ajmaline has been achieved in various systems, including native plants, hairy root cultures, and engineered microorganisms. The following table summarizes key quantitative data from published studies. It is important to note that direct comparisons of yields can be challenging due to variations in experimental conditions, host organisms, and analytical methods.
| Parameter | This compound | Ajmaline | Reference |
| Yield in Rauwolfia serpentina hairy roots (elicited) | 0.131 mg/g DW | 0.191 mg/g DW | [1] |
| Yield in Catharanthus roseus hairy roots | 3.8 mg/g DW | - | [2] |
| Production Titer in Engineered Saccharomyces cerevisiae | 61.4 mg/L | Not reported in a comparable system | [3][4] |
| Km of Vinorine Synthase (native enzyme) | - | Gardneral: 7.5 µM, Acetyl-CoA: 57 µM | [5] |
| kcat of Tetrahydroalstonine Synthase 1 (THAS1) | 1.518 ± 0.059 s⁻¹ | - | [6] |
Experimental Protocols
Quantification of this compound and Ajmaline by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the simultaneous quantification of ajmaline and this compound in Rauvolfia serpentina[7][8].
a. Sample Preparation (from plant material):
-
Air-dry and powder the plant material (e.g., roots).
-
Extract the powdered material with methanol (e.g., 1 g in 20 mL) by refluxing at 60-70°C for 45 minutes. Repeat the extraction three times.
-
Combine the methanolic extracts and evaporate to dryness under vacuum.
-
Redissolve the residue in a known volume of methanol for HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.01 M potassium phosphate monobasic, pH adjusted to 3.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm[7][8] or fluorescence detector with excitation at 290 nm and emission at 355 nm for higher sensitivity for ajmaline[9].
-
Quantification: Generate a standard curve using certified reference standards of this compound and ajmaline.
Enzyme Assay for Strictosidine Synthase (STR)
This protocol is based on described HPLC and spectrophotometric assays for STR[10][11].
a. Enzyme Preparation:
-
Homogenize plant tissue (e.g., cell suspension cultures) in an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing polyvinylpyrrolidone and β-mercaptoethanol).
-
Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract.
-
The extract can be further purified by ammonium sulfate precipitation and column chromatography if necessary.
b. Assay Mixture:
-
Enzyme extract.
-
Tryptamine hydrochloride.
-
Secologanin.
-
Buffer (e.g., 0.1 M Tris-HCl, pH 7.0).
c. Incubation:
-
Incubate the reaction mixture at 30-37°C for a defined period (e.g., 30-60 minutes).
d. Reaction Termination and Analysis:
-
HPLC Method: Stop the reaction by adding an organic solvent (e.g., methanol). Analyze the formation of strictosidine and the consumption of tryptamine by HPLC as described above.
-
Spectrophotometric Method: Stop the reaction and extract strictosidine with an organic solvent (e.g., ethyl acetate). After evaporation of the solvent, the residue is heated with strong acid (e.g., 5 M H₂SO₄), and the absorbance is measured at 348 nm.
General Protocol for Vinorine Synthase (VS) Assay
This general protocol is based on the characterization of vinorine synthase[5].
a. Enzyme Preparation:
-
Obtain a protein extract containing vinorine synthase, either from plant material or a heterologous expression system.
b. Assay Mixture:
-
Enzyme preparation.
-
Substrates: 16-epi-vellosimine and acetyl-CoA.
-
Buffer (e.g., potassium phosphate buffer, pH 7.0).
c. Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C).
d. Analysis:
-
Monitor the formation of vinorine over time using methods such as HPLC or LC-MS. The consumption of substrates can also be monitored. For kinetic studies, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax values.
Comparative Discussion
The biosynthetic pathways of this compound and ajmaline, while originating from the same precursor, showcase the remarkable diversity of plant secondary metabolism. The this compound pathway is relatively shorter, involving a key cyclization and reduction step catalyzed by heteroyohimbine synthases to form the characteristic heteroyohimbine scaffold[6]. In contrast, the ajmaline pathway is a longer, more complex series of reactions involving multiple enzymatic steps to construct the intricate sarpagan-type skeleton[12].
From a metabolic engineering perspective, the shorter pathway to this compound might be perceived as a more straightforward target for heterologous production. Indeed, significant titers of this compound have been reported in engineered yeast[3][4]. The longer and more complex pathway to ajmaline, involving a larger number of enzymes, presents a greater challenge for functional reconstitution in a microbial host. However, the recent complete elucidation of the ajmaline pathway opens up new possibilities for its microbial production[12].
The quantitative data highlights that in their native producers, the accumulation of these alkaloids can be significant, and their production is often inducible by elicitors[1]. The enzyme kinetic data, although limited, suggests that the enzymes in these pathways have high affinities for their substrates, which is a desirable trait for efficient biosynthesis.
References
- 1. Cadmium chloride (CdCl2) elicitation improves reserpine and this compound yield in Rauvolfia serpentina as revealed by high-performance thin-layer chromatography (HPTLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and kinetic studies of catharanthine and this compound accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of this compound and sanguinarine de novo biosynthetic pathways using stable integration sites in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic assay with fluorescence detection to determine ajmaline in serum from patients with suspected Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Commercially Available Ajmalicine Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of commercially available ajmalicine standards. Ensuring the purity of analytical standards is paramount for accurate and reproducible research in drug development and various scientific fields. This document outlines key experimental protocols, presents comparative data, and offers insights into potential impurities, enabling researchers to make informed decisions when selecting and utilizing this compound standards.
Introduction to this compound and the Importance of Purity
This compound, an indole alkaloid, is a valuable compound in pharmaceutical research, primarily known for its antihypertensive properties. The accuracy of any research involving this compound is fundamentally dependent on the purity of the reference standard used. Impurities can lead to erroneous results, misinterpretation of data, and potential safety concerns in drug development. Therefore, a thorough assessment of the purity of commercial this compound standards is a critical step in any scientific investigation.
Key Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound standards. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each technique offers unique advantages in separating, identifying, and quantifying this compound and its potential impurities.
Comparison of Commercial this compound Standards
While obtaining a comprehensive list of impurities from every commercial supplier is challenging due to proprietary information, a general comparison can be made based on their stated purity levels and the analytical techniques mentioned in their documentation.
| Supplier | Stated Purity (by HPLC) | Availability of Certificate of Analysis (CoA) | Notes |
| Supplier A (e.g., Sigma-Aldrich) | ≥98.0%[1] | Typically available upon request or online. | Often provides detailed CoAs with HPLC chromatograms. |
| Supplier B (e.g., Carl ROTH) | ≥98%[2] | Certificate of analysis with chromatogram is available online.[2] | ROTICHROM® CHR grade. |
| Supplier C (e.g., Cayman Chemical) | ≥98% | Batch-specific data and documents are available.[3] | Provides detailed technical information on their website. |
| Supplier D (e.g., MedChemExpress) | 99.39%[4] | COA and technical data sheet available.[4] | Offers reference standards and other bioactive compounds. |
| Supplier E (e.g., ChromaDex) | Varies (offers different grades) | Detailed Certificates of Analysis are provided.[5] | Offers primary and secondary analytical standards with comprehensive characterization.[5] |
Note: The stated purity is typically determined by HPLC and may not account for all potential impurities, such as water content or residual solvents. It is crucial to consult the Certificate of Analysis for detailed information.
Potential Impurities in Commercial this compound
The identification of potential impurities is crucial for developing robust analytical methods for purity assessment. Impurities in commercially available this compound can originate from the synthesis process, degradation, or be isomers of the main compound.
1. Synthesis-Related Impurities: The total synthesis of this compound is a multi-step process that can lead to the presence of unreacted starting materials, byproducts, and reagents. For example, a divergent enantioselective total synthesis of (-)-ajmalicine has been reported, highlighting the complexity of the stereochemistry involved.[6][7] Potential impurities could include precursors like N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal, or intermediates from incomplete reactions.[6][7]
2. Degradation Products: this compound can degrade under various conditions such as exposure to light, heat, and extreme pH. A common degradation product of this compound is serpentine , which can be formed through oxidation.[8] Forced degradation studies on the structurally related alkaloid yohimbine have shown that hydrolysis can lead to the formation of yohimbinic acid, suggesting that this compound could undergo similar degradation.[9]
3. Isomers: this compound has several stereoisomers, and their presence as impurities is a significant concern. One of the most common isomers is 19-epi-ajmalicine (also known as mayumbine).[10] Other related indole alkaloids that could potentially be present as impurities include yohimbine, corynanthine, and rauwolscine.[11]
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
HPLC is the most widely used technique for determining the purity of this compound. A reversed-phase HPLC method with UV or Photodiode Array (PDA) detection can effectively separate this compound from many of its potential impurities.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed for optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.5) and an organic solvent like acetonitrile.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[5]
-
Detection: UV detection at 254 nm is suitable for this compound and many of its related alkaloids.[5] A PDA detector can provide additional spectral information to assess peak purity.
-
Quantification: The purity is typically determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment:
Caption: Workflow for this compound purity assessment using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of co-eluting peaks and fragment ions, which aids in structure elucidation.
Methodology:
-
LC System: A similar HPLC setup as described above can be used.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the analysis of alkaloids like this compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of impurities.
-
Data Analysis: The mass spectra of the impurity peaks are compared with known databases or fragmented to propose potential structures.
Logical Relationship for Impurity Identification with LC-MS:
Caption: Logical workflow for impurity identification using LC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound. It is an excellent orthogonal technique to HPLC for purity assessment.
Methodology:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Internal Standard: A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) is accurately weighed and mixed with the this compound sample.
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are soluble is used (e.g., DMSO-d6, Methanol-d4).
-
Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all signals.
-
Quantification: The purity of this compound is calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.
General Workflow for qNMR Purity Assessment:
Caption: General workflow for absolute purity determination by qNMR.
Conclusion and Recommendations
The purity of commercially available this compound standards can vary, and a multi-faceted analytical approach is recommended for a comprehensive assessment.
-
Initial Screening: A high-quality reversed-phase HPLC method with PDA detection is an excellent starting point for assessing the purity and detecting the presence of major impurities.
-
Impurity Identification: When unknown peaks are detected, LC-MS is an indispensable tool for their identification and structural elucidation.
-
Orthogonal Verification: qNMR should be considered as an orthogonal method to confirm the absolute purity of the this compound standard, as it provides a direct measurement that is not dependent on the response factor of impurities in chromatographic methods.
Researchers should always request and carefully review the Certificate of Analysis from the supplier. For critical applications, it is advisable to perform an in-house purity assessment using at least one of the detailed methods to ensure the quality and reliability of the this compound standard. This due diligence will contribute to the integrity and reproducibility of your research findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. standards.chromadex.com [standards.chromadex.com]
- 6. uni-onward.com.tw [uni-onward.com.tw]
- 7. Divergent Enantioselective Total Synthesis of (−)-Ajmalicine, (+)-Mayumbine, and (−)-Roxburghine C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound and related indole alkaloids by cell free extracts of Catharanthus roseus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Concise enantiospecific synthesis of the key intermediate for heteroyohimbine alkaloids: formal synthesis of this compound and 19-epi-ajmalicine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Ajmalicine and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the natural indole alkaloid, ajmalicine, and its synthetic derivatives. The focus is on providing objective, data-driven comparisons supported by experimental evidence to aid in research and drug development.
Overview of this compound
This compound, also known as raubasine, is a monoterpenoid indole alkaloid primarily isolated from plants of the Rauvolfia and Catharanthus species. It is recognized for its activity as a selective alpha-1-adrenoceptor antagonist, which underlies its use as an antihypertensive agent for the treatment of high blood pressure.[1] Beyond its cardiovascular effects, this compound has been investigated for its potential in treating cerebrovascular diseases and for its sedative properties.
Comparative Pharmacology: this compound vs. (+)-Mayumbine
A key synthetic derivative of this compound is its stereoisomer, (+)-mayumbine, which is the 19-epi-ajmalicine.[2][3] The structural difference between these two compounds, specifically the stereochemistry at the C-19 position, leads to a significant divergence in their pharmacological profiles. While this compound primarily targets α1-adrenergic receptors, (+)-mayumbine exhibits a high affinity for benzodiazepine receptors.[1][2][3]
Receptor Binding Affinity
The primary pharmacological distinction between this compound and its synthetic derivative (+)-mayumbine lies in their receptor binding affinities. This compound is a known antagonist of α1-adrenergic receptors. In contrast, (+)-mayumbine shows a high affinity for benzodiazepine receptors, which are a distinct class of receptors involved in modulating the neurotransmitter GABA.
A study investigating the binding of (+)-mayumbine to rat brain benzodiazepine receptors reported the following IC50 values, which represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand to the receptor:
| Brain Region | (+)-Mayumbine IC50 (nM) |
| Cortex | 76 ± 3 |
| Cerebellum | 82 ± 4 |
| Hippocampus | 95 ± 5 |
| Striatum | 105 ± 6 |
| Brain Stem | 120 ± 7 |
Table 1: IC50 values of (+)-mayumbine for benzodiazepine receptors in different rat brain regions. Data extracted from Ai et al., 1997.
Signaling Pathways
The differing receptor targets of this compound and (+)-mayumbine imply that they modulate distinct signaling pathways.
This compound: As an antagonist of α1-adrenergic receptors, this compound blocks the signaling cascade initiated by the binding of endogenous catecholamines like norepinephrine and epinephrine. This antagonism prevents the activation of Gq/11 proteins, thereby inhibiting the downstream production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium levels, leading to smooth muscle relaxation, particularly in blood vessels, which explains its antihypertensive effect.
(+)-Mayumbine: By binding to benzodiazepine receptors, which are allosteric modulators of the GABA-A receptor, (+)-mayumbine is expected to enhance the effect of the inhibitory neurotransmitter GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects associated with benzodiazepine receptor agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of compounds to α1-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of test compounds for α1-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from rat liver, brain, or transfected cell lines).
-
Radioligand: [³H]-Prazosin (a high-affinity α1-adrenoceptor antagonist).
-
Non-specific binding control: Phentolamine or unlabeled prazosin.
-
Test compounds: this compound and its synthetic derivatives.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of non-specific binding control (e.g., 10 µM phentolamine).
-
50 µL of various concentrations of the test compound (e.g., this compound or its derivatives).
-
50 µL of [³H]-Prazosin at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Benzodiazepine Receptors
This protocol is a generalized procedure for determining the binding affinity of compounds to benzodiazepine receptors.
Objective: To determine the inhibitory constant (Ki) of test compounds for benzodiazepine receptors using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Brain tissue homogenates (e.g., from rat cortex).
-
Radioligand: [³H]-Flunitrazepam or [³H]-Diazepam.
-
Non-specific binding control: Unlabeled diazepam or clonazepam.
-
Test compounds: (+)-Mayumbine and other derivatives.
-
Assay buffer: 50 mM Tris-citrate buffer, pH 7.1.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize the brain tissue in ice-cold assay buffer and centrifuge to obtain a crude membrane suspension.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of non-specific binding control (e.g., 1 µM diazepam).
-
50 µL of various concentrations of the test compound.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the tissue homogenate.
-
-
Incubation: Incubate the plate on ice for 30-60 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate specific binding, determine the IC50, and calculate the Ki value using the Cheng-Prusoff equation as described in the previous protocol.
Structure-Activity Relationship (SAR)
The stark difference in the pharmacological profiles of this compound and (+)-mayumbine underscores the critical importance of stereochemistry in drug-receptor interactions. The change in the spatial arrangement of the ethyl group at the C-19 position from an α-orientation in this compound to a β-orientation in (+)-mayumbine is sufficient to switch the primary pharmacological target from the α1-adrenergic receptor to the benzodiazepine receptor. This highlights the precise three-dimensional complementarity required for high-affinity binding to these respective receptor sites. Further synthesis and evaluation of other stereoisomers and structural analogs of this compound would be invaluable in elucidating the detailed structure-activity relationships for both α1-adrenergic and benzodiazepine receptor modulation.
Conclusion
This compound and its synthetic derivative, (+)-mayumbine, represent a compelling case study in how subtle stereochemical modifications can dramatically alter pharmacological activity. While this compound acts as an α1-adrenergic receptor antagonist with applications in hypertension, (+)-mayumbine engages the benzodiazepine receptor, suggesting potential applications as a modulator of GABAergic neurotransmission. This guide provides a foundational comparison based on available data and outlines the experimental approaches necessary for a more comprehensive understanding of the pharmacology of this compound and its growing family of synthetic derivatives. Further research, particularly direct comparative studies at both receptor types, is warranted to fully characterize the pharmacological landscape of these indole alkaloids.
References
- 1. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Divergent Enantioselective Total Synthesis of (−)-Ajmalicine, (+)-Mayumbine, and (−)-Roxburghine C - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Site of Ajmalicine on the α1-Adrenergic Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ajmalicine's interaction with the α1-adrenergic receptor, contextualized with data from well-established alternative antagonists. While direct experimental confirmation of this compound's precise binding site remains an area for further research, this document synthesizes existing knowledge on α1-adrenergic receptor pharmacology, ligand interactions, and experimental methodologies to inform future studies.
Executive Summary
This compound, a rauwolfia alkaloid, is recognized for its antagonist activity at α1-adrenergic receptors, contributing to its antihypertensive effects. However, a definitive map of its binding site and quantitative binding affinities for the α1A, α1B, and α1D subtypes are not extensively documented in publicly available literature. This guide compares the qualitative antagonistic properties of this compound with the well-characterized binding profiles of prazosin and yohimbine, two antagonists with distinct selectivity profiles. By examining the known binding pockets of the α1-adrenergic receptor and the methodologies used to characterize these interactions, we provide a framework for designing experiments to elucidate the specific binding determinants of this compound.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities of established α1-adrenergic receptor antagonists. The absence of specific Kᵢ or IC₅₀ values for this compound highlights a significant gap in the current literature.
Table 1: Binding Affinities (Kᵢ in nM) of Selected Antagonists for α1-Adrenergic Receptor Subtypes
| Antagonist | α1A | α1B | α1D | Selectivity Profile |
| This compound | Data Not Available | Data Not Available | Data Not Available | Generally considered a non-selective α1-antagonist |
| Prazosin | ~0.2 nM | ~0.5 nM | ~1.0 nM | Non-selective |
| Yohimbine | ~1057 nM | ~1.1 nM | Data Not Available | Primarily an α2-antagonist with moderate affinity for α1B |
| Tamsulosin | ~0.2 nM | ~3.9 nM | ~1.3 nM | α1A/α1D > α1B |
| BMY 7378 | ~100 nM | ~250 nM | ~1 nM | α1D-selective |
Note: Kᵢ values are approximate and can vary based on experimental conditions and tissue/cell type used.
Table 2: Functional Antagonist Potencies (pA₂) of Selected Antagonists
| Antagonist | Tissue/Receptor | pA₂ Value |
| This compound | Data Not Available | Data Not Available |
| Prazosin | Rabbit Cutaneous Resistance Arteries | 9.14 |
| Prazosin | Human Umbilical Vein | 10.70 |
| Yohimbine | Not typically characterized by pA₂ at α1 receptors | Not Applicable |
Mandatory Visualization
Signaling Pathway of α1-Adrenergic Receptors
The activation of α1-adrenergic receptors by an agonist, and its inhibition by an antagonist like this compound, initiates a well-defined signaling cascade.
Caption: α1-Adrenergic receptor signaling pathway and its inhibition by an antagonist.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of a compound like this compound is through a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity (Kᵢ) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]prazosin) from the α1-adrenergic receptor.[1][2][3][4][5]
1. Materials:
- Cell membranes prepared from a cell line stably expressing a specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D).
- [³H]prazosin (radioligand).
- This compound and other competing ligands.
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Non-specific binding determinator (e.g., 10 µM phentolamine).
- Glass fiber filters.
- Scintillation cocktail and scintillation counter.
2. Procedure:
- In a 96-well plate, add a constant concentration of [³H]prazosin (typically at its Kₔ value).
- Add increasing concentrations of the unlabeled competitor (this compound).
- For total binding, add only the radioligand and buffer.
- For non-specific binding, add the radioligand and a high concentration of a non-labeled antagonist (e.g., phentolamine).
- Add the cell membranes to initiate the binding reaction.
- Incubate at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
Functional Assay (Schild Analysis)
Functional assays measure the effect of an antagonist on the physiological response induced by an agonist. Schild analysis can be used to determine the antagonist's affinity (pA₂) in a functional system.
1. Materials:
- Isolated tissue preparation known to express α1-adrenergic receptors (e.g., rat aorta, human umbilical vein).[4][7][8]
- Physiological salt solution (e.g., Krebs-Henseleit solution).
- α1-adrenergic agonist (e.g., phenylephrine, norepinephrine).
- Antagonist (this compound).
- Tissue bath setup with a force transducer to measure muscle contraction.
2. Procedure:
- Mount the tissue in the tissue bath containing the physiological salt solution, maintained at 37°C and aerated.
- Allow the tissue to equilibrate.
- Perform a cumulative concentration-response curve for the agonist to establish a baseline.
- Wash the tissue and allow it to return to baseline.
- Add a fixed concentration of the antagonist (this compound) and allow it to incubate with the tissue.
- Perform a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
- Repeat this process with increasing concentrations of the antagonist.
3. Data Analysis:
- Measure the rightward shift in the agonist concentration-response curve caused by the antagonist.
- Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist).
- Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
- The x-intercept of the linear regression of the Schild plot gives the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of 1 on the Schild plot is indicative of competitive antagonism.
Putative Binding Site of this compound
While the precise interactions of this compound with the α1-adrenergic receptor have not been experimentally mapped, insights can be drawn from the known structure of the receptor and the binding of other ligands.
The orthosteric binding pocket of α1-adrenergic receptors is located within the transmembrane (TM) helices. Key interactions for aminergic G protein-coupled receptors (GPCRs) typically involve:
-
A salt bridge between a conserved aspartic acid in TM3 (D106³.³²) and the protonated amine of the ligand.[2][9]
-
Hydrogen bonds between serine residues in TM5 and the catechol hydroxyl groups of agonists.[10]
-
Aromatic interactions with phenylalanine residues in TM6 and TM7.[10]
It is plausible that this compound, as an antagonist, occupies this orthosteric pocket, sterically hindering the binding of endogenous agonists like norepinephrine. The indole nucleus of this compound could form aromatic or hydrophobic interactions with residues in the binding pocket, while other functional groups may form hydrogen bonds or van der Waals contacts. Molecular docking studies of this compound with a validated homology model or a crystal structure of the α1-adrenergic receptor could provide valuable hypotheses about its specific binding orientation and key interacting residues.
Conclusion and Future Directions
The characterization of this compound as an α1-adrenergic receptor antagonist is well-established qualitatively. However, to advance its potential as a pharmacological tool or therapeutic lead, a more detailed understanding of its binding site and affinity for the α1-adrenergic receptor subtypes is crucial. The experimental protocols outlined in this guide provide a clear path forward for researchers to:
-
Determine the Kᵢ values of this compound for the human α1A, α1B, and α1D adrenergic receptor subtypes using competitive radioligand binding assays.
-
Quantify the functional antagonism of this compound using Schild analysis in various tissue preparations to determine its pA₂ value.
-
Perform molecular docking studies to predict the binding mode of this compound within the α1-adrenergic receptor and identify potential key interacting amino acid residues.
-
Validate the predicted binding site through site-directed mutagenesis studies, where key residues are mutated, and the impact on this compound's binding affinity and functional antagonism is measured.
By undertaking these studies, the scientific community can build a more complete picture of how this compound interacts with the α1-adrenergic receptor, paving the way for the rational design of more selective and potent therapeutic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In-Vivo Analysis of Ajmalicine and Other Antihypertensive Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vivo antihypertensive effects of ajmalicine and other alkaloids, primarily isolated from Rauwolfia serpentina. The information is compiled from various preclinical studies to offer insights into their mechanisms of action and potential therapeutic applications.
Comparative Analysis of Antihypertensive Activity
Direct comparative in-vivo studies detailing the dose-response relationships of this compound against other specific antihypertensive alkaloids under identical experimental conditions are limited in the available scientific literature. However, data from individual studies on this compound, reserpine, and ajmaline provide valuable insights into their hypotensive properties.
| Alkaloid | Animal Model | Dosage | Route of Administration | Observed Effect on Blood Pressure | Citation |
| This compound | Not specified in detail in the available abstracts; however, it is widely recognized as an antihypertensive agent. | Not specified | Not specified | Recognized for its antihypertensive and central depressant properties. | |
| Reserpine | Anesthetized Rats | Dose-dependent | Not specified | Both reserpine and its quaternary analogue, reserpine methiodide (RMI), produced a dose-dependent reduction in blood pressure. RMI required higher doses for a similar effect.[1] | [1] |
| Reserpine | Spontaneously Hypertensive Rats (SHR) | Not specified | Not specified | Administration resulted in a significant initial decline in adrenal catecholamines, contributing to its antihypertensive effect.[2] | [2] |
| Ajmaline | Not specified in detail in the available abstracts; primarily studied as an antiarrhythmic. | Not specified | Not specified | Noted to have a hypotensive effect.[3] | [3] |
| Isoajmaline & Neoajmaline | Intact, spinal, and decerebrate animals (species not specified) | Not specified | Not specified | Causes a lowering of blood pressure in both normal and experimentally hypertensive animals.[3] | [3] |
| Rescinnamine | Not specified in detail in the available abstracts. | Orally administered | Oral | Clinically a less potent hypotensive alkaloid than reserpine.[3] | [3] |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the antihypertensive effects of alkaloids in a rat model, based on common methodologies described in preclinical studies.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR): A commonly used genetic model of hypertension.[2][4]
-
Normotensive Wistar Rats: Used as a control group to establish baseline cardiovascular parameters.[2]
-
Anesthetized Rats: Often used for acute dose-response studies.[1]
Induction of Hypertension (for non-genetic models):
-
Methods such as the administration of L-NAME (a nitric oxide synthase inhibitor) or a high-salt diet can be used to induce hypertension.
Drug Administration:
-
Alkaloids are typically dissolved in a suitable vehicle (e.g., saline, dimethyl sulfoxide).
-
Administration can be intravenous (IV), intraperitoneal (IP), or oral (PO), depending on the study's objectives.
Measurement of Cardiovascular Parameters:
-
Blood Pressure: Measured directly via a catheter implanted in an artery (e.g., carotid or femoral artery) connected to a pressure transducer, or indirectly using the tail-cuff method.
-
Heart Rate: Recorded simultaneously with blood pressure measurements.
Experimental Procedure (Acute Dose-Response Study):
-
Rats are anesthetized (e.g., with pentobarbital).
-
A catheter is inserted into a major artery for blood pressure monitoring and into a major vein for drug administration.
-
After a stabilization period, baseline blood pressure and heart rate are recorded.
-
Increasing doses of the test alkaloid are administered intravenously at specific time intervals.
-
Blood pressure and heart rate are continuously monitored and recorded after each dose to determine the dose-dependent effect.
-
A control group receives the vehicle solution to account for any effects of the vehicle itself.
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of this compound and reserpine are mediated through distinct signaling pathways.
This compound: α1-Adrenergic Receptor Antagonism
This compound functions as an antagonist of α1-adrenergic receptors. These receptors are located on vascular smooth muscle and, when activated by norepinephrine, mediate vasoconstriction, leading to an increase in blood pressure. By blocking these receptors, this compound prevents norepinephrine from binding, resulting in vasodilation and a subsequent decrease in peripheral resistance and blood pressure.
Caption: Mechanism of action of this compound.
Reserpine: Depletion of Catecholamines
Reserpine exerts its antihypertensive effect by irreversibly blocking the vesicular monoamine transporter (VMAT). This transporter is responsible for sequestering monoamines, such as norepinephrine and dopamine, into storage vesicles within neurons. By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters from nerve terminals. Consequently, less norepinephrine is released into the synaptic cleft to act on adrenergic receptors, resulting in reduced sympathetic tone, vasodilation, and a decrease in blood pressure.[5]
Caption: Mechanism of action of Reserpine.
Experimental Workflow for In-Vivo Antihypertensive Screening
The following diagram illustrates a typical workflow for the in-vivo evaluation of potential antihypertensive compounds.
Caption: In-vivo antihypertensive screening workflow.
References
- 1. Reserpine-induced central effects: pharmacological evidence for the lack of central effects of reserpine methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of reserpine on the adrenal medulla of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ajmalicine's Therapeutic Potential in Hypertension: A Comparative Analysis in Animal Models
For Immediate Release
A comprehensive review of preclinical studies exploring the therapeutic potential of ajmalicine, a naturally occurring indole alkaloid, reveals its activity in animal models of hypertension. This comparison guide synthesizes available data on this compound and contrasts its efficacy with established and emerging antihypertensive agents, providing researchers, scientists, and drug development professionals with a critical overview of its current standing in hypertension research.
Abstract
This compound, a Rauwolfia alkaloid, has been investigated for its antihypertensive properties, primarily attributed to its α1-adrenergic receptor blocking activity, which leads to vasodilation and a subsequent reduction in blood pressure. This guide compares the experimental data on this compound with two other compounds, the angiotensin-converting enzyme (ACE) inhibitor captopril and the organosulfur compound allicin, in validated animal models of hypertension. While quantitative data for this compound's standalone efficacy is limited, available research suggests a potential synergistic effect when used in combination with other alkaloids. In contrast, captopril and allicin have demonstrated significant and well-documented dose-dependent antihypertensive effects in spontaneously hypertensive rats (SHR). This guide presents the available quantitative data in structured tables, details the experimental protocols for key studies, and provides visualizations of the relevant signaling pathways and experimental workflows to facilitate a clear comparison.
Comparative Efficacy of Antihypertensive Agents
The following tables summarize the quantitative data on the effects of this compound, captopril, and allicin on blood pressure in animal models of hypertension.
Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Drug Administration | Dosage | Duration | Change in Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral Gavage | Not specified | 6 weeks (from 10 to 16 weeks of age) | Weak effect on hypertension when used alone. Stronger antihypertensive effect when combined with total alkaloids from Rauvolfia verticillata. | [1] |
Note: Specific quantitative data on blood pressure reduction for this compound alone is not detailed in the available literature.
Table 2: Effect of Captopril on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Drug Administration | Dosage | Duration | Change in Systolic Blood Pressure (SBP) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral | 60 mg/kg/day | 3 weeks | Significant decrease to 148.3 ± 2.5 mmHg from a baseline of 154-187 mmHg. | [2] |
| Spontaneously Hypertensive Rats (SHR) | Intravenous | 1 mg/kg | Acute | Reduction of 8.6 ± 2.2 mmHg in mean arterial pressure. |
Table 3: Effect of Allicin on Blood Pressure in Hypertensive Animal Models
| Animal Model | Drug Administration | Dosage | Duration | Change in Systolic Blood Pressure (SBP) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Intragastric | 7 mg/kg and 14 mg/kg | 4 weeks | Dramatic decrease in blood pressure. | |
| Spontaneously Hypertensive Rats (SHR) | Oral (in chow) | 80 mg/kg/day | 6 weeks | Reduction from 190 ± 7.5 mmHg to 168 ± 5.7 mmHg. | |
| Two-Kidney-One-Clip (2K1C) Hypertensive Rats | Oral Gavage (Garlic Extract) | 50 mg/day | 4 weeks | Significant decrease in SBP compared to untreated hypertensive rats. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Drug Testing
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. A period of acclimatization is allowed before the commencement of the experiment.
-
Drug Administration:
-
Oral Gavage: Test compounds are dissolved or suspended in a suitable vehicle (e.g., distilled water, saline) and administered directly into the stomach using a gavage needle.
-
Incorporation in Chow: The powdered drug is mixed with the standard rodent chow to achieve the desired daily dosage based on average food consumption.
-
Intravenous Injection: The drug is dissolved in a sterile saline solution and injected into a tail vein.
-
-
Blood Pressure Measurement:
-
Tail-Cuff Method: A non-invasive method where a cuff with a pneumatic pulse sensor is placed on the rat's tail. The cuff is inflated and then slowly deflated, and the pressure at which the pulse reappears is recorded as the systolic blood pressure. Measurements are typically taken at regular intervals throughout the study period.
-
Direct Arterial Cannulation: For continuous and more accurate blood pressure monitoring, a catheter can be surgically implanted into the carotid or femoral artery and connected to a pressure transducer.
-
-
Data Analysis: Blood pressure readings are recorded and statistically analyzed to compare the effects of the treatment groups with the control group.
Two-Kidney-One-Clip (2K1C) Hypertensive Rat Model
-
Induction of Hypertension:
-
Rats are anesthetized.
-
The left renal artery is exposed through a flank incision.
-
A silver or plastic clip of a specific internal diameter is placed around the renal artery to constrict blood flow, inducing renin-dependent hypertension. The right kidney remains untouched.
-
-
Sham Operation: A control group undergoes a sham surgery where the renal artery is exposed but no clip is applied.
-
Post-operative Care and Monitoring: Animals are monitored for recovery, and blood pressure is measured at regular intervals to confirm the development of hypertension, which typically occurs over several weeks.
-
Drug Treatment and Data Collection: The protocol for drug administration and blood pressure measurement follows the same procedures as described for the SHR model.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antihypertensive effects of the compared substances and a typical experimental workflow for evaluating antihypertensive agents in animal models.
Caption: A typical experimental workflow for evaluating antihypertensive agents in animal models.
Caption: Simplified signaling pathways of this compound, Captopril, and Allicin in blood pressure regulation.
Conclusion
The available preclinical data indicates that this compound possesses antihypertensive properties, likely mediated through its α1-adrenergic receptor blockade. However, the current body of evidence lacks detailed quantitative studies on its standalone efficacy in established animal models of hypertension, with one study suggesting its effect is weak when used in isolation. In contrast, both captopril, a widely used ACE inhibitor, and allicin, a bioactive compound from garlic, have demonstrated significant and dose-dependent blood pressure-lowering effects in spontaneously hypertensive rats. Further research is warranted to fully elucidate the dose-response relationship and therapeutic potential of this compound as a monotherapy for hypertension. Future studies should focus on rigorous, controlled experiments in validated animal models to provide the quantitative data necessary for a more definitive comparison with existing antihypertensive agents. This will be crucial in determining its potential role in the clinical management of hypertension.
References
- 1. ¹H-NMR metabonomics study of the therapeutic mechanism of total alkaloids and this compound from Rauvolfia verticillata in spontaneously hypertensive rats [agris.fao.org]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Ajmalicine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ajmalicine. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
This compound is a monoterpenoid indole alkaloid primarily used as an antihypertensive agent due to its selective alpha-1 adrenoceptor antagonist properties.[1][2] While a valuable compound in research, it is classified as harmful if swallowed and requires careful handling to avoid accidental exposure.[1][3][4][5]
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of PPE is the most critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Protection Type | Equipment Specification | Standard/Notes |
| Hand Protection | Double-layered, powder-free gloves. | Change gloves every 30-60 minutes or immediately upon contamination.[6] Inspect gloves for damage before each use.[7] |
| Eye & Face Protection | Safety glasses with side shields. In case of splash risk, use goggles and a full-face shield. | Safety glasses should conform to EN166 (EU) or be NIOSH-approved (US).[7] Eyeglasses alone are not sufficient.[8] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator. | Required when handling powders outside of a containment unit or when aerosols may be generated.[8] Surgical masks do not provide adequate protection.[9] |
| Body Protection | Disposable, long-sleeved gown with a solid front and tight-fitting cuffs. | Gowns should close in the back and be made of a low-permeability fabric.[10] Change every 2-4 hours or immediately after a spill.[6][10] |
| Head & Foot Protection | Disposable hair and shoe covers. | Prevents the spread of contamination to other areas.[6][10] |
Operational and Disposal Plans
Adherence to proper operational and disposal procedures is mandatory for ensuring personnel safety and environmental compliance.
Standard Operating Procedure for Handling
-
Engineering Controls : All handling of this compound powder should occur within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[9] Ensure appropriate exhaust ventilation is in place where dust may form.[7]
-
Pre-Handling Preparation :
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that an eyewash station and safety shower are accessible and functional.
-
-
Handling the Compound :
-
Storage :
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate potential harm.
Spill Response:
-
Evacuate : Immediately alert others in the area and evacuate if the spill is large or generates significant dust.
-
Secure the Area : Restrict access to the spill area.
-
Don PPE : Wear all recommended PPE, including respiratory protection, before re-entering the area.[7]
-
Containment & Cleanup :
-
Decontamination : Clean the spill area thoroughly with soap and water.
First Aid Measures:
-
If Swallowed : Immediately call a doctor or poison control center.[5] Rinse the mouth with water. Do not give anything by mouth to an unconscious person.[7]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. Consult a physician if irritation occurs.[7]
-
Eye Contact : Immediately flush eyes with running water for several minutes as a precaution.[5][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[7]
Firefighting:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]
-
Firefighters must wear self-contained breathing apparatus (SCBA) if necessary.[7]
Disposal Plan
-
Chemical Disposal : Unused or surplus this compound should be treated as hazardous waste. It should be offered to a licensed professional waste disposal company.[7] One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Materials : All PPE (gloves, gowns, etc.) and materials used for cleaning spills must be disposed of as hazardous waste in sealed, clearly labeled containers.[7]
-
Packaging : Dispose of the original container as unused product waste.[7]
Workflow Visualizations
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Emergency response workflow for an this compound spill.
Caption: Standard operating procedure for handling this compound.
References
- 1. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pppmag.com [pppmag.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
